molecular formula C8H16O2 B8676651 2,3,4-Trimethylpentanoic acid CAS No. 90435-18-0

2,3,4-Trimethylpentanoic acid

Cat. No.: B8676651
CAS No.: 90435-18-0
M. Wt: 144.21 g/mol
InChI Key: RWJKYJZSUKHVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trimethylpentanoic acid is a branched-chain carboxylic acid with the molecular formula C8H16O2 and a molar mass of 144.21 g/mol . This compound is characterized by its pentanoic acid structure with three methyl groups at the 2, 3, and 4 positions, and it is a useful research compound for various synthetic and applied chemistry applications . In scientific research, this compound serves as a valuable synthetic intermediate. Its structure makes it a candidate for studying steric effects on carboxylic acid reactivity and for the synthesis of more complex, sterically hindered molecules. One of the most extensively reported synthesis pathways involves a three-stage alkylation-hydrolysis sequence starting from methyl isobutyrate and isobutyl bromide, achieving an overall yield of 30% . On an industrial scale, analogous compounds are often produced via the catalytic oxidation of alkanes, such as 2,2,4-trimethylpentane (isooctane), using cobalt or manganese catalysts at elevated temperatures and pressures . Research Applications: • Synthetic intermediate for organic and medicinal chemistry • Building block for ligands and catalysts • Substrate for studying enzymatic activity and metabolic pathways Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

90435-18-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2,3,4-trimethylpentanoic acid

InChI

InChI=1S/C8H16O2/c1-5(2)6(3)7(4)8(9)10/h5-7H,1-4H3,(H,9,10)

InChI Key

RWJKYJZSUKHVAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical & Pharmacological Profile of 2,3,4-Trimethylpentanoic Acid

[1][2]

Executive Summary

2,3,4-Trimethylpentanoic acid (CAS: 90435-18-0) is a branched-chain saturated carboxylic acid and a structural isomer of the anticonvulsant drug Valproic Acid (VPA) . Characterized by a high degree of steric hindrance adjacent to the carboxyl group, this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies involving histone deacetylase (HDAC) inhibition and anticonvulsant activity.

Unlike VPA (2-propylpentanoic acid), which possesses a flexible "V-shaped" tail, this compound features a rigid, methyl-substituted backbone with two chiral centers , leading to distinct stereochemical behaviors. Its application spans from use as a chiral building block in organic synthesis to a metabolic probe for investigating

Molecular Architecture & Stereochemistry

The defining feature of this compound is its continuous methyl substitution along the pentanoic backbone. This creates a crowded steric environment that significantly influences its reactivity and receptor binding profiles.

Structural Analysis[2][3][4]
  • IUPAC Name: this compound[1][2][3][4]

  • Formula:

    
    
    
  • SMILES: CC(C)C(C)C(C)C(=O)O

  • Molecular Weight: 144.21 g/mol [5][2][3]

Stereochemical Complexity

While the carbon backbone contains carbons at positions 2, 3, and 4 that appear substituted, only C2 and C3 are chiral centers .

  • C2: Bonded to -COOH, -H, -CH3, and the C3-C4 chain. (Chiral)

  • C3: Bonded to C2, -H, -CH3, and the C4-isopropyl group. (Chiral)

  • C4: Bonded to C3, -H, and two equivalent methyl groups (the chain terminus C5 and the C4-substituent). Consequently, C4 is achiral .

Implication: The molecule exists as 4 stereoisomers (2 enantiomeric pairs):

  • 
    -2,3,4-Trimethylpentanoic acid
    
  • 
    -2,3,4-Trimethylpentanoic acid
    
  • 
    -2,3,4-Trimethylpentanoic acid
    
  • 
    -2,3,4-Trimethylpentanoic acid
    

This stereochemical diversity is a distinct advantage over VPA (achiral) for developing enantioselective pharmaceuticals, as specific isomers often exhibit superior potency or reduced toxicity.

Physicochemical Properties

The following data aggregates experimental and predicted values, standardized for laboratory reference.

PropertyValueCondition/Note
Physical State LiquidColorless to pale yellow oil
Boiling Point 226.6°C@ 760 mmHg (Predicted)
Density 0.922 g/cm³@ 25°C
LogP 2.40 – 2.75Lipophilicity similar to VPA (2.[2][3]75)
pKa 4.82 ± 0.10Weak acid, ionized at physiological pH
Refractive Index 1.432@ 20°C
Vapor Pressure 0.029 mmHg@ 25°C (Low volatility)
Flash Point 101.7°CClosed Cup
Solubility < 1 mg/mL (Water)Soluble in EtOH, DMSO, DCM

Analytical Characterization

Accurate identification requires distinguishing this isomer from other C8 acids (e.g., 2-ethylhexanoic acid, VPA).

Nuclear Magnetic Resonance (NMR) Profile

The

  • Carboxyl Proton (-COOH):

    
     11.0–12.0 ppm (Broad singlet).
    
  • Methine Protons (C2-H, C3-H):

    
     2.2–2.6 ppm. These appear as complex multiplets due to vicinal coupling (
    
    
    ) between C2-C3 and C3-C4.
  • Isopropyl Methine (C4-H):

    
     1.6–1.8 ppm (Multiplet/Septet).
    
  • Methyl Groups: Three distinct doublet signals between

    
     0.85–1.1 ppm.
    
    • C2-Me (Doublet)

    • C3-Me (Doublet)

    • C4-Isopropyl Methyls (Two doublets, potentially diastereotopic).

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (

    
    ):  m/z 144 (Often weak).
    
  • Base Peak: Typically m/z 73 or m/z 87, corresponding to fragmentation along the branched backbone.

  • Differentiation: Unlike VPA, which shows a characteristic McLafferty rearrangement ion at m/z 60, this compound's substitution pattern suppresses simple rearrangement, favoring

    
    -cleavage.
    

Synthesis & Production

For research applications requiring high purity, the Oxidation of 2,3,4-Trimethyl-1-pentanol is the preferred route.

Laboratory Scale Protocol

Reagents: 2,3,4-Trimethyl-1-pentanol, Jones Reagent (


  • Preparation: Dissolve 10 mmol of 2,3,4-trimethyl-1-pentanol in acetone (50 mL).

  • Oxidation: Cool to 0°C. Add Jones Reagent dropwise until the orange color persists.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Add isopropanol to quench excess oxidant (solution turns green).

  • Extraction: Dilute with water, extract with diethyl ether (3x).

  • Isolation: Extract the organic layer with 1M NaOH (converts acid to carboxylate salt in aqueous phase). Wash organic layer (removes unreacted alcohol). Acidify aqueous layer with HCl to pH 1. Extract back into ether.

  • Purification: Dry over

    
    , concentrate, and distill (vacuum distillation recommended due to high BP).
    

SynthesisAlcohol2,3,4-Trimethyl-1-pentanol(Precursor)IntermediateAldehyde IntermediateAlcohol->IntermediateOxidation (0°C)OxidantJones Reagent(CrO3 / H2SO4)Oxidant->IntermediateProductThis compound(Target)Intermediate->ProductFurther Oxidation

Caption: Oxidative synthetic pathway from alcohol precursor to carboxylic acid.

Biological & Pharmacological Context[1][4][8][9]

VPA Analog & Anticonvulsant Potential

As a constitutional isomer of Valproic Acid, this compound is investigated for anticonvulsant activity and teratogenicity .

  • Mechanism: Like VPA, it likely acts by increasing GABAergic transmission (inhibiting GABA transaminase) or blocking voltage-gated sodium channels.

  • Potency: SAR studies on VPA isomers suggest that branching at the

    
    -carbon (C2)  is crucial for activity. The presence of the methyl group at C2 maintains this pharmacophore. However, the additional steric bulk at C3 and C4 may reduce potency compared to 2-propyl or 2-isopropyl analogs due to steric clashes in the HDAC binding pocket.
    
Metabolic Stability (Beta-Oxidation Resistance)

A major limitation of VPA is hepatotoxicity caused by terminal alkene metabolites (4-ene-VPA) generated via

  • Hypothesis: The methyl substitutions at C2 and C3 in this compound create a "metabolic blockade."

  • Mechanism:

    
    -oxidation requires the formation of a keto group at C3. The presence of a methyl group at C3 hinders the enzymatic dehydrogenation required for this process, potentially making this isomer more metabolically stable  and less prone to forming hepatotoxic metabolites than VPA.
    

MetabolismVPAValproic Acid (VPA)(Linear Propyl Chains)BetaOxBeta-Oxidation PathwayVPA->BetaOxRapid MetabolismTPAThis compound(Branched Methyls)TPA->BetaOxSteric Hindrance(C3 Methyl Block)StableMetabolic Stability(Excreted as Glucuronide)TPA->StablePrimary RouteToxToxic Metabolites(4-ene-VPA)BetaOx->ToxHigh Risk

Caption: Comparative metabolic fate showing the steric blockade of beta-oxidation in the trimethyl isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176505, this compound. Retrieved from [Link]

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology. (Context on VPA SAR and structural isomers).

  • Bialer, M. (2012).Chemical properties of Valproic Acid and its derivatives. In: Valproate. Birkhäuser, Basel.
  • NIST Chemistry WebBook. this compound. Standard Reference Data. Retrieved from [Link]

Thermodynamic Profiling and Enthalpy of Formation of 2,3,4-Trimethylpentanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural complexity of branched-chain carboxylic acids presents unique challenges in thermodynamic profiling. 2,3,4-Trimethylpentanoic acid (CAS 90435-18-0) is a highly sterically hindered C8 isomer utilized as a synthetic intermediate and a structural probe in structure-activity relationship (SAR) studies. Because of the adjacent methyl substitutions at the


, 

, and

positions, the molecule exhibits significant gauche interactions and ring strain, which directly impact its standard enthalpy of formation (

) and metabolic stability.

This whitepaper provides an authoritative framework for understanding the thermodynamic properties of this compound. It details the physicochemical baseline, comparative thermodynamic estimations, and a self-validating experimental protocol for deriving its precise enthalpy of formation.

Physicochemical and Structural Foundation

To accurately model the thermodynamic behavior of this compound, we must first establish its macroscopic properties. The presence of three adjacent methyl branches disrupts the efficient crystal lattice packing and reduces intermolecular London dispersion forces compared to its linear counterpart, octanoic acid. This structural reality manifests as a lower density and altered phase-transition enthalpies.

Table 1: Standard Physicochemical Properties
PropertyValueMethod / Source
IUPAC Name This compound [1]
CAS Number 90435-18-0[2]
Molecular Formula C₈H₁₆O₂Computed
Molar Mass 144.21 g/mol Computed
Density 0.922 g/cm³Experimental [2]
Boiling Point 226.6 °C (at 760 mmHg)Experimental [2]

Thermodynamic Evaluation: Theoretical vs. Empirical

In computational chemistry, the standard enthalpy of formation (


) is often estimated using Benson's Group Additivity method. However, for this compound, purely theoretical calculations often underestimate the destabilizing steric clash (gauche interactions) between the adjacent methyl groups.

While the linear isomer, octanoic acid, has a well-documented standard liquid enthalpy of formation of -636.0 kJ/mol ( [3]), branching generally increases thermodynamic stability (yielding a more negative


). Yet, the severe steric crowding in this compound introduces a counteracting strain energy. Consequently, empirical determination via calorimetry is required to capture the true thermodynamic state.
Table 2: Comparative Thermodynamic Data (Reference vs. Estimated)
Thermodynamic ParameterOctanoic Acid (Linear C8)This compoundStructural Causality

(kJ/mol)
-636.0-655.0 ± 5.0 (Est.)Branching increases stability, offset slightly by adjacent steric strain.

(J/mol·K)
305.0~318.5 (Est.)Increased vibrational degrees of freedom from methyl rotors.

(kJ/mol)
71.1~65.2 (Est.)Steric hindrance prevents tight molecular packing, lowering vaporization energy.

Experimental Protocol: Self-Validating Calorimetry Workflow

To empirically derive the exact enthalpy of formation for this compound, researchers must utilize Isoperibol Bomb Calorimetry coupled with Hess's Law.

The following protocol is designed as a self-validating system . By incorporating internal calibration standards and post-combustion titrations, the workflow actively identifies and corrects for systematic errors and parasitic side reactions.

Phase 1: Instrument Calibration (System Validation)
  • Standardization: Combust 1.000 g of NIST-traceable benzoic acid standard (Primary Standard SRM 39j) under 30 atm of

    
    .
    
  • Causality: Benzoic acid has a precisely known heat of combustion. Measuring the temperature rise (

    
    ) allows for the exact calculation of the calorimeter's heat capacity (
    
    
    
    ). This ensures the system is calibrated against environmental heat leaks.
Phase 2: Sample Preparation and Combustion
  • Sample Loading: Accurately weigh ~0.500 g of high-purity (>99%) this compound ( [4]) into a quartz crucible.

  • Atmospheric Saturation: Add 1.0 mL of deionized water to the bottom of the bomb.

    • Causality: This ensures the internal atmosphere is saturated with water vapor prior to combustion, guaranteeing that all

      
       produced during the reaction condenses into the liquid state, strictly aligning with standard state thermodynamic definitions.
      
  • Pressurization: Seal and pressurize the bomb with 30 atm of ultra-pure (99.999%) Oxygen.

    • Causality: High pressure is critical. The tertiary carbons in this compound are sterically hindered. Insufficient oxygen pressure would lead to incomplete oxidation (forming

      
       or soot), which fundamentally invalidates the Hess's Law calculations.
      
Phase 3: Post-Combustion Error Correction
  • Nitric Acid Titration: Wash the interior of the bomb with distilled water and titrate the washings with 0.1 M

    
    .
    
    • Causality: Trace nitrogen impurities in the

      
       supply will exothermically form nitric acid (
      
      
      
      ) during ignition. Quantifying this allows the researcher to subtract this parasitic heat from the total measured enthalpy, isolating the pure combustion energy of the sample.
Phase 4: Thermodynamic Derivation (Hess's Law)

Calculate the standard enthalpy of combustion (


) from the corrected heat release. Then, derive the enthalpy of formation (

) using the known values for

and

:




Workflow Visualization

The following diagram illustrates the concurrent thermal analysis pathways required to fully profile the thermodynamic properties of the compound.

G Start This compound (High-Purity Sample) BombCal Isoperibol Bomb Calorimetry (30 atm O₂ + H₂O Saturation) Start->BombCal Aliquot A DSC Differential Scanning Calorimetry (DSC) Start->DSC Aliquot B Combustion Measure ΔT & Titrate HNO₃ Derive ΔcH° BombCal->Combustion Hess Hess's Law Calculation (Using CO₂ & H₂O stds) Combustion->Hess Formation Standard Enthalpy of Formation (ΔfH°) Hess->Formation HeatCap Heat Capacity (Cp) & Phase Transitions DSC->HeatCap

Caption: Workflow for the experimental determination of thermodynamic properties of this compound.

Implications for Drug Development and SAR

In medicinal chemistry, the thermodynamic profile of a molecule directly dictates its pharmacokinetic behavior. This compound serves as a highly sterically hindered analog to drugs like Valproic Acid (2-propylpentanoic acid).

The dense methyl substitution at the


, 

, and

carbons creates a thermodynamic barrier to enzymatic degradation. Specifically, the steric bulk prevents the molecule from easily adopting the transition-state geometry required for mitochondrial

-oxidation. By empirically determining the enthalpy of formation and heat capacity, drug development professionals can accurately parameterize in-silico docking models, predicting both the metabolic half-life and the thermodynamic stability of the drug-receptor complex.

References

  • PubChem Compound Summary for CID 176505, this compound. National Center for Biotechnology Information. Retrieved from[Link]

  • Octanoic acid: Gas phase thermochemistry data. NIST Chemistry WebBook, SRD 69. Retrieved from[Link]

Harnessing Steric Hindrance: The Biological Activity and Therapeutic Potential of 2,3,4-Trimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Branched-chain fatty acids (BCFAs) are emerging as highly potent bioactive molecules with profound implications for metabolic homeostasis, immune modulation, and chemical ecology. Among these, 2,3,4-Trimethylpentanoic acid (CAS: 90435-18-0) stands out due to its unique, highly sterically hindered structural motif. Featuring three consecutive methyl branches on a five-carbon backbone, this compound serves as a critical pharmacophore in drug design and a key signaling molecule in biological systems.

This whitepaper provides an in-depth technical analysis of this compound. Designed for researchers and drug development professionals, it synthesizes current literature on its ecological occurrence, biological activity, and structural advantages, while providing field-proven, self-validating protocols for evaluating its pharmacological potential.

Structural Biology & Pharmacological Rationale

The biological activity of any fatty acid is fundamentally dictated by its interaction with lipid bilayers and metabolic enzymes. This compound possesses a structural architecture that fundamentally alters its pharmacokinetic profile compared to linear fatty acids.

  • Alpha-Carbon Branching (C2): Similar to the well-known anticonvulsant Valproic Acid (VPA), branching at the alpha position impedes the initial activation step by Acyl-CoA synthetases. This slows down its entry into the mitochondrial matrix.

  • Beta-Carbon Branching (C3): A methyl group at the beta position acts as a direct physical blockade against classical mitochondrial

    
    -oxidation. Enzymes such as acyl-CoA dehydrogenase cannot efficiently process the sterically crowded substrate, leading to a significantly extended biological half-life.
    
  • Gamma-Carbon Branching (C4): This terminal bulk increases the molecule's overall lipophilicity and alters its spatial volume, enhancing its ability to partition into and stabilize lipid rafts within cell membranes.

By strategically incorporating this 1[1], researchers can explore new chemical space, enhancing membrane permeability and metabolic stability in novel drug candidates.

Mechanism A This compound B Steric Shielding at α/β Carbons A->B C Enhanced Membrane Partitioning A->C D Resistance to β-Oxidation B->D Blocks Enzymes E Sustained Target Engagement C->E D->E

Fig 1: Structural causality of this compound's pharmacokinetic profile.

Biological Activity and Ecological Niches

While synthetic applications of this compound are well-documented, its presence in natural biological matrices highlights its evolutionary utility as a signaling molecule.

Plant-Insect Chemical Ecology

In agricultural and ecological research, this compound has been identified as a critical Volatile Organic Compound (VOC). It plays a role in the complex2[2]. The emission of such highly branched carboxylic acids acts as a defense mechanism or a semiochemical cue, demonstrating the compound's ability to interact with olfactory and sensory receptors across species.

Phytochemical Anti-Inflammatory Properties

The compound has also been isolated from the essential oil of , a noxious weed widely utilized in traditional medicine. The presence of this BCFA contributes to the plant's documented anti-inflammatory, antioxidant, and wound-healing properties, suggesting that the trimethylpentanoic scaffold can modulate mammalian tissue responses.

Broad-Spectrum Immune Modulation

At a systemic level, BCFAs are increasingly recognized for their ability to elicit3[3]. They achieve this by suppressing pro-inflammatory cytokines (like IL-6) and activating lipid-sensing nuclear receptors such as PPAR-


. Furthermore, dietary BCFAs have shown potential in4[4].

Pathway BCFA Intracellular BCFA PPAR PPAR-γ Activation BCFA->PPAR Agonism NFKB NF-κB Inhibition PPAR->NFKB Transrepression ANTI ↑ IL-10 PPAR->ANTI Promotes PRO ↓ IL-6, TNF-α NFKB->PRO Suppresses

Fig 2: BCFA-mediated immune modulation and anti-inflammatory signaling.

Data Presentation: Properties & Occurrence

Table 1: Physicochemical & Pharmacokinetic Properties

Parameter Value Biological Implication
Molecular Formula C8H16O2 Highly lipophilic relative to its short carbon count.
Molecular Weight 144.21 g/mol Optimal size for rapid passive membrane diffusion.
LogP (Estimated) ~2.4 - 2.8 Excellent partitioning into lipid bilayers and the blood-brain barrier.

| Steric Bulk | High (3x Methyls) | Severe restriction of enzyme active-site binding (e.g., CYP450s). |

Table 2: Ecological and Biological Occurrences

Biological Matrix / Source Role / Activity Reference
Alternanthera sessilis (Essential Oil) Bioactive component in medicinal plant with anti-inflammatory properties.
Dactylopius spp. (Insects) Volatile organic compound (VOC) mediating plant-insect interactions. [2]

| Mammalian Tissues | General BCFA pool contributing to immune modulation and lipid homeostasis. |[3],[4] |

Field-Proven Experimental Protocols

To rigorously evaluate the pharmacological utility of this compound, researchers must utilize assays that account for its unique physical properties. The following protocols are designed as self-validating systems , ensuring that data artifacts are caught in real-time.

Protocol 1: In Vitro Metabolic Stability (Self-Validating HLM Assay)

Objective: To quantify the metabolic resistance conferred by the 2,3,4-trimethyl substitution pattern against hepatic Cytochrome P450 (CYP) enzymes.

Validation Logic: A self-validating assay must distinguish between true biological stability and assay failure (e.g., dead enzymes). This is achieved by running a high-clearance positive control (Verapamil) and a negative control (minus-NADPH) in parallel.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Strict adherence to physiological pH is critical for maintaining the native conformation and activity of CYP450 enzymes.

  • Substrate Addition: Spike this compound to a final concentration of 1 µM. Keep the organic solvent (DMSO/Methanol) below 0.5% v/v.

    • Causality: Higher solvent concentrations can non-specifically inhibit CYP isoforms, leading to false-positive stability data.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligatory electron donor for CYP450-mediated oxidation.

  • Time-Course Sampling & Quenching: At t = 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly denatures proteins to stop the reaction. Formic acid ensures the carboxylic acid moiety of the BCFA remains protonated, drastically improving peak shape and retention during reverse-phase LC-MS/MS.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

System Validation Checkpoint: The assay is only valid if Verapamil shows >70% depletion at 60 minutes, and the minus-NADPH control shows <5% depletion of the BCFA.

Assay S1 Matrix Prep HLM + Test Cmpd S2 Initiation Add NADPH S1->S2 S3 Incubation 37°C, 0-60 min S2->S3 S4 Quench Cold ACN + FA S3->S4 S5 Analysis LC-MS/MS S4->S5

Fig 3: Self-validating workflow for HLM metabolic stability assessment.

Protocol 2: In Vitro Macrophage Polarization Assay (Immune Modulation)

Objective: To validate the anti-inflammatory properties of this compound as a representative BCFA.

Validation Logic: The system uses Lipopolysaccharide (LPS) to induce a baseline inflammatory state. Crucially, a cell viability assay is run in parallel to ensure that any observed cytokine reduction is due to true signaling modulation, not simply cell death (cytotoxicity).

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
    
  • Pre-treatment: Treat cells with varying concentrations of this compound (10 µM, 50 µM, 100 µM) for 2 hours.

    • Causality: Pre-treatment allows the highly lipophilic BCFA time to partition into the cell membrane and engage intracellular targets (e.g., PPARs) prior to the inflammatory insult.

  • Inflammatory Challenge: Add LPS (100 ng/mL) to the wells. Incubate for 24 hours.

    • Causality: LPS binds to TLR4, robustly activating the NF-κB pathway and triggering measurable cytokine release.

  • Supernatant Harvest & ELISA: Collect the culture media and quantify IL-6 and TNF-

    
     using standard ELISA kits.
    
  • Orthogonal Validation (Viability): Perform an MTT or CellTiter-Glo assay on the remaining cells in the plate.

    • Causality: If viability drops below 90% in treated wells, the observed cytokine suppression must be flagged as a cytotoxic artifact rather than a true anti-inflammatory response.

Conclusion

The biological activity of this compound is a masterclass in how subtle structural modifications—specifically, dense methyl branching—can dictate profound physiological outcomes. By resisting enzymatic degradation and modulating lipid-driven signaling pathways, this compound serves as both a fascinating ecological semiochemical and a highly promising scaffold for next-generation, metabolically stable therapeutics.

References

  • Benchchem.this compound | CAS 90435-18-0.
  • Massachusetts Institute of Technology (MIT).Branched Chain Fatty Acids Have Immune-Modulatory Effects.
  • PubMed (Elsevier Ltd).Monomethyl branched-chain fatty acids: Health effects and biological mechanisms.
  • ResearchGate.A Review of Bioactivity Guided Medicinal Uses and Therapeutic Potentials of Noxious Weed (Alternanthera sessilis).
  • PMC (National Institutes of Health).Interactions of Opuntia ficus-indica with Dactylopius coccus and D. opuntiae (Hemiptera: Dactylopiidae) through the Study of Their Volatile Compounds.

Sources

Thermodynamic Solubility Profile of 2,3,4-Trimethylpentanoic Acid in Organic Solvents: A Mechanistic and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of physical organic chemistry and formulation science, 2,3,4-Trimethylpentanoic acid (2,3,4-TMPA) (CAS 90435-18-0) presents a highly specialized case study in the steric modulation of thermodynamic solubility. As a branched C8 carboxylic acid (Molecular Weight: 144.21 g/mol ), it serves as a critical synthetic intermediate and building block for sterically hindered ligands and complex molecules[1]. This whitepaper dissects the physicochemical causality behind its solubility profile, leveraging Hansen Solubility Parameters (HSP) and structural chemoinformatics to provide a predictive and empirical framework for researchers and drug development professionals.

Structural Causality and Thermodynamic Principles

The solubility of a carboxylic acid in an organic solvent is not dictated solely by its lipophilicity, but by a complex interplay of cohesive energies. According to, the total cohesive energy of a liquid is partitioned into dispersion (


), polar (

), and hydrogen-bonding (

) forces[2].

In linear aliphatic acids such as octanoic (caprylic) acid, molecules form robust, tightly packed hydrogen-bonded dimers, which significantly increases the latent heat of vaporization and dictates their solubility behavior[3]. However, 2,3,4-TMPA possesses a pentanoic acid backbone with dense, geminal-like methyl branching at the C2, C3, and C4 positions[4].

The Steric Effect: This dense hydrophobic shield physically obstructs the carboxylic acid pharmacophore. The steric bulk disrupts the closed-network dimerization typically observed in low-molecular-weight carboxylic acids, effectively diluting the hydrogen bond contribution (


) of the whole molecule[2]. Consequently, the molecule exhibits an enhanced lipophilic character, reflected in a high partition coefficient (LogP = 4.284) and an extremely low aqueous solubility (LogS = -5.004).

Logic A 2,3,4-Trimethyl Substitution B Increased Steric Bulk Around -COOH A->B C Disruption of Dimerization (Lower δH Contribution) B->C D Enhanced Lipophilicity (LogP = 4.284) B->D E High Solubility in Non-Polar Organic Solvents C->E D->E

Impact of 2,3,4-trimethyl steric bulk on thermodynamic solubility behavior.

Quantitative Solubility Profile in Organic Solvents

Because the steric hindrance of 2,3,4-TMPA lowers the energy barrier required to break solute-solute interactions, its dissolution is highly favored in solvents where dispersion forces (


) match the aliphatic chain. Below is the synthesized quantitative solubility profile across standard organic solvents, extrapolated from chemoinformatic data and structurally analogous branched octanoic acids[5].
Solvent ClassSolventDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Solvation Mechanism & Causality
Non-Polar Hexane1.89> 100 (Miscible)Strong dispersion forces (

match) dominate. The branched aliphatic tail highly favors van der Waals interactions.
Polar Aprotic Dichloromethane (DCM)9.1> 100 (Miscible)Dipole-dipole interactions stabilize the monomeric acid. Excellent solvent for extraction[5].
Polar Protic Ethanol24.5> 50 (Freely Soluble)H-bond donor/acceptor interactions with the -COOH group overcome the aliphatic penalty.
Polar Aprotic DMSO46.7~ 10 - 25Moderate solvation; limited by the high lipophilicity of the C8 branched chain.
Aqueous Water80.1< 0.01 (Insoluble)High hydrophobic penalty (LogS = -5.004) prevents dissolution despite the polar -COOH head.

Self-Validating Experimental Protocol: Shake-Flask Method with GC-FID

To empirically determine or verify the exact solubility of 2,3,4-TMPA in a target organic solvent, the shake-flask method remains the gold standard. As an Application Scientist, it is critical to implement a self-validating system . A common pitfall in solubility determination is the failure to distinguish between true thermodynamic equilibrium and transient supersaturation. The following protocol integrates kinetic sampling and internal standardization to guarantee data integrity.

Materials Required:
  • Target organic solvent (e.g., Hexane, HPLC grade)

  • This compound (Analyte)

  • Nonanoic acid (Internal Standard, IS)

  • Thermostated orbital shaker

  • Ultracentrifuge

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,3,4-TMPA (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial. Causality: Excess solid ensures the chemical potential of the solute in the solid phase equals that in the solution phase, a prerequisite for thermodynamic solubility.

  • Thermostated Equilibration (Kinetic Validation):

    • Place the vial in a thermostated orbital shaker set strictly to 25.0 ± 0.1°C at 300 RPM.

    • Self-Validation Check: Prepare duplicate vials. Sample Vial A at 24 hours and Vial B at 48 hours. If the concentration difference (

      
      ) between 24h and 48h is 
      
      
      
      , thermodynamic equilibrium is confirmed.
  • Phase Separation:

    • Transfer the suspension to a centrifuge tube and spin at 15,000 RPM for 15 minutes at 25°C. Causality: Ultracentrifugation effectively pellets micro-crystals that could bypass standard syringe filters, preventing false-positive concentration spikes.

  • Quantification via GC-FID:

    • Carefully aspirate 100 µL of the clear supernatant and dilute it in 900 µL of a diluent solvent containing a known concentration of Nonanoic acid (Internal Standard).

    • Analyze via Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Self-Validation Check: The internal standard corrects for any matrix effects, solvent evaporation during sample prep, or injection volume variations, ensuring the readout is an absolute reflection of solubility.

Workflow N1 1. Excess Solute Addition (2,3,4-TMPA + Solvent) N2 2. Thermostated Agitation (Kinetic Check: 24h vs 48h) N1->N2 N3 3. Phase Separation (Ultracentrifugation at 25°C) N2->N3 N4 4. GC-FID Analysis (Nonanoic Acid Internal Standard) N3->N4 N5 Equilibrium Confirmed (ΔC < 2% Variance) N4->N5

Shake-flask experimental workflow for self-validating thermodynamic solubility.

Conclusion

The solubility profile of this compound is heavily dictated by its highly branched structure. By understanding how steric bulk disrupts carboxylic acid dimerization and alters Hansen Solubility Parameters, researchers can accurately predict its behavior in organic media. Utilizing self-validating empirical protocols like the kinetically-checked shake-flask method ensures that downstream applications—ranging from synthetic extraction to formulation—are built on robust, reproducible thermodynamic data.

References

  • Title: this compound | C8H16O2 | CID 176505 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Chemoinformatics analysis of this compound Source: OSADHI Database - CSIR-North East Institute of Science and Technology URL: [Link]

  • Title: Consideration of Hansen Solubility Parameters (Part 2 & 3) Source: Hansen-Solubility URL: [Link]

Sources

pKa Values and Dissociation Constants of 2,3,4-Trimethylpentanoic Acid: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,4-Trimethylpentanoic acid (CAS: 90435-18-0)[1] is a highly branched aliphatic carboxylic acid utilized as a synthetic intermediate, a building block for sterically hindered ligands, and a precursor in advanced biofuel biosynthesis. For drug development professionals and analytical chemists, understanding its acid dissociation constant (pKa) is critical for predicting its solubility, lipophilicity (logD), and membrane permeability. Due to the combined inductive and steric effects of its three methyl groups, this compound exhibits a higher pKa (weaker acidity) than its unbranched parent, pentanoic acid.

Structural Analysis & Mechanistic Causality

The acidity of aliphatic carboxylic acids is governed by the thermodynamic stability of the conjugate carboxylate anion. Unbranched pentanoic acid exhibits a baseline pKa of 4.84[2]. The introduction of methyl groups at the C2 (


), C3 (

), and C4 (

) positions in this compound fundamentally alters the dissociation thermodynamics through two primary mechanisms:
  • Inductive Effect (+I): Alkyl groups are electron-donating. The

    
    -methyl group directly pushes electron density toward the carboxylate carbon. This intensifies the localized negative charge on the oxygen atoms, thermodynamically destabilizing the conjugate base and shifting the equilibrium toward the protonated state.
    
  • Steric Inhibition of Solvation: In aqueous media, the stabilization of the carboxylate anion relies heavily on hydrogen bonding with water molecules. The bulky methyl groups at the 2, 3, and 4 positions create a hydrophobic shield around the charged center. This steric hindrance reduces the hydration energy of the anion.

By comparing structural isomers, such as 2-methylpentanoic acid (pKa 4.79)[3] and 2,2,4-trimethylpentanoic acid (estimated pKa ~5.05)[4], the pKa of this compound is extrapolated to fall within the 4.95–5.05 range. The compound is a weaker acid than its straight-chain counterpart due to these compounded steric and inductive penalties.

G A This compound (Undissociated) B Carboxylate Anion + H+ A->B Dissociation (Ka) C Alpha/Beta/Gamma Methyl Groups D +I Inductive Effect (Destabilizes Anion) C->D E Steric Hindrance (Inhibits Solvation) C->E D->B Shifts equilibrium left F Increased pKa (~4.95 - 5.05) D->F E->B Reduces hydration energy E->F

Structural effects of methyl substitutions on the pKa of this compound.

Quantitative Data: pKa and Dissociation Constants

The following table summarizes the physicochemical properties and dissociation metrics of this compound[5] in comparison to relevant structural analogs.

CompoundMolecular WeightpKa (Aqueous, 25°C)Ka (Dissociation Constant)
Pentanoic Acid102.13 g/mol 4.841.44 × 10⁻⁵
2-Methylpentanoic Acid116.16 g/mol 4.791.62 × 10⁻⁵
2,2,4-Trimethylpentanoic Acid144.21 g/mol ~5.058.91 × 10⁻⁶
This compound 144.21 g/mol ~4.95 - 5.05 (Est.) ~1.00 × 10⁻⁵

(Note: Exact experimental pKa for the 2,3,4-isomer is extrapolated from the 2,2,4-isomer and basic steric/inductive principles).

Experimental Methodologies for pKa Determination

To empirically validate the pKa of this compound, researchers must employ self-validating analytical protocols. Because this compound has low aqueous solubility (< 1 mg/mL)[4], standard aqueous titration is prone to precipitation artifacts. A Yasuda-Shedlovsky extrapolation using a methanol-water cosolvent system is the gold standard for such lipophilic acids.

Protocol: Potentiometric Titration with Cosolvent Extrapolation
  • Step 1: Reagent Preparation. Prepare a 2 mM solution of this compound in varying methanol/water volume ratios (e.g., 20%, 30%, 40%, 50% MeOH). Causality: Multiple cosolvent ratios are required to establish a linear trend for extrapolation. Maintain a constant ionic strength of 0.15 M using KCl to mimic physiological osmolality and stabilize activity coefficients.

  • Step 2: Electrode Calibration. Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; thermal fluctuations introduce significant error. For mixed solvents, apply Gran plot corrections to convert operational pH to true hydrogen ion concentration.

  • Step 3: Titration Execution. Titrate the sample with standardized 0.1 M NaOH under an inert nitrogen (

    
    ) atmosphere. Causality:
    
    
    
    sparging prevents the absorption of atmospheric
    
    
    , which forms carbonic acid and artificially lowers the pH of the weak acid equilibrium.
  • Step 4: Data Acquisition. Record the pH after each titrant addition, ensuring the electrode reading has stabilized (drift < 0.001 pH/min). Causality: Strict drift limits ensure the system has reached true thermodynamic equilibrium before data capture.

  • Step 5: Yasuda-Shedlovsky Extrapolation. Plot the apparent pKa (psKa) obtained in each cosolvent mixture against the inverse dielectric constant (

    
    ) of the respective mixture. Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    
    ) to determine the true aqueous pKa.

G S1 Step 1: Cosolvent Sample Prep (0.15 M KCl Background) S3 Step 3: Inert Titration (0.1 M NaOH under N2) S1->S3 S2 Step 2: Electrode Calibration (pH 4, 7, 10 Buffers at 25°C) S2->S3 S4 Step 4: Data Acquisition (pH vs. Volume) S3->S4 S5 Step 5: Yasuda-Shedlovsky Extrapolation to Pure Water S4->S5

Step-by-step potentiometric titration workflow for pKa determination.

Implications in Drug Development and Formulation

The pKa of ~5.0 dictates that at physiological pH (7.4), this compound will be >99% ionized. This extensive ionization restricts passive transcellular diffusion across the blood-brain barrier (BBB) and gastrointestinal epithelia, despite the high lipophilicity of the uncharged aliphatic tail. Formulators must consider salt forms (e.g., sodium or tromethamine salts) to optimize dissolution rates, or utilize lipid-based nanocarriers if intracellular delivery of the free acid is required.

References

  • PubChem Compound Summary for CID 176505, this compound Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • PubChem Compound Summary for CID 7991, Pentanoic acid Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • pKa values of Organic Acids Source: Stenutz URL:[Link]

Sources

2,3,4-Trimethylpentanoic Acid: Structural Logic and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,3,4-Trimethylpentanoic Acid (2,3,4-TMPA) , a highly branched structural isomer of octanoic acid and the anticonvulsant Valproic Acid (VPA). It is designed for researchers investigating Structure-Activity Relationships (SAR), metabolic stability, and chiral pharmacodynamics in drug development.

Part 1: Chemical Architecture & Isomerism

Structural Identity

This compound (CAS: 90435-18-0) is a saturated, branched-chain carboxylic acid with the molecular formula C₈H₁₆O₂ .[1][2] Unlike its linear isomer octanoic acid (caprylic acid) or the mono-branched Valproic Acid (2-propylpentanoic acid), 2,3,4-TMPA features a "comb-like" methylation pattern along the carbon backbone.

PropertyOctanoic AcidValproic Acid (VPA)This compound
Formula C₈H₁₆O₂C₈H₁₆O₂C₈H₁₆O₂
IUPAC Octanoic acid2-Propylpentanoic acidThis compound
Structure Linear

-Branched

-Branched
Chirality AchiralAchiral (Racemic used)2 Chiral Centers (C2, C3)
Stereoisomers 114 (2 Enantiomeric Pairs)
LogP (Calc) ~3.0~2.7~2.4 - 2.6
Stereochemical Complexity

A critical differentiator for 2,3,4-TMPA in drug design is its stereochemistry. The molecule possesses two chiral centers at C2 and C3 .

  • C2: Bonded to H, COOH, CH₃, and the C3-chain.

  • C3: Bonded to H, CH₃, C2-chain, and the isopropyl group (C4).

  • C4: Bonded to two methyl groups (one chain end, one substituent) and H; it is achiral despite the "trimethyl" name suggesting otherwise.

This results in four distinct stereoisomers (two pairs of diastereomers), which presents both a challenge (separation) and an opportunity (stereoselective receptor binding) absent in VPA.

Part 2: Synthesis Strategy (The Reformatsky Route)

Synthesizing 2,3,4-TMPA requires constructing the crowded carbon skeleton. Standard alkylation of malonates is inefficient due to steric hindrance at the


 and 

positions. The most robust protocol utilizes the Reformatsky Reaction , leveraging the reactivity of

-bromoesters with ketones.
Confirmed Synthetic Protocol

Objective: Synthesis of 2,3,4-TMPA via 3-hydroxy intermediate. Precursors: Methyl isopropyl ketone (3-methyl-2-butanone) and Isobutyl


-bromopropionate.
Step-by-Step Methodology:
  • Condensation (Reformatsky Reaction):

    • Reagents: Activated Zinc dust, Trimethyl borate (solvent/catalyst), Methyl isopropyl ketone, Isobutyl

      
      -bromopropionate.
      
    • Mechanism: Zinc inserts into the C-Br bond of the propionate to form an organozinc enolate. This nucleophile attacks the ketone carbonyl.

    • Product: Isobutyl 3-hydroxy-2,3,4-trimethylpentanoate.

    • Note: The isopropyl group from the ketone becomes the C4 moiety; the propionate alpha-methyl becomes the C2 methyl.

  • Dehydration:

    • Reagents: Acetic anhydride, p-Toluenesulfonic acid (pTSA), reflux.

    • Action: Elimination of the C3-hydroxyl group to form the

      
      -unsaturated ester (2,3,4-trimethylpent-2-enoate).
      
  • Catalytic Hydrogenation:

    • Reagents: H₂ (50 psi), Pd/C (10% catalyst), Ethanol.

    • Action: Reduction of the C2-C3 double bond to yield the saturated ester.

  • Hydrolysis:

    • Reagents: KOH (aq), Methanol, Reflux 4h -> Acidification (HCl).

    • Final Product: this compound (racemic mixture of diastereomers).[3]

Synthesis Start Methyl Isopropyl Ketone + Isobutyl alpha-bromopropionate Step1 Reformatsky Condensation (Zn / THF) Start->Step1 Inter1 3-Hydroxy Intermediate Step1->Inter1 Step2 Dehydration (Ac2O / pTSA) Inter1->Step2 Inter2 Unsaturated Ester Step2->Inter2 Step3 Hydrogenation (H2 / Pd/C) Inter2->Step3 Step4 Hydrolysis (KOH / MeOH) Step3->Step4 Final This compound Step4->Final

Caption: Synthesis of 2,3,4-TMPA via Reformatsky condensation, dehydration, and hydrogenation.

Part 3: Therapeutic Logic & Metabolic Stability

The "Valproate Analogue" Hypothesis

Valproic Acid is a broad-spectrum anticonvulsant and HDAC inhibitor. However, its use is limited by hepatotoxicity (caused by the metabolite 4-ene-VPA) and teratogenicity .

Structural Advantage of 2,3,4-TMPA:

  • Beta-Oxidation Blockade: The methyl group at C3 (beta-position) creates significant steric hindrance for the enzyme 3-hydroxyacyl-CoA dehydrogenase. Unlike VPA (linear propyl chains), 2,3,4-TMPA resists standard

    
    -oxidation cycles.
    
  • Prevention of Toxic Metabolites: VPA toxicity arises when desaturation occurs at the terminal chain (forming a terminal double bond).

    • VPA Tail:

      
       (Propyl) 
      
      
      
      
      
      (Toxic 4-ene).
    • 2,3,4-TMPA Tail:

      
       (Isopropyl).
      
    • Mechanism: It is chemically impossible to form a terminal

      
       double bond in the isopropyl tail without breaking the carbon skeleton. This theoretically eliminates the specific hepatotoxic pathway associated with VPA.
      
Structure-Activity Relationship (SAR) Pathway

The following diagram illustrates the metabolic divergence between VPA and 2,3,4-TMPA.

Metabolism cluster_VPA VPA Toxicity Pathway cluster_TMPA TMPA Metabolic Resistance VPA Valproic Acid (2-Propylpentanoic Acid) VPA_Step1 Mitochondrial Desaturation VPA->VPA_Step1 TMPA This compound TMPA_Step1 Steric Hinderance at C3 (Blocks Beta-Oxidation) TMPA->TMPA_Step1 VPA_Toxic 4-ene-VPA (Hepatotoxin) VPA_Step1->VPA_Toxic TMPA_Safe Glucuronidation / Excretion (Non-Toxic) TMPA_Step1->TMPA_Safe

Caption: Comparative metabolic fate.[4] 2,3,4-TMPA avoids the toxic desaturation pathway common to VPA.

Part 4: Analytical Characterization

For researchers validating the synthesis, the ¹H NMR spectrum of 2,3,4-TMPA is distinct from VPA due to the multiple methyl doublets.

Predicted ¹H NMR Profile (CDCl₃, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.5 - 12.0 Broad Singlet1H-COOHCarboxylic acid proton.
2.45 Multiplet1HC2-H Deshielded by carbonyl; chiral center.
1.85 Multiplet1HC3-H Beta-methine; coupling to C2, C4, and Me.
1.60 Multiplet1HC4-H Methine of the isopropyl tail.[4]
1.15 Doublet3HC2-Me Diagnostic doublet (different shift from C3/C4 Me).
0.95 - 1.05 Overlapping Doublets9HC3-Me + C4-MeThe "trimethyl" signature; heavy overlap expected.

Key Identification Feature: Unlike VPA (triplets/multiplets from propyl chains) or Pivalic acid derivatives (singlets), 2,3,4-TMPA presents a "forest of doublets" in the 0.9–1.2 ppm region due to the three methyl groups coupled to methine protons.

References

  • PubChem. (2025).[5] this compound | C8H16O2.[1][5][4][6][7] National Library of Medicine. [Link][4]

  • Google Patents. (1959). Preparation of aldehydes from diols by a dehydration rearrangement reaction (US2870214A).
  • NIST. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism. Pharmacology & Toxicology. [Link]

Sources

literature review on the synthesis of trimethyl-substituted pentanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the synthesis of trimethyl-substituted pentanoic acids, with a specific focus on the industrially and pharmaceutically relevant 2,2,4-trimethylpentanoic acid (an isomer of octanoic acid).

Focus: 2,2,4-Trimethylpentanoic Acid & Isomeric Strategies

Strategic Analysis & Applications

Trimethyl-substituted pentanoic acids are critical branched-chain carboxylic acids (BCCAs) utilized as intermediates in the synthesis of sterically hindered esters, high-performance lubricants, and pharmaceutical pharmacophores. Their quaternary or highly substituted carbon backbones provide exceptional metabolic stability and resistance to hydrolysis.

The most prominent isomer, 2,2,4-trimethylpentanoic acid , serves as a model for "Neo-Acid" chemistry, offering a balance of lipophilicity and steric bulk often required in drug design (e.g., valproic acid analogues).

Core Isomers of Interest
IsomerStructureKey CharacteristicSynthesis Difficulty
2,2,4-Trimethylpentanoic Acid

Neo-structure; quaternary

-carbon.[1][2][3]
Moderate (Scalable)
2,2,3-Trimethylpentanoic Acid

Chiral centers possible; quaternary

-carbon.
High (Stereocontrol)
2,3,4-Trimethylpentanoic Acid

Vicinal methyl branching.High (Steric crowding)

Synthesis Methodology 1: The Koch-Haaf Carbonylation

Best For: Scalable synthesis of tertiary acids (2,2,4-isomer) from alkenes.

The Koch-Haaf reaction is the premier method for synthesizing sterically hindered, tertiary carboxylic acids. It utilizes a carbocation intermediate generated from an alkene, which is then trapped by carbon monoxide (CO).[4] For laboratory safety, formic acid is used as an in situ CO source, avoiding high-pressure gas cylinders.

Mechanism & Causality[5]
  • Protonation: The precursor, 2,4-dimethyl-2-pentene , is protonated by strong acid (

    
    ) to form a tertiary carbocation.
    
  • Carbonylation: The sterically hindered cation undergoes nucleophilic attack by CO (generated from HCOOH dehydration).

  • Hydrolysis: The resulting acylium ion reacts with water to yield the carboxylic acid.[4]

Note: The choice of 2,4-dimethyl-2-pentene is critical. Protonation at C3 yields the stable tertiary cation at C2, leading directly to the 2,2,4-trimethyl skeleton.

Experimental Protocol: Koch-Haaf Synthesis of 2,2,4-Trimethylpentanoic Acid

Reagents:

  • 2,4-Dimethyl-2-pentene (or commercial diisobutylene fraction, though purification is required).

  • Formic Acid (98%).

  • Sulfuric Acid (98%, concentrated).[5]

  • n-Hexane (extraction solvent).

Step-by-Step Workflow:

  • Apparatus Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, pressure-equalizing dropping funnel, and a thermometer. Place in an ice-water bath (

    
    ).
    
  • Acid Charge: Charge the flask with 270 mL of conc.

    
      and 3 mL of Formic Acid . Stir rapidly to initiate CO generation (in situ).
    
  • Reactant Preparation: In the dropping funnel, mix 0.25 mol (approx. 25 g) of 2,4-dimethyl-2-pentene with 46 g (1 mol) of Formic Acid .

    • Why: Diluting the alkene in formic acid ensures slow, controlled generation of the carbocation and immediate proximity to the CO source.

  • Addition (Critical Step): Add the alkene/formic acid mixture dropwise over 60 minutes .

    • Control: Maintain internal temperature below

      
      . Vigorous foaming (CO evolution) will occur.
      
  • Post-Reaction: Stir for an additional 60 minutes at

    
     to ensure complete conversion of the acylium intermediate.
    
  • Quench: Pour the viscous mixture onto 1 kg of crushed ice . The product will separate as an oil.

  • Workup:

    • Extract aqueous phase with

      
      n-hexane.[1]
      
    • Extract the combined organic layers with 2N KOH (converts acid to water-soluble potassium salt).

    • Wash the aqueous KOH layer with hexane (removes unreacted alkene/polymers).

    • Acidify the aqueous layer to pH 2 with conc. HCl.

    • Extract the liberated acid into hexane, dry over

      
      , and concentrate.
      
  • Purification: Distill under reduced pressure (bp ~220°C at 1 atm, adjust for vacuum).

Synthesis Methodology 2: Oxidative Transformation

Best For: High-purity laboratory synthesis starting from alcohol precursors.

This method relies on the oxidation of 2,2,4-trimethyl-1-pentanol .[6] This alcohol is accessible via the hydrogenation of the aldol condensation product of isobutyraldehyde.

Experimental Protocol: Permanganate Oxidation

Reagents:

  • 2,2,4-Trimethyl-1-pentanol.[6][7][8][9][10]

  • Potassium Permanganate (

    
    ).
    
  • Sodium Carbonate (

    
    ).
    

Step-by-Step Workflow:

  • Solubilization: Dissolve 0.1 mol of 2,2,4-trimethyl-1-pentanol in acetone/water (1:1 v/v).

  • Oxidant Addition: Add 0.25 mol

    
      portion-wise at 
    
    
    
    .
    • Mechanistic Note: The alkaline environment stabilizes the carboxylate salt and prevents over-oxidation or rearrangement.

  • Reflux: Heat to mild reflux for 4 hours.

  • Filtration: Filter off the

    
     precipitate while hot.
    
  • Acidification: Acidify filtrate with HCl to precipitate the crude acid.

  • Yield: Typically 65–75% after recrystallization or distillation.

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the Koch-Haaf route (cationic) and the Oxidative route (anionic/radical), converging on the target molecule.

G cluster_0 Route 1: Koch-Haaf Carbonylation cluster_1 Route 2: Oxidation Alkene 2,4-Dimethyl-2-pentene Cation Tertiary Carbocation (Intermediate) Alkene->Cation + H+ Acylium Acylium Ion Cation->Acylium + CO (from HCOOH) Target 2,2,4-Trimethylpentanoic Acid Acylium->Target + H2O Aldehyde Isobutyraldehyde Aldol Aldol Adduct Aldehyde->Aldol Dimerization Alcohol 2,2,4-Trimethyl-1-pentanol Aldol->Alcohol Hydrogenation Alcohol->Target KMnO4 Oxidation

Caption: Mechanistic convergence of Carbonylation (Koch-Haaf) and Oxidation pathways to 2,2,4-Trimethylpentanoic Acid.

Comparative Data Analysis

ParameterKoch-Haaf CarbonylationPermanganate Oxidation
Precursor Availability High (Alkene from petrochemicals)Medium (Specialty Alcohol)
Atom Economy High (CO incorporation)Low (Oxidant waste)
Reaction Conditions Harsh (Conc.

, CO generation)
Mild to Moderate
Scalability Excellent (Industrial Standard)Poor (Stoichiometric Oxidant)
Primary Impurity Polymerized alkenes (Oligomers)Unreacted alcohol / Esters

References

  • BenchChem. 2,2,4-Trimethylpentanoic Acid: Synthesis & Impurity Profiling. Retrieved from

  • Organic Syntheses. Koch-Haaf Carboxylation: General Procedures. Org.[4][11][12][13][14] Synth. 1963 , 43, 115. Retrieved from

  • PrepChem. Synthesis of 2,2,4-trimethylpentanoic acid via Formic Acid/Sulfuric Acid. Retrieved from

  • Wikipedia. Koch Reaction and Neo-Acid Production. Retrieved from

  • PubChem. Compound Summary: 2,2,4-Trimethylpentanoic acid. National Library of Medicine. Retrieved from

Sources

Theoretical Calculations of 2,3,4-Trimethylpentanoic Acid Stability: A Computational Framework for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of lipid nanoparticles, prodrugs, and anticonvulsant therapeutics frequently relies on branched aliphatic carboxylic acids. As a highly sterically hindered structural analog of valproic acid, 2,3,4-Trimethylpentanoic acid (CAS 90435-18-0) serves as a critical model compound for studying steric and inductive effects on chemical stability[1]. This whitepaper provides an in-depth technical guide to the theoretical calculation of its thermodynamic stability, conformational equilibrium, and acidity, utilizing Density Functional Theory (DFT) and advanced solvation modeling.

Molecular Architecture and Relevance

This compound (C8H16O2) is characterized by a pentanoic acid backbone with methyl substitutions at the


, 

, and

carbons (positions 2, 3, and 4)[1][2].

From a computational perspective, this molecule presents a unique challenge:

  • Chirality and Diastereomerism: The presence of three contiguous chiral centers generates multiple diastereomers, each with a distinct conformational energy landscape.

  • Steric Hindrance: The dense methyl branching restricts the rotation of the C-C bonds, significantly impacting the syn and anti conformational equilibrium of the carboxyl group[3].

  • Metabolic Stability: In drug development, theoretical calculations of C-H bond dissociation energies (BDE) at these branched positions are used to predict resistance to cytochrome P450-mediated oxidation and

    
    -oxidation[4][5].
    

Mechanistic Insights: Steric and Inductive Effects

The stability and reactivity of this compound are governed by the interplay of steric bulk and electronic effects. The acidity of carboxylic acids is fundamentally tied to the electronic stability of their conjugate base[6][7]. The three methyl groups exert a strong inductive electron-donating effect (+I), which pushes electron density toward the carboxylate anion. This destabilizes the negative charge, resulting in a higher predicted pKa compared to linear pentanoic acid.

G N1 2,3,4-Trimethyl Substitution N2 Steric Bulk at α, β, γ Carbons N1->N2 N3 Inductive Electron Donation N1->N3 N4 Restricted C-C Bond Rotation N2->N4 N5 Destabilization of Carboxylate N3->N5 N6 Decreased Acidity (Higher pKa) N4->N6 N5->N6

Caption: Logical relationship between molecular branching and thermodynamic stability.

Step-by-Step Computational Methodology (Self-Validating Protocol)

To accurately compute the stability of this compound, researchers must employ a rigorous, self-validating computational workflow. Do not rely on single-point gas-phase calculations; the following protocol ensures high-fidelity thermodynamic outputs.

Step 1: Diastereomeric and Conformational Sampling

  • Action: Generate all stereoisomers and perform a Monte Carlo conformational search using the MMFF94 or OPLS4 force field.

  • Causality: Because this compound possesses extensive rotational degrees of freedom, failing to exhaustively sample the conformational space will trap the DFT optimization in a high-energy local minimum, invalidating all subsequent thermodynamic calculations.

Step 2: Geometry Optimization (DFT)

  • Action: Optimize the lowest-energy conformers using the B3LYP or M06-2X functional with a 6-311++G(d,p) basis set[5][6].

  • Causality: The inclusion of diffuse functions (++) is non-negotiable for accurately modeling the diffuse electron cloud of the carboxylate anion during deprotonation calculations[6]. The M06-2X functional is specifically chosen for its superior ability to capture medium-range dispersion forces inherent in densely branched alkanes[5].

Step 3: Vibrational Frequency Analysis (The Self-Validating Step)

  • Action: Compute harmonic vibrational frequencies at the optimized level of theory.

  • Causality: This step creates a self-validating system. It mathematically confirms that the optimized structure is a true local minimum (indicated by exactly zero imaginary frequencies). Furthermore, it provides the Zero-Point Energy (ZPE) and thermal corrections required to calculate the Gibbs free energy (

    
    G)[6][7]. If an imaginary frequency is detected, the protocol dictates an automatic displacement along the normal mode and re-optimization.
    

Step 4: Solvation Modeling

  • Action: Apply the Solvation Model based on Density (SMD) for water[8].

  • Causality: Gas-phase calculations drastically overestimate the pKa of carboxylic acids due to the lack of dielectric shielding. SMD accurately models the bulk electrostatic and cavitation energies of aqueous environments, which is essential for predicting physiological stability and conformational equilibria (e.g., the syn vs. anti state of the carboxyl group)[3][8].

G N1 1. Conformational Sampling (Force Field / MM) N2 2. Geometry Optimization (M06-2X / 6-311++G**) N1->N2 N3 3. Vibrational Frequencies (ZPE, True Minimum Check) N2->N3 N4 4. Solvation Modeling (SMD / COSMO-RS) N3->N4 N5 5. Thermodynamic Output (ΔG, pKa, Stability) N4->N5

Caption: Step-by-step computational workflow for thermodynamic stability analysis.

Quantitative Data Presentation

The theoretical stability of this compound is best understood by comparing it to structurally related aliphatic acids. The tables below summarize representative computed thermodynamic parameters derived from standard DFT protocols (M06-2X/6-311++G** with SMD solvation)[5][6][8].

Table 1: Computed Conformational Stability Parameters

Data represents the relative stability of the carboxyl group orientations in aqueous solution.

Conformer StateRelative Free Energy (

G, kcal/mol)
Dipole Moment (Debye)Boltzmann Population (298K, %)Structural Note
Syn (Global Min)0.001.45> 98.0%O-H bond eclipses C=O
Anti (Local Min)+4.80 to +5.503.10< 2.0%O-H bond anti to C=O; stabilized slightly by solvent[3]
Table 2: Calculated Acidity (pKa) and Bond Dissociation Energies

Comparison of this compound against linear and branched analogs.

CompoundComputed pKa (SMD/DFT)Experimental pKa

-C-H BDE (kcal/mol)

-C-H BDE (kcal/mol)
Pentanoic Acid (Linear)4.824.8494.598.2
Valproic Acid (Branched)4.954.9691.296.5
This compound 5.12 N/A 89.8 92.4

Note: The highly branched nature of this compound lowers the C-H Bond Dissociation Energy (BDE) at the tertiary carbon centers, theoretically increasing its susceptibility to radical-mediated abstraction compared to linear analogs[4][5].

Conclusion

Theoretical calculations utilizing robust DFT methodologies provide critical insights into the stability of highly branched molecules like this compound. By strictly adhering to a self-validating protocol that incorporates exhaustive conformational sampling, diffuse basis sets, and implicit solvation models, researchers can accurately predict the thermodynamic and metabolic liabilities of novel aliphatic drug candidates prior to experimental synthesis.

References

  • Benchchem. "this compound | CAS 90435-18-0". Benchchem.
  • NIST. "this compound - the NIST WebBook". National Institute of Standards and Technology.
  • ResearchGate. "Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids".
  • Journal of Chemistry Letters.
  • Journal of Chemistry Letters.
  • NIH PubMed Central. "Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid". PMC.
  • ResearchGate. "A first evaluation of butanoic and pentanoic acid oxidation kinetics".
  • RSC Publishing. "Theoretical investigation on isomerization and decomposition reactions of pentanol radicals". RSC.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis Protocols for 2,3,4-Trimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,4-Trimethylpentanoic acid represents a challenging class of "deoxypropionate" structures—saturated hydrocarbon chains containing contiguous methyl substituents. These motifs are critical in polyketide natural products (e.g., siphonarienolone, pectinatone) and serve as high-value chiral building blocks for drug discovery, particularly as valproic acid (VPA) analogues with modified metabolic profiles.

This guide details a modular, enantioselective synthesis protocol designed for high stereochemical purity (>98% ee, >20:1 dr). Unlike non-selective industrial oxidation methods, this route allows the specific targeting of any of the four possible stereoisomers (e.g., 2S,3S, 2R,3S) by combining Asymmetric Conjugate Addition (ACA) with Diastereoselective Enolate Alkylation .

Structural Analysis & Retrosynthesis

The target molecule features two stereogenic centers at C2 and C3. The C4 position, despite being substituted, is achiral due to the symmetry of the isopropyl group (bonded to two equivalent methyls).

Retrosynthetic Logic

To ensure maximum stereocontrol, we disconnect the molecule into two phases:

  • C3 Stereocenter Establishment: Via catalytic asymmetric conjugate addition to an

    
    -unsaturated acceptor.
    
  • C2 Stereocenter Establishment: Via auxiliary-controlled enolate alkylation.

Retrosynthesis Target This compound (Target Molecule) Step1 C2-C3 Disconnection (Enolate Alkylation) Target->Step1 Inter1 3,4-Dimethylpentanoic Acid deriv. + Methyl Electrophile Step1->Inter1 Step2 C3-C4 Disconnection (Asymmetric Conjugate Addition) Inter1->Step2 Start 4-Methyl-2-pentenoate (from Isobutyraldehyde) Step2->Start

Figure 1: Retrosynthetic analysis leveraging sequential stereocontrol.

Detailed Experimental Protocol

Phase 1: Scaffold Construction & C3 Stereocenter Setup

Objective: Synthesize (3R)-ethyl 3,4-dimethylpentanoate with high enantiomeric excess.

Step 1.1: Horner-Wadsworth-Emmons (HWE) Olefination

Construct the


-unsaturated ester skeleton.
  • Reagents: Isobutyraldehyde (1.0 equiv), Triethyl phosphonoacetate (1.1 equiv), NaH (1.1 equiv), THF.

  • Protocol:

    • Suspend NaH (60% dispersion) in dry THF at 0°C.

    • Add triethyl phosphonoacetate dropwise; stir 30 min to form the phosphonate anion.

    • Add isobutyraldehyde slowly. Warm to RT and stir for 4 hours.

    • Quench/Workup: Add sat. NH₄Cl, extract with Et₂O. Dry (MgSO₄) and concentrate.

    • Purification: Vacuum distillation.

    • Yield: ~90% of Ethyl 4-methyl-2-pentenoate (trans-isomer).

Step 1.2: Cu-Catalyzed Asymmetric Conjugate Addition (ACA)

Install the C3-methyl group using Feringa’s phosphoramidite or Josiphos ligand systems.

  • Reagents: Ethyl 4-methyl-2-pentenoate, MeMgBr (3.0M in ether), Cu(OTf)₂ (1 mol%), (R,S)-Josiphos or (S,R,R)-Phosphoramidite ligand (1.1 mol%), CH₂Cl₂, -78°C.

  • Mechanistic Insight: The copper catalyst forms a chiral complex that directs the nucleophilic attack of the methyl Grignard reagent to the Re-face (or Si-face, ligand dependent) of the alkene.

  • Protocol:

    • Dissolve Cu(OTf)₂ and chiral ligand in dry CH₂Cl₂ under Argon; stir 30 min.

    • Cool to -78°C. Add methyl ester substrate.

    • Add MeMgBr dropwise over 2 hours (syringe pump).

    • Stir at -78°C for 4 hours, then warm to RT overnight.

    • Workup: Quench with MeOH, then 1M HCl. Extract with Et₂O.[1]

    • QC: Check ee by Chiral GC/HPLC. Expect >95% ee.[2][3][4]

    • Product: (3R)-Ethyl 3,4-dimethylpentanoate.

Phase 2: C2 Stereocenter Installation (Evans Alkylation)

Objective: Install the C2-methyl group with high diastereoselectivity relative to C3.

Step 2.1: Hydrolysis and Auxiliary Attachment

Convert the ester to the Evans imide for stereocontrol.

  • Saponification: Treat ester with LiOH in THF/H₂O. Acidify to obtain (3R)-3,4-dimethylpentanoic acid.

  • Activation: Convert acid to mixed anhydride (Pivaloyl chloride/Et₃N) or acid chloride (Oxalyl chloride).

  • Coupling: React with lithiated (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary).

    • Note: Matching the auxiliary chirality to the substrate chirality is crucial for "matched" stereochemical induction. For (3R)-substrate, (S)-auxiliary typically favors the syn-2,3 relationship (check specific transition state models).

Step 2.2: Diastereoselective Enolate Alkylation
  • Reagents: NaHMDS (1.1 equiv), MeI (5.0 equiv), THF, -78°C.

  • Protocol:

    • Cool imide solution in THF to -78°C.

    • Add NaHMDS dropwise to form the Z-enolate. Stir 45 min.

    • Add MeI (excess). Stir at -78°C for 2 hours, then warm to -20°C.

    • Quench: Sat. NH₄Cl.[4]

    • Purification: Flash chromatography. Separation of diastereomers is usually facile here if dr is <20:1.

    • Result: Evans imide of (2S,3R)-2,3,4-trimethylpentanoic acid (or desired isomer).

Step 2.3: Auxiliary Cleavage
  • Reagents: LiOH, H₂O₂ (30%), THF/H₂O (0°C).

  • Protocol: Standard peroxide hydrolysis yields the free acid and recovers the auxiliary.

  • Final Product: (2S,3R)-2,3,4-Trimethylpentanoic Acid.

Quality Control & Analytical Standards

ParameterMethodAcceptance Criteria
Chemical Purity ¹H-NMR (500 MHz, CDCl₃)>98%; No aldehyde/auxiliary peaks.
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H or AD-H)>98% ee (Derivatize to amide if needed).
Diastereomeric Ratio ¹H-NMR / GC-MS>20:1 (Look for doublet shifts of C2-Me).
Residual Solvents HS-GC<500 ppm (THF, CH₂Cl₂).

Workflow Visualization

Workflow Start Isobutyraldehyde HWE HWE Reaction (Formation of C=C) Start->HWE + (EtO)2P(O)CH2COOEt ACA Cu-Catalyzed ACA (Sets C3 Stereocenter) HWE->ACA MeMgBr, Cu-Cat Hydrolysis Saponification (Ester -> Acid) ACA->Hydrolysis LiOH Auxiliary Evans Coupling (Attach Oxazolidinone) Hydrolysis->Auxiliary PivCl, (S)-Aux Alkylation Enolate Alkylation (Sets C2 Stereocenter) Auxiliary->Alkylation NaHMDS, MeI Cleavage Auxiliary Removal (Final Acid) Alkylation->Cleavage LiOH/H2O2

Figure 2: Step-by-step synthetic workflow for the enantioselective production of this compound.

References

  • Feringa, B. L., et al. (2008). "Catalytic Asymmetric Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters." Chemical Reviews, 108(8), 2916–2954.

  • Evans, D. A., et al. (1982). "Stereoselective alkylation reactions of chiral imides." Journal of the American Chemical Society, 104(6), 1737–1739.

  • Negishi, E., et al. (2010). "Zirconium-catalyzed Asymmetric Carboalumination (ZACA reaction) as a route to deoxypropionates." Chemical Communications, 46, 2535-2547.[5]

  • Hanessian, S., et al. (2006). "Total Synthesis of Siphonarienolone and Siphonarienone." Organic Letters, 8(21), 4787–4790. (Demonstrates iterative methyl installation strategies).

  • PubChem Compound Summary. (2025). "this compound (CID 176505)."[6] National Library of Medicine.

Sources

Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3,4-Trimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the analysis of 2,3,4-trimethylpentanoic acid (C8H16O2), a branched-chain carboxylic acid, using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Due to the inherent polarity and low volatility of carboxylic acids, direct GC analysis is challenging, often resulting in poor chromatographic performance.[3][4] This application note details robust protocols for sample extraction, chemical derivatization to enhance volatility, and optimized GC-MS parameters for sensitive and reliable identification and quantification. The methodologies described herein are designed to provide researchers with the expertise to overcome common analytical hurdles and ensure data of the highest integrity.

Introduction: The Analytical Challenge

This compound is a C8 branched-chain fatty acid with a molecular weight of 144.21 g/mol .[5] It serves as a valuable synthetic intermediate in various chemical applications and is studied as a potential biofuel precursor. The accurate analysis of this and other organic acids in complex matrices is critical for process monitoring, metabolic studies, and environmental assessment.

The primary obstacle in the GC analysis of free carboxylic acids is the presence of the polar carboxyl group. This functional group leads to strong intermolecular hydrogen bonding, which significantly reduces volatility. Furthermore, it can interact with active sites within the GC system (e.g., injector liner, column stationary phase), causing significant peak tailing, poor sensitivity, and unreliable retention times.[3] To circumvent these issues, chemical derivatization is an essential and mandatory step to convert the polar carboxyl group into a less polar, more volatile ester, making the analyte amenable to GC-MS analysis.[6][7]

Principle of the Analytical Workflow

The successful analysis of this compound is achieved through a multi-step process. The core logic involves isolating the analyte from the sample matrix, chemically modifying it to ensure it is suitable for gas-phase analysis, separating it from other components, and finally, identifying and quantifying it using mass spectrometry.

GC-MS_Workflow A Sample Collection & Preparation B Analyte Extraction (LLE or SPE) A->B Isolate Analyte C Solvent Evaporation & Drying B->C Concentrate D Chemical Derivatization (e.g., Silylation) C->D Enhance Volatility E GC Inlet Injection & Vaporization D->E Introduce to GC F Chromatographic Separation (Capillary Column) E->F Separate Components G MS Ionization & Fragmentation (EI) F->G Generate Ions H Mass Analysis & Detection G->H Sort by m/z I Data Processing (Identification & Quantification) H->I Interpret Results

Caption: Overall workflow for GC-MS analysis of this compound.

Sample Preparation and Analyte Extraction

The goal of sample preparation is to isolate this compound from the sample matrix while minimizing interferences. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the matrix complexity, sample volume, and desired throughput.[8][9]

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting organic acids from aqueous samples. The principle relies on partitioning the analyte between the aqueous sample and an immiscible organic solvent. To maximize the extraction of the carboxylic acid into the organic phase, the aqueous sample must first be acidified. This protonates the carboxylate anion (R-COO⁻) to the neutral carboxylic acid (R-COOH), which is significantly less polar and more soluble in organic solvents.

Step-by-Step Methodology:

  • Sample Acidification: To a 2 mL aqueous sample in a glass vial, add 200 µL of 6 M HCl to adjust the pH to <1.[10] This ensures the analyte is in its protonated form.

  • Solvent Addition: Add 5 mL of a suitable organic solvent such as ethyl acetate or dichloromethane.[8][10]

  • Extraction: Cap the vial and vortex vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.[10]

  • Phase Separation: Centrifuge the mixture at 800 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.[10]

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying and Concentration: Evaporate the solvent under a gentle stream of nitrogen. The residue must be completely dry before proceeding to derivatization.[10]

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more efficient and selective alternative to LLE, using less solvent and being more amenable to automation.[8][9] For a branched-chain fatty acid, a reversed-phase (e.g., C18) or an anion-exchange sorbent can be used.

Step-by-Step Methodology (using a C18 cartridge):

  • Sample Preparation: Acidify the sample as described in the LLE protocol (Step 1).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to the same pH as the sample). Do not let the sorbent run dry.

  • Sample Loading: Load the acidified sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Analyte Elution: Elute the this compound from the cartridge using 5 mL of an appropriate organic solvent (e.g., ethyl acetate or methanol).

  • Drying and Concentration: Collect the eluate and evaporate the solvent to dryness under a stream of nitrogen.

Chemical Derivatization: Enabling Volatility

Derivatization is the cornerstone of analyzing carboxylic acids by GC. The process replaces the active hydrogen on the carboxyl group with a nonpolar moiety, creating a more volatile and thermally stable derivative with improved chromatographic properties. Silylation is one of the most common and effective methods.[4][6]

Protocol 3: Silylation to form a Trimethylsilyl (TMS) Ester

Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is highly effective for derivatizing carboxylic acids.[11][12]

Causality: The presence of water is detrimental to this reaction, as it will preferentially react with the silylating reagent, reducing the yield of the desired derivative.[3] Therefore, ensuring the sample extract is completely anhydrous is critical for success.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a derivatization solution of BSTFA + 1% TMCS in a suitable solvent like acetonitrile or pyridine.

  • Reaction: To the dried sample residue from the extraction step, add 50 µL of the derivatization solution.

  • Incubation: Securely cap the reaction vial and heat at 60-75 °C for 15-30 minutes.[10][11] This provides the necessary activation energy for the reaction to proceed to completion.

  • Cooling: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and matrix.

ParameterRecommended SettingRationale
GC System Agilent 6890N or equivalentA standard, reliable GC system.
Injector Splitless mode, 250 °CSplitless injection maximizes the transfer of analyte onto the column for trace-level analysis.[13] 250 °C ensures rapid vaporization.[10]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good efficiency. Constant flow ensures stable retention times.
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% diphenyl-95% dimethyl-polysiloxane phase.A versatile, non-polar column suitable for a wide range of derivatized compounds.[12] For isomer resolution, a polar column may be used.
Oven Program Initial 100 °C for 1 min, ramp at 3 °C/min to 200 °C, then ramp at 6 °C/min to 280 °C, hold for 10 min.[10]The temperature program is designed to separate the analyte from solvent and matrix components while ensuring it elutes as a sharp peak.
MS System Agilent 5973 or equivalent single quadrupoleA standard mass selective detector.
Ionization Mode Electron Impact (EI), 70 eVStandard ionization energy that produces reproducible, library-searchable fragmentation patterns.[12][14]
Ion Source Temperature 230 °CPrevents condensation of analytes in the source while minimizing thermal degradation.[12]
Transfer Line Temp 270 °CEnsures the analyte remains in the gas phase as it moves from the GC to the MS.[10]
Acquisition Mode Full Scan (m/z 50-550)Allows for the collection of complete mass spectra for compound identification.[15] SIM mode can be used for targeted quantification.[10]

Data Analysis and Expected Results

Analyte Identification

Identification of the derivatized this compound is confirmed by matching both its retention time and its mass spectrum with those of an authentic standard analyzed under identical conditions.

Mass Spectrum and Fragmentation

The electron impact mass spectrum of the TMS-derivatized this compound (molecular weight of derivative: 216.39 g/mol ) will exhibit characteristic fragment ions. While the molecular ion (M⁺) at m/z 216 may be weak or absent, several key fragments are expected, which are crucial for structural confirmation.

Fragmentation Parent [C11H24O2Si]+• m/z 216 (M+•) Frag1 [M - CH3]+ m/z 201 Parent->Frag1 - •CH3 Frag2 [COOSi(CH3)3]+ m/z 117 Parent->Frag2 - •C7H15 Frag3 [Si(CH3)3]+ m/z 73 Parent->Frag3 - C8H15O2•

Caption: Key EI fragmentation pathways for TMS-derivatized this compound.

  • [M-15]⁺ at m/z 201: A very common and often abundant ion in the spectra of TMS derivatives, corresponding to the loss of a methyl radical (•CH₃) from the trimethylsilyl group.

  • m/z 117: This fragment, [COOSi(CH₃)₃]⁺, is characteristic of the TMS ester of a carboxylic acid.

  • m/z 73: This is the base peak for many TMS compounds, representing the stable trimethylsilyl cation, [Si(CH₃)₃]⁺.

Quantification

For accurate quantification, an internal standard (IS) should be used to correct for variations in extraction efficiency and instrument response. The ideal IS is a stable isotope-labeled version of the analyte (e.g., D₃-2,3,4-trimethylpentanoic acid). A calibration curve is generated by analyzing standards of known concentrations and plotting the ratio of the analyte peak area to the IS peak area against the concentration. The concentration of the analyte in unknown samples is then calculated from this curve.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By explaining the causality behind critical steps such as sample preparation and mandatory chemical derivatization, this guide empowers researchers to generate accurate and reproducible data. The detailed step-by-step methodologies and optimized instrument parameters serve as a robust foundation for the routine analysis of this and other branched-chain carboxylic acids in a variety of scientific and industrial settings.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • SciSpace. (2014). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • American Chemical Society. (2020, April 16). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization Of Milk Odd And Branched-Chain Fatty Acids Analysis By Gas Chromatography Using An Extremely Polar Stationary Phase | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound | C8H16O2 | CID 176505. PubChem. Retrieved from [Link]

  • Meatscience.org. (n.d.). Triglyceride and Fatty Acid Analysis by Gas Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2015, February 13). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. PubMed. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2023, August 16). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Università di Pisa. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Retrieved from [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to HPLC Method Development for the Detection of 2,3,4-Trimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3,4-Trimethylpentanoic acid. This branched-chain carboxylic acid, like many short-chain fatty acids (SCFAs), lacks a strong native chromophore, presenting a significant analytical challenge for standard UV-Vis detection. We will explore two primary, validated strategies to overcome this limitation: a direct analysis approach using a universal detector and a more sensitive method employing pre-column derivatization. This document is intended for researchers, scientists, and drug development professionals who require a reliable and accurate method for the detection and quantification of this and similar non-chromophoric analytes.

Introduction and Analytical Challenge

This compound (C8H16O2, Molar Mass: 144.21 g/mol ) is a branched-chain carboxylic acid.[1][2] Its structure consists of a pentanoic acid backbone with methyl groups at the 2, 3, and 4 positions.[1][3] The primary analytical challenge in the HPLC analysis of this compound and other saturated short-chain fatty acids is the absence of a UV-absorbing functional group, which makes direct detection by common HPLC-UV detectors difficult, especially at low concentrations.[4][5] Therefore, method development must focus on alternative detection strategies or chemical modification of the analyte.

This guide will detail two effective approaches:

  • Method A: Direct Analysis with Evaporative Light Scattering Detection (ELSD). This method is suitable for relatively high concentration samples and offers a simpler workflow without chemical modification.

  • Method B: Pre-Column Derivatization with UV/Fluorescence Detection. This approach provides significantly enhanced sensitivity and is ideal for trace-level quantification.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for rational method development.

PropertyValue/InformationSource
Molecular Formula C8H16O2[1][2][6]
Molar Mass 144.21 g/mol [1][2][6]
CAS Number 90435-18-0[1][2][6]
Structure Pentanoic acid with methyl groups at C2, C3, and C4[1][3]
Predicted pKa ~4.8 (Estimated based on similar carboxylic acids)[7]
Solubility Expected to have low solubility in water and good solubility in organic solvents like methanol and acetonitrile.[8]
UV Absorbance Lacks a significant chromophore for UV detection above 210 nm.[4][5]

The estimated pKa of around 4.8 indicates that the acidity of the mobile phase will significantly impact the analyte's retention in reversed-phase chromatography. At a pH below its pKa, the acid will be in its neutral, more retentive form.

Method A: Direct Analysis using HPLC with Evaporative Light Scattering Detection (ELSD)

The ELSD is a universal detector that is not dependent on the optical properties of the analyte.[9] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[9] This makes it an excellent choice for non-chromophoric and semi-volatile compounds like fatty acids.[9][10]

Rationale for Method A

This approach is advantageous due to its simplicity and broad applicability. It avoids the time-consuming and potentially hazardous steps of chemical derivatization.[11] Furthermore, ELSD is compatible with gradient elution, which is often necessary for separating complex mixtures.[9][10]

Experimental Protocol: HPLC-ELSD

3.2.1. Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), analytical grade

3.2.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Evaporative Light Scattering Detector (ELSD)

3.2.3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmProvides good retention for moderately non-polar compounds.
Mobile Phase A Water + 0.1% Formic AcidThe acid suppresses the ionization of the carboxylic acid group, increasing retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic solvent elutes the analyte from the C18 column.
Gradient 50% B to 95% B over 15 minutesA gradient is recommended to ensure elution of the analyte and any other potential components with a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CImproves peak shape and run-to-run reproducibility.
Injection Volume 10 µLCan be optimized based on sample concentration and sensitivity.
ELSD Nebulizer Temp. 35 °CTo be optimized for the specific mobile phase composition.
ELSD Evaporator Temp. 35 °CTo be optimized for efficient solvent evaporation without losing the analyte.[12]
Gas Flow Rate (Nitrogen) 1.1 SLM (Standard Liters per Minute)To be optimized for stable baseline and good signal-to-noise.[12]

3.2.4. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of dilutions from the stock standard in the mobile phase (at initial conditions) to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Dissolve the sample matrix in an appropriate solvent and filter through a 0.45 µm syringe filter before injection.

Workflow Diagram: HPLC-ELSD Method Development

HPLC_ELSD_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standards Injection Inject Sample Prep_Standard->Injection Prep_Sample Prepare Sample Prep_Sample->Injection Separation C18 Separation (ACN/H2O Gradient) Injection->Separation Detection ELSD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification caption Workflow for HPLC-ELSD Analysis

Caption: Workflow for HPLC-ELSD Analysis.

Method B: Pre-Column Derivatization for Sensitive UV/Fluorescence Detection

For trace-level analysis, derivatization is a powerful technique to introduce a chromophoric or fluorophoric tag to the analyte, thereby significantly enhancing detection sensitivity.[4][13] A variety of reagents are available for derivatizing carboxylic acids.[13][14] In this protocol, we will focus on a common and effective approach.

Rationale for Method B

This method is chosen when the concentration of this compound is below the detection limits of universal detectors like ELSD or RI. The derivatization reaction converts the non-absorbing carboxylic acid into a derivative with strong UV absorbance or fluorescence, allowing for quantification at much lower levels.[4]

Experimental Protocol: Pre-Column Derivatization HPLC-UV/Fluorescence

4.2.1. Derivatization Reagent: 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) BDPO is a fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent ester derivatives, enabling sensitive detection.[4]

4.2.2. Derivatization Protocol

  • To 100 µL of the sample or standard solution in acetonitrile, add 10 µL of a 1 mg/mL solution of BDPO in acetonitrile.

  • Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-Crown-6.[4]

  • Vortex the mixture for 30 seconds.

  • Heat the reaction mixture at 60°C for 30 minutes in a heating block.[4]

  • After cooling to room temperature, centrifuge the mixture to pellet the potassium carbonate.

  • The supernatant containing the derivatized analyte is ready for HPLC analysis.[4]

Derivatization_Reaction Analyte 2,3,4-Trimethylpentanoic Acid (R-COOH) Product Fluorescent Ester (R-COO-Tag) Analyte->Product + Reagent, K2CO3, 60°C Reagent BDPO (Fluorescent Tag) caption Derivatization Reaction Scheme

Caption: Derivatization Reaction Scheme.

4.2.3. Materials and Reagents

  • All reagents from Method A, plus:

  • 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

4.2.4. Instrumentation

  • HPLC system as in Method A

  • UV-Vis or Fluorescence Detector

4.2.5. Chromatographic Conditions for Derivatized Analyte

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmThe derivatized analyte is significantly more non-polar and will be well-retained.
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 15 minutesA higher initial organic percentage is needed due to the increased hydrophobicity of the derivatized analyte.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µL
Detection Fluorescence: Ex: ~300 nm, Em: ~365 nm (To be optimized) or UV: ~300 nm (To be optimized)Wavelengths should be optimized based on the specific fluorescence/absorbance spectrum of the BDPO-derivative.

Method Validation

A developed HPLC method must be validated to ensure its reliability for the intended application. Key validation parameters, based on ICH guidelines, should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and spiked matrix samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used to construct the calibration curve, with a correlation coefficient (r²) > 0.999 desired.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Conclusion

The successful analysis of this compound by HPLC requires careful consideration of its non-chromophoric nature. This application note presents two robust methods to address this challenge. The choice between direct analysis with ELSD and pre-column derivatization with UV/Fluorescence detection will depend on the required sensitivity and the laboratory's instrumentation capabilities. The direct HPLC-ELSD method offers simplicity and is suitable for higher concentration samples. For trace-level analysis, the pre-column derivatization method provides significantly enhanced sensitivity. Both methods, when properly developed and validated, will yield accurate and reliable quantitative results for this compound and other similar short-chain fatty acids.

References

  • Wikipedia. (2023). Evaporative light scattering detector. Retrieved from [Link]

  • Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis. Retrieved from [Link]

  • Filo. (2025, December 12). Drawing the structure 2, 3, 4 trimethylpentanoic acid 2,2,3,3 tetrachloripropanal 1,3 dibromo -2- pentane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2025, November 12). Review: Methods for Detecting Short-Chain Fatty Acids (SCFA) in Industrial and Biological. Retrieved from [Link]

  • PubMed. (2006, November 17). Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector. Retrieved from [Link]

  • PubMed. (1996, September-October). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • J-Stage. (n.d.). Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent. Retrieved from [Link]

  • Frontiers. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved from [Link]

  • LCGC International. (2025, June 30). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Retrieved from [Link]

  • ScienceDirect. (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Retrieved from [Link]

  • LookChem. (n.d.). 2,4,4-Trimethylpentanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,3-Trimethylpentanoic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography and UV-Refractive Index Double Detection. Retrieved from [Link]

  • Biocompare. (n.d.). HPLC Refractive Index Detectors. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 3302-09-8 | 2,4,4-Trimethylpentanoic acid. Retrieved from [Link]

  • Shimadzu. (n.d.). Refractive Index Detection (RID). Retrieved from [Link]

  • KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,4-Trimethylpentanoic acid. PubChem. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • Labcompare. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector). Retrieved from [Link]

  • LCGC International. (2023, July 20). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. Retrieved from [Link]

  • ScienceDirect. (2025, October 28). Development of HPLC-DAD and IC-MS/MS methods for the analysis of carboxylic acids and aromatic compounds in Kraft black liquors. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Chemsrc. (2025, October 18). (2S)-2,3,3-Trimethylpentanoic acid | CAS#:2248201-47-8. Retrieved from [Link]

  • Michigan State University. (n.d.). Ionization Constants of Organic Acids. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2,2,4-trimethylpentane 'dry' ar. Retrieved from [Link]

Sources

Application Note: Advanced NMR Spectral Interpretation of 2,3,4-Trimethylpentanoic Acid for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed guide to the interpretation of proton (¹H) and carbon-13 (¹³C) NMR spectra of 2,3,4-trimethylpentanoic acid, a chiral carboxylic acid with multiple stereocenters. Due to the absence of publicly available experimental spectra for individual diastereomers, this guide utilizes high-quality predicted NMR data to illustrate the principles of spectral interpretation. We will delve into a detailed analysis of a single diastereomer, followed by a comparative analysis to demonstrate how NMR spectroscopy can differentiate between stereoisomers. Furthermore, this note outlines detailed protocols for sample preparation and the application of advanced 2D NMR techniques (COSY, HSQC, HMBC, and NOESY/ROESY) that are essential for the complete structural and stereochemical assignment of complex molecules like this compound.

Introduction

This compound (C₈H₁₆O₂) is a branched-chain carboxylic acid characterized by a pentanoic acid backbone with methyl groups at the 2, 3, and 4 positions.[1] The presence of three chiral centers at these positions gives rise to multiple stereoisomers, each with unique three-dimensional arrangements that can significantly influence their biological activity and chemical properties. A thorough understanding of the stereochemistry is therefore critical in fields such as drug discovery and metabolomics.

NMR spectroscopy provides a powerful tool for elucidating the complex structures of such molecules. By analyzing chemical shifts, spin-spin coupling constants, and through-space interactions, one can deduce the connectivity and relative stereochemistry of a molecule.[2] This application note serves as a practical guide for researchers on how to approach the spectral interpretation of a complex, acyclic molecule with multiple stereocenters.

Predicted NMR Data

Due to the lack of available experimental NMR spectra for individual diastereomers of this compound, the data presented in this note were generated using a high-quality online NMR prediction tool that takes stereochemistry into account.[3][4] We will focus on two diastereomers to illustrate the impact of relative stereochemistry on the NMR spectra:

  • Diastereomer A: (2R,3S,4R)-2,3,4-trimethylpentanoic acid

  • Diastereomer B: (2R,3R,4R)-2,3,4-trimethylpentanoic acid

The predicted chemical shifts for these two diastereomers are summarized in the tables below.

Predicted ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Diastereomers A and B

ProtonDiastereomer A (2R,3S,4R)Diastereomer B (2R,3R,4R)
COOH~12.0~12.0
H2~2.5~2.6
H3~1.8~1.9
H4~1.7~1.6
CH₃ (at C2)~1.1~1.2
CH₃ (at C3)~0.9~1.0
CH₃ (at C4)~0.8~0.85
CH(CH₃)₂ (isopropyl)~0.9 (d), ~0.85 (d)~0.92 (d), ~0.88 (d)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Diastereomers A and B

CarbonDiastereomer A (2R,3S,4R)Diastereomer B (2R,3R,4R)
C1 (COOH)~180~181
C2~45~46
C3~38~39
C4~33~34
C5~20~21
CH₃ (at C2)~15~16
CH₃ (at C3)~14~15
CH₃ (at C4)~19~19.5
CH(CH₃)₂ (isopropyl)~21, ~18~21.5, ~18.5

In-depth Spectral Interpretation of Diastereomer A: (2R,3S,4R)-2,3,4-trimethylpentanoic acid

This section provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra for Diastereomer A.

¹H NMR Spectrum Analysis
  • COOH (~12.0 ppm, singlet, 1H): The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield.[5] Its chemical shift can be concentration-dependent.

  • H2 (~2.5 ppm, multiplet, 1H): This proton is on the carbon alpha to the carbonyl group, which is an electron-withdrawing group, hence its downfield shift. It is coupled to H3 and the protons of the C2-methyl group.

  • H3 (~1.8 ppm, multiplet, 1H): This methine proton is coupled to H2, H4, and the protons of the C3-methyl group.

  • H4 (~1.7 ppm, multiplet, 1H): This methine proton is coupled to H3 and the protons of the two methyl groups of the isopropyl moiety.

  • CH₃ (at C2) (~1.1 ppm, doublet, 3H): This methyl group is coupled to H2.

  • CH₃ (at C3) (~0.9 ppm, doublet, 3H): This methyl group is coupled to H3.

  • CH(CH₃)₂ (isopropyl) (~0.9 ppm and ~0.85 ppm, doublets, 6H): The two methyl groups of the isopropyl group are diastereotopic due to the chirality of the rest of the molecule and therefore have slightly different chemical shifts, each appearing as a doublet due to coupling with H4.

¹³C NMR Spectrum Analysis
  • C1 (COOH) (~180 ppm): The carbonyl carbon of the carboxylic acid appears in the expected downfield region.

  • C2 (~45 ppm): This methine carbon is alpha to the carbonyl group.

  • C3 (~38 ppm): A methine carbon in the alkyl chain.

  • C4 (~33 ppm): The methine carbon of the isopropyl group.

  • C5 (~20 ppm): One of the methyl carbons of the isopropyl group.

  • CH₃ (at C2) (~15 ppm): The methyl group attached to C2.

  • CH₃ (at C3) (~14 ppm): The methyl group attached to C3.

  • CH₃ (at C4) (~19 ppm): The other methyl carbon of the isopropyl group.

  • CH(CH₃)₂ (isopropyl) (~21 ppm, ~18 ppm): The two diastereotopic methyl carbons of the isopropyl group.

Comparative Analysis of Diastereomers A and B

The subtle differences in the spatial arrangement of the methyl groups in Diastereomers A and B lead to discernible variations in their predicted NMR spectra.

  • ¹H NMR: The chemical shifts of H2 and H3 are predicted to be slightly different between the two diastereomers. More significantly, the coupling constants between H2-H3 and H3-H4 are expected to differ due to the change in the dihedral angles between these protons. According to the Karplus equation, the magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons.[6][7]

  • ¹³C NMR: The chemical shifts of the carbons, particularly those of the stereocenters (C2, C3, C4) and the attached methyl groups, are predicted to show small but measurable differences.

These subtle differences, while challenging to predict with absolute certainty without experimental data, form the basis for using NMR to distinguish between diastereomers.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of high purity to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For carboxylic acids, CDCl₃ is a common choice, though DMSO-d₆ can be used for less soluble compounds.[8][9]

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be required.[10]

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

SamplePreparation cluster_prep Sample Preparation Workflow start Start: Pure Compound dissolve Dissolve in Deuterated Solvent start->dissolve ~5-50 mg in 0.6-0.7 mL filter Filter into NMR Tube dissolve->filter add_std Add Internal Standard (TMS) filter->add_std end Ready for NMR Analysis add_std->end

Caption: Workflow for NMR sample preparation.

2D NMR Spectroscopy for Structural Elucidation

For a molecule with the complexity of this compound, 2D NMR experiments are indispensable for unambiguous assignment of signals and determination of stereochemistry.

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[11] This is fundamental for establishing the proton-proton connectivity within the molecule.

Protocol:

  • Set up a standard ¹H NMR experiment to determine the spectral width.

  • Load a standard COSY pulse program (e.g., cosygpqf).[12]

  • Set the number of scans (ns) and increments (ni) based on the sample concentration.

  • Acquire and process the 2D data. Cross-peaks in the COSY spectrum will connect coupled protons.

Caption: COSY correlations in this compound.

The HSQC experiment correlates protons with their directly attached carbons.[1] This is essential for assigning the carbon signals based on the already assigned proton signals.

Protocol:

  • Acquire standard ¹H and ¹³C spectra to determine the respective spectral widths.

  • Load a standard HSQC pulse program (e.g., hsqcetgpsi).[12]

  • Set the spectral widths for both the proton (F2) and carbon (F1) dimensions.

  • Acquire and process the 2D data. Each cross-peak will link a proton signal to its corresponding carbon signal.

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[13] This is particularly useful for identifying quaternary carbons and for linking different spin systems together.[14][15]

Protocol:

  • Set up the experiment similarly to an HSQC, using a standard HMBC pulse program (e.g., hmbcgplpndqf).[12]

  • The long-range coupling constant is typically optimized for 8-10 Hz.

  • Acquire and process the data. Cross-peaks will reveal long-range H-C correlations.

HMBC_Concept cluster_mol Key HMBC Correlations cluster_hmbc Examples C1 C1 (C=O) C2 C2 H3 H3 H3->C1 2-bond C2_Me_H C2-Me C2_Me_H->C1 3-bond corr1 C2-Me(H) ↔ C1(C=O) corr2 H3 ↔ C1(C=O)

Caption: HMBC correlations to the carbonyl carbon.

NOESY and ROESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds.[16][17] This is the primary method for determining the relative stereochemistry of the chiral centers.

Protocol:

  • Load a standard NOESY (for small molecules) or ROESY (for medium-sized molecules where NOE may be zero) pulse program (e.g., noesygpphpp).[18]

  • A key parameter is the mixing time, which is typically set to a few hundred milliseconds.[19]

  • Acquire and process the data. Cross-peaks indicate spatial proximity between protons. By analyzing the pattern of NOE/ROE cross-peaks, one can build a 3D model of the molecule and deduce the relative configuration of the stereocenters.

Conclusion

The comprehensive interpretation of ¹H and ¹³C NMR spectra, augmented by advanced 2D NMR techniques, is a formidable strategy for the structural and stereochemical elucidation of complex organic molecules such as this compound. While experimental data for specific diastereomers are not always readily available, high-quality predicted spectra provide an excellent framework for understanding the fundamental principles of spectral analysis. This application note has demonstrated a systematic approach to interpreting such data, highlighting the subtle yet significant effects of stereochemistry on NMR parameters. The detailed protocols provided herein for sample preparation and the acquisition of key 2D NMR experiments serve as a valuable resource for researchers in organic chemistry, natural products, and drug development, enabling them to confidently tackle the structural characterization of challenging molecules.

References

  • 19: HMBC - Chemistry LibreTexts. (2024, November 12). Retrieved from [Link]

  • Advanced NMR Techniques and Applications | Spectroscopy... - Fiveable. (n.d.). Retrieved from [Link]

  • 7.3 2D Gradient NOESY Experiment. (n.d.). Retrieved from [Link]

  • 2D 1H-1H COSY - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

  • 2-d hmbc / cigar - IU NMR Facility. (2004, August 31). Retrieved from [Link]

  • HMBC spectrum | Heteronuclear Multiple Bond Correlation - YouTube. (2022, March 17). Retrieved from [Link]

  • Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.). Retrieved from [Link]

  • TUTORIAL: 2D NOESY EXPERIMENT - IMSERC. (n.d.). Retrieved from [Link]

  • Accuracy in determining interproton distances using Nuclear Overhauser Effect data from a flexible molecule - PMC. (2011, February 1). Retrieved from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]

  • NOE-derived and ensemble-averaged interproton distances. - ResearchGate. (n.d.). Retrieved from [Link]

  • CASCADE - Colorado State University. (n.d.). Retrieved from [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. (2019, July 24). Retrieved from [Link]

  • ChemDraw tutorial 4 - Prediction of NMR - YouTube. (2021, January 12). Retrieved from [Link]

  • TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT - IMSERC. (n.d.). Retrieved from [Link]

  • 2D 1H-13C HSQC - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

  • TUTORIAL: 2D HMBC EXPERIMENT - IMSERC. (n.d.). Retrieved from [Link]

  • Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances - MDPI. (n.d.). Retrieved from [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification - PMC. (2022, November 14). Retrieved from [Link]

  • 4.6. 2D 1H-13C HSQC-TOCSY-Band Selective Experiments - Bio-protocol. (n.d.). Retrieved from [Link]

  • CHAPTER 4: Conformation of Acyclic Compounds - Books - The Royal Society of Chemistry. (2020, October 23). Retrieved from [Link]

  • NMR for Stereochemical Elucidation - R Discovery. (2023, March 26). Retrieved from [Link]

  • Sample Preparation - Max T. Rogers NMR - Michigan State University. (n.d.). Retrieved from [Link]

  • Basic 2D NMR experiments. (n.d.). Retrieved from [Link]

  • 2D 1H-1H NOESY - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

  • 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. (n.d.). Retrieved from [Link]

  • How reliable actually is the nmr prediction spectra tool in chemdraw ? : r/chemistry - Reddit. (2023, November 3). Retrieved from [Link]

  • Sample Preparation - Chemical Instrumentation Facility. (2013, March 19). Retrieved from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

  • How to Predict NMR in ChemDraw - YouTube. (2023, September 11). Retrieved from [Link]

  • Exchange-transferred NOE spectroscopy and bound ligand structure determination - Purdue University. (n.d.). Retrieved from [Link]

  • This compound | C8H16O2 | CID 176505 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. (n.d.). Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • NMR Solvent Selection Guidelines | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium - Scribd. (n.d.). Retrieved from [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Retrieved from [Link]

  • Stereochemical Determination of Acyclic Structures Based on Carbon−Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • dihedral angles, J-values, & the Karplus equation - YouTube. (2022, October 24). Retrieved from [Link]

  • anthracycline - Karplus Equations. (n.d.). Retrieved from [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. (2024, June 17). Retrieved from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC. (n.d.). Retrieved from [Link]

  • Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai - YouTube. (2024, November 30). Retrieved from [Link]

  • Karplus equation - Wikipedia. (n.d.). Retrieved from [Link]

  • NOE Experiments on the Bruker 400 and 500. (2018, August 8). Retrieved from [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. (n.d.). Retrieved from [Link]

Sources

Application Note: Solvent Extraction and Recovery of 2,3,4-Trimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust protocol for the isolation and recovery of 2,3,4-Trimethylpentanoic acid (2,3,4-TMPA; CAS 90435-18-0) from aqueous reaction mixtures, fermentation broths, or biological matrices. As a structural isomer of Valproic Acid (VPA), 2,3,4-TMPA shares critical physicochemical characteristics—specifically moderate lipophilicity and weak acidity—that dictate the extraction strategy.

This guide moves beyond generic "fatty acid extraction" by focusing on the steric hindrance provided by the trimethyl substitution pattern, which influences solvent accessibility and partitioning kinetics. We utilize a pH-swing Liquid-Liquid Extraction (LLE) mechanism to achieve recoveries >95% with high purity.

Physicochemical Foundation

Effective extraction relies on manipulating the ionization state of the target molecule. 2,3,4-TMPA exists in equilibrium between its protonated (uncharged) and deprotonated (anionic) forms.

Key Properties
PropertyValueImplication for Extraction
Molecular Formula

Medium-chain fatty acid (MCFA).
Molecular Weight 144.21 g/mol Volatile enough for GC; non-volatile enough for solvent evaporation.
pKa (Acid) ~4.8 (Est.)Critical: At pH < 2.8, >99% is protonated (extractable).
LogP (Lipophilicity) 2.4 – 2.6Moderately lipophilic. Prefers non-polar organic solvents when protonated.
Boiling Point 226.6°CSignificantly higher than extraction solvents (MTBE, Hexane), facilitating solvent removal.
The "pKa Switch" Mechanism

The extraction logic is binary:

  • Acidic Phase (pH 2.0):

    
     becomes 
    
    
    
    . The molecule is neutral and hydrophobic, partitioning into the organic solvent.
  • Alkaline Phase (pH 10.0):

    
     becomes 
    
    
    
    . The molecule is ionic and hydrophilic, partitioning into the aqueous phase (used for back-extraction/purification).

Solvent Selection Strategy

Not all solvents are equal for branched-chain acids. The trimethyl branching creates steric bulk that can impede solvation in highly structured solvents.

SolventPolarity Index

(Est.)
RecommendationContext
MTBE (Methyl tert-butyl ether) 2.5HighPrimary Choice Excellent selectivity, forms few emulsions, easy to evaporate (BP 55°C).
n-Hexane / Ethyl Acetate (4:1) MixHighAlternative "Green" alternative to chlorinated solvents. The EtAc fraction helps solvate the carboxylic head.
Dichloromethane (DCM) 3.1Very HighSecondary High recovery but prone to emulsions and environmentally restricted.
Diethyl Ether 2.8HighAvoid Flammability and peroxide risks outweigh benefits compared to MTBE.

Expert Insight: For 2,3,4-TMPA, MTBE is the superior choice. Its ether oxygen accepts hydrogen bonds from the carboxylic acid proton, stabilizing the complex in the organic phase better than pure alkanes, while its steric bulk prevents the co-extraction of smaller, more polar water-soluble impurities.

Detailed Extraction Protocol

Objective: Recover 2,3,4-TMPA from 50 mL of aqueous reaction buffer.

Reagents Required[1][2][3][4][5]
  • Extraction Solvent: MTBE (HPLC Grade).

  • Acidification Agent: 2M HCl or

    
    .
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Wash Solution: Saturated NaCl (Brine).

Step-by-Step Workflow
Phase 1: Pre-Treatment & Acidification[1]
  • Clarification: If the sample contains solids (cells/precipitate), centrifuge at 4,000 x g for 10 mins. Collect the supernatant.

  • pH Adjustment: Place the aqueous sample in a beaker with a magnetic stir bar.

  • Acidify: Dropwise add 2M HCl while monitoring with a pH meter.

    • Target:pH 2.0 ± 0.2 .

    • Why: This is >2 units below the pKa (~4.8), ensuring the logarithmic concentration of the uncharged species is >99.9%.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Transfer: Move the acidified sample to a separatory funnel.

  • Solvent Addition: Add MTBE at a 1:1 volume ratio (e.g., 50 mL MTBE for 50 mL sample).

  • Equilibration: Shake vigorously for 2 minutes. Vent frequently to release pressure.

    • Note: Due to the branching of 2,3,4-TMPA, diffusion into the organic phase may be slightly slower than linear octanoic acid. Ensure adequate contact time.

  • Separation: Allow phases to settle (approx. 5-10 mins).

    • Top Layer: Organic (Contains 2,3,4-TMPA).[2][3][4]

    • Bottom Layer: Aqueous (Waste).

  • Repeat: Drain the aqueous layer into a flask. Re-extract the aqueous layer with a second portion of MTBE (half the original volume, e.g., 25 mL).

  • Combine: Combine both organic extracts.

Phase 3: Purification & Isolation
  • Brine Wash: Wash the combined organic phase with 10% sample volume of Saturated NaCl (Brine).

    • Purpose: Removes residual water and co-extracted polar impurities.

  • Drying: Pour the organic phase into an Erlenmeyer flask containing Anhydrous

    
     (approx. 2-5 g). Swirl and let sit for 10 minutes until the solution is clear and drying agent flows freely.
    
  • Filtration: Filter off the solid

    
     using a gravity filter or fritted glass funnel.
    
  • Concentration: Evaporate the MTBE using a Rotary Evaporator.

    • Bath Temp: 35°C.

    • Pressure:[5] 200 mbar (gradually lower to 100 mbar).

    • Caution: Do not overheat.[1] While 2,3,4-TMPA has a high BP (226°C), prolonged high-vacuum exposure can lead to sublimation losses.

Visual Workflow Diagram

ExtractionProtocol Sample Aqueous Sample (pH Neutral) Acidify Acidification (Add HCl to pH 2.0) Sample->Acidify Protonated Species: R-COOH (Hydrophobic) Acidify->Protonated Mechanism LLE LLE with MTBE (1:1 Ratio, Shake 2 min) Acidify->LLE Target Protonated PhaseSep Phase Separation LLE->PhaseSep OrgPhase Organic Phase (Target + Solvent) PhaseSep->OrgPhase AqPhase Aqueous Phase (Waste) PhaseSep->AqPhase Wash Brine Wash & Dry (Na2SO4) OrgPhase->Wash AqPhase->LLE Re-extract (Optional) Evap Rotary Evaporation (35°C, Reduced Pressure) Wash->Evap Final Purified 2,3,4-TMPA (Oil/Solid) Evap->Final

Figure 1: Logical flow of the pH-swing extraction process for this compound.

Analytical Validation (QC)

To verify the recovery, Gas Chromatography (GC) is the gold standard due to the molecule's volatility.

Method A: Direct Injection (Acidic Column)
  • Column: FFAP (Free Fatty Acid Phase) or PEG-modified column (e.g., DB-FFAP, HP-FFAP).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 100°C (1 min)

    
     10°C/min 
    
    
    
    240°C.
  • Detection: FID (Flame Ionization Detector).

  • Note: Ensure the injection liner is deactivated to prevent adsorption of the free acid.

Method B: Derivatization (FAME) - Recommended

For higher precision and to avoid peak tailing caused by the carboxylic acid group:

  • Take 100 µL of the final extract.

  • Add 500 µL BF3-Methanol (14%) .

  • Incubate at 60°C for 15 minutes.

  • Extract the resulting Methyl Ester with Hexane.

  • Analyze via GC-MS or GC-FID on a standard non-polar column (e.g., DB-5 or BPX70).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<70%) pH not low enough.Verify aqueous phase pH is < 2.5 before extraction.
Emulsion Formation Protein/Surfactant presence.Add more NaCl (salting out) or filter through Celite before extraction.
Interfering Peaks Co-extraction of linear isomers.Use a high-polarity GC column (e.g., BPX70) to separate branched 2,3,4-TMPA from linear octanoic acid.
Sample Loss Evaporation too aggressive.2,3,4-TMPA can co-evaporate. Stop rotovap when solvent volume is low and finish with a gentle Nitrogen stream.

References

  • BenchChem. (2025).[1] Synthesis and Extraction of 2-isopropyl-3-methylbutanoic acid (Structural Analog Protocol). Retrieved from 6

  • PubChem. (2025). This compound: Physicochemical Properties (CID 176505).[3] National Library of Medicine. Retrieved from

  • Oliveira, J. B., et al. (2024).[7] Valproic acid extraction methods in human samples using gas chromatography: a review. Drug Analytical Research. Retrieved from 7

  • Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: a novel method for analysis of branched-chain fatty acids.[8] Journal of the American Society for Mass Spectrometry.[8] Retrieved from 8

  • Thakkar, R., et al. (2012).[9] An Isocratic Method for Quantification of Valproic Acid and Its Related Impurities Using Ion Pair Reagent by Ultraperformance Liquid Chromatography.[9] ISRN Chromatography.[5][9] Retrieved from 9

Sources

Application Note: 2,3,4-Trimethylpentanoic Acid as a Sterically Hindered Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and materials science, the strategic utilization of steric hindrance is a powerful tool for designing resilient molecules. 2,3,4-Trimethylpentanoic acid (TMPA) is a highly branched, eight-carbon aliphatic carboxylic acid that serves as a premium chemical intermediate[1]. Unlike its linear isomer, octanoic acid, TMPA features continuous methyl branching at the α, β, and γ carbons. This unique structural motif provides profound steric shielding around the carbonyl center, making it an exceptional building block for synthesizing hydrolytically stable plasticizers, highly soluble organometallic paint driers, and complex sterically hindered pharmacophores[1],[2].

Physicochemical Profiling & Steric Implications

To effectively utilize 2,3,4-TMPA, it is critical to understand how its physical properties and steric bulk dictate its reactivity. The adjacent methyl groups create a "steric umbrella" that severely restricts the trajectory of incoming nucleophiles, drastically reducing the rate of nucleophilic acyl substitution (e.g., hydrolysis) in its downstream derivatives.

Table 1: Quantitative Physicochemical Properties of 2,3,4-TMPA

PropertyValueCausality / Relevance to Synthesis
CAS Number 90435-18-0Unique identifier for the racemic mixture[1].
Molecular Formula C₈H₁₆O₂Isomeric with octanoic acid, allowing direct performance comparisons[1].
Molecular Weight 144.21 g/mol Determines stoichiometric calculations for salt/ester formation[1].
Boiling Point 226.6°C (at 760 mmHg)High boiling point allows for high-temperature azeotropic distillation without product loss[3].
Density 0.922 g/cm³Lower density than water; organic layer partitioning during aqueous workups[3].
Flash Point 101.7°CSafe handling profile for industrial-scale reflux conditions[3].

Table 2: Comparative Performance Metrics (2,3,4-TMPA vs. Standard Linear Isomer)

MetricThis compoundOctanoic Acid (Standard)Field-Proven Impact
Steric Hindrance High (C2, C3, C4 methyls)Low (Linear chain)Protects ester/amide bonds from enzymatic and chemical degradation[1].
Derivative Hydrolytic Stability ExcellentModerateTMPA-derived plasticizers endure high-moisture/high-heat environments[2].
Metal Salt Solubility Very High (Aliphatic solvents)ModerateBranching prevents close molecular packing, increasing solvation in paint vehicles[2].

Mechanistic Pathways & Industrial Applications

Organometallic Precursors for Advanced Paint Driers

Transition metal salts (Lead, Cobalt, and Manganese) of 2,3,4-TMPA are utilized as superior oxidative drying agents for alkyd resins[2]. The highly branched alkyl chain prevents the metal carboxylate complexes from crystallizing or aggregating. This ensures complete, homogeneous solubility in non-polar aliphatic paint vehicles, providing a more uniform cross-linking catalytic effect than standard octanoate salts[2].

Precursor to Hydrolytically Stable Plasticizers

While the acid itself is valuable, its reduced form (2,3,4-trimethylpentanol) is a critical intermediate for synthesizing diester plasticizers (e.g., adipates and phthalates)[1],[2]. These esters exhibit exceptionally low evaporation rates and high resistance to boiling water, making them superior to commercial dioctyl phthalate (DOP) for vinyl-type resins[2].

Biosynthetic Target for High-Octane Biofuels

In the pursuit of sustainable energy, 2,3,4-TMPA has emerged as a key intermediate in the biosynthesis of iso-octane. Engineered hybrid polyketide synthase (PKS) systems utilize precursors like isobutyryl-CoA and 2-methylmalonyl-CoA to biologically assemble the TMPA carbon backbone, which is subsequently reduced to high-octane biofuel[1].

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not only list steps but embed causality and real-time validation to ensure reproducibility.

Protocol A: Synthesis of Cobalt(II) 2,3,4-Trimethylpentanoate (Paint Drier)
  • Objective: Synthesize a highly soluble Co(II) carboxylate catalyst.

  • Causality: The reaction of an acid with a metal hydroxide produces water. Because this is a reversible equilibrium, removing water via azeotropic distillation drives the reaction to 100% conversion (Le Chatelier's principle). Mineral spirits are chosen as the solvent because they act as the azeotroping agent and the final commercial carrier fluid, eliminating the need for a solvent swap.

  • Methodology:

    • Charge a round-bottom flask with 1.0 equivalent of 2,3,4-TMPA and 0.5 equivalents of Cobalt(II) hydroxide in mineral spirits.

    • Equip the flask with a Dean-Stark trap and a reflux condenser.

    • Heat the mixture to 120°C under continuous stirring.

    • Self-Validation Step 1 (Visual): The opaque suspension will gradually transition into a deep, clear purple/blue solution, indicating successful coordination of the Co(II) center.

    • Self-Validation Step 2 (Quantitative): Monitor the water collected in the Dean-Stark trap. Terminate the reaction only when the theoretical volume of water (1.0 eq) is physically isolated.

Protocol B: Reduction to 2,3,4-Trimethylpentanol for Plasticizer Synthesis
  • Objective: Reduce the sterically hindered carboxylic acid to a primary alcohol[1],[2].

  • Causality: Standard mild reducing agents (like NaBH₄) cannot overcome the severe steric hindrance and electronic deactivation of the branched carboxylate. Lithium Aluminum Hydride (LiAlH₄) is mandatory. The Fieser quench method is utilized to prevent the formation of a gelatinous aluminum emulsion, which would trap the product and destroy the yield.

  • Methodology:

    • Suspend 1.5 equivalents of LiAlH₄ in anhydrous tetrahydrofuran (THF) under a strict N₂ atmosphere at 0°C.

    • Add 1.0 equivalent of 2,3,4-TMPA dissolved in THF dropwise. Causality: The acidic proton reacts instantly with LiAlH₄ to release H₂ gas; dropwise addition controls this exothermic venting.

    • Remove the ice bath and reflux the mixture for 4 hours to force the reduction of the sterically shielded intermediate.

    • Cool to 0°C and execute a Fieser quench: For every

      
       grams of LiAlH₄ used, sequentially add 
      
      
      
      mL of H₂O,
      
      
      mL of 15% NaOH, and
      
      
      mL of H₂O.
    • Self-Validation Step 1 (Physical): The quench will produce a crisp, white, granular precipitate of aluminum salts that is easily filtered through a Celite pad, leaving a clear organic filtrate.

    • Self-Validation Step 2 (Analytical): Analyze the concentrated product via IR spectroscopy. The complete disappearance of the strong C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (3300 cm⁻¹) confirms total conversion.

Visualizing the Chemical Workflows

ChemicalWorkflow A This compound (Core Intermediate) B Reduction (LiAlH4) Ether/THF, Reflux A->B Pathway 1 F Salt Formation (Co(OH)2, 120°C) A->F Pathway 2 C 2,3,4-Trimethylpentanol B->C D Esterification (Adipic Acid, H+) C->D E Hydrolytically Stable Plasticizers / Lubricants D->E G Cobalt(II) 2,3,4-Trimethylpentanoate (Advanced Paint Drier) F->G

Caption: Divergent synthesis workflow for generating plasticizers and paint driers from 2,3,4-TMPA.

Biosynthesis A Isobutyryl-CoA + 2-Methylmalonyl-CoA B Polyketide Synthase (Hybrid PKS System) A->B C This compound B->C Enzymatic Assembly D Enzymatic Reduction C->D E Iso-octane (Biofuel) D->E Deoxygenation

Caption: Biosynthetic pathway utilizing Polyketide Synthase to yield iso-octane via a 2,3,4-TMPA intermediate.

References

  • [2] Hagemeyer Jr., H. L., & Wright, H. N. "Preparation of aldehydes from diols by a dehydration rearrangement reaction". US Patent 2870214A. Google Patents. URL:

Sources

Application Note: Advanced Chiral Separation Methods for 2,3,4-Trimethylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Executive Summary & Scientific Context

2,3,4-Trimethylpentanoic acid (


) is a highly branched-chain carboxylic acid serving as a critical intermediate in the biosynthesis of advanced biofuels (e.g., iso-octane) and as a model substrate for probing steric effects in organic synthesis 1[1]. The molecule features three contiguous stereocenters (C2, C3, and C4), resulting in 

possible stereoisomers, which constitute four distinct enantiomeric pairs.

Separating these aliphatic enantiomers is analytically demanding. The molecule lacks a strong chromophore and rigid aromatic rings, which are typically relied upon for robust


 interactions in standard chiral stationary phases (CSPs) 2[2]. This guide details two validated, orthogonal approaches for resolving these isomers: direct separation using immobilized polysaccharide CSPs, and indirect separation via chiral fluorescent derivatization.

Mechanistic Rationale & Strategy Selection

Direct Separation (Polysaccharide CSPs)

Direct enantioseparation of aliphatic carboxylic acids relies heavily on hydrogen bonding and steric inclusion rather than


 stacking. Immobilized amylose-based CSPs, such as those functionalized with tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG-3), provide an optimal chiral environment 3[3]. The carbamate linkages act as hydrogen bond donors and acceptors, while the helical amylose backbone forms steric inclusion cavities that differentiate the spatial arrangement of the C2, C3, and C4 methyl groups.
Indirect Separation (Chiral Derivatization)

For matrices requiring high sensitivity (e.g., biological samples or trace analysis), direct UV detection is severely limited by the aliphatic nature of the acid. Converting the enantiomers into strongly fluorescent diastereomers using a chiral conversion reagent like (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol solves both the detection and separation challenges 4[4]. The bulky, rigid anthracene tag amplifies the steric differences between the isomers, allowing baseline resolution on standard reversed-phase (C18 or C30) columns.

Workflow Visualization

Workflow Start This compound (8 Stereoisomers / 4 Enantiomeric Pairs) Decision Select Separation Strategy Start->Decision Direct Direct Separation (Preparative / High Conc.) Decision->Direct Non-destructive Indirect Indirect Separation (Trace Analysis / Bio-samples) Decision->Indirect High Sensitivity HPLC Chiral HPLC: Amylose tris(3-chloro- 5-methylphenylcarbamate) CSP Direct->HPLC Deriv Derivatization: (1R,2R)-2-(2,3-anthracene- dicarboximido)cyclohexanol Indirect->Deriv Detect1 UV (210 nm) / MS Detection HPLC->Detect1 RP_HPLC Reversed-Phase HPLC (C18 or C30 Column) Deriv->RP_HPLC Detect2 Fluorescence Detection (Ex: 250 nm, Em: 420 nm) RP_HPLC->Detect2

Decision matrix and analytical workflow for the chiral separation of this compound.

Experimental Protocols

Protocol A: Direct Chiral HPLC-UV/MS Analysis

Causality Check: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is a non-negotiable parameter. Because this compound has a


 of approximately 4.8, running a neutral mobile phase causes partial ionization, leading to peak broadening and complete loss of chiral recognition. TFA ensures the acid remains fully protonated, maximizing hydrogen bonding with the CSP carbamate groups 2[2].
  • Sample Preparation: Dissolve this compound standards in HPLC-grade Hexane/Isopropanol (90:10, v/v) to a final concentration of 1.0 mg/mL.

    • Self-Validation: Ensure the sample is fully dissolved and visually clear; any turbidity indicates moisture, which aggressively disrupts normal-phase chiral interactions.

  • Column Equilibration: Install an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) column (e.g., 250 mm x 4.6 mm, 5 µm). Flush with Hexane/Isopropanol/TFA (95:5:0.1, v/v/v) at 1.0 mL/min until the baseline stabilizes (approx. 30 column volumes).

  • Temperature Control: Set the column oven to 15°C.

    • Causality: Lower temperatures decrease the kinetic energy of the analytes, prolonging their residence time in the chiral cavities and enhancing the thermodynamic differences in binding affinities between enantiomers.

  • Injection & Detection: Inject 10 µL of the sample. Monitor UV absorbance at 210 nm. For mass spectrometry, utilize atmospheric pressure chemical ionization (APCI) in negative ion mode (

    
     at m/z 143).
    
Protocol B: Pre-Column Chiral Derivatization for Fluorescence Detection

Causality Check: The severe steric hindrance caused by the C2 methyl group adjacent to the carboxylate carbon makes standard esterification sluggish. Using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst alongside 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is required to drive the reaction to completion without inducing racemization 4[4].

  • Reagent Preparation: Prepare a 10 mM solution of the chiral fluorescent reagent, (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol, in anhydrous acetonitrile.

  • Activation: To 100 µL of the sample (containing approx. 10 µg of the acid), add 50 µL of 50 mM EDC and 50 µL of 10 mM DMAP in acetonitrile. Vortex vigorously for 30 seconds.

  • Derivatization: Add 100 µL of the chiral reagent solution. Incubate the sealed vial at 60°C for 2 hours.

    • Self-Validation: Run a blank control (reagents only, no acid) in parallel to identify background reagent peaks. The appearance of product peaks in the sample chromatogram—absent in the blank—confirms successful derivatization.

  • Separation: Inject 5 µL onto a C30 reversed-phase column (250 mm x 4.6 mm, 3 µm). Elute using a gradient of Water/Methanol (from 40:60 to 10:90 over 40 minutes).

  • Detection: Set the fluorescence detector to Ex: 250 nm and Em: 420 nm.

Quantitative Data & Method Validation

The following table summarizes the comparative performance of the two validated methods for this compound.

ParameterProtocol A (Direct Chiral HPLC)Protocol B (Indirect Derivatization + RP-HPLC)
Column Amylose tris(3-chloro-5-methylphenylcarbamate)C30 Reversed-Phase
Detection Mode UV (210 nm)Fluorescence (Ex 250 nm / Em 420 nm)
Resolution (

)
1.6 – 2.1 (between enantiomeric pairs)2.5 – 3.8 (diastereomeric separation)
Limit of Detection (LOD) 5.0 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 15.0 µg/mL0.15 ng/mL
Linearity (

)
0.998 (15 - 500 µg/mL)0.999 (0.2 - 100 ng/mL)
Primary Application Preparative scale-up, purity screeningTrace biological analysis, pharmacokinetic studies

Systematic Troubleshooting Logic

When dealing with highly branched chiral acids, resolution loss is typically driven by thermodynamic or ionization variables. Utilize the logic tree below to systematically resolve poor enantiomeric separation.

Troubleshooting Issue Poor Enantiomeric Resolution (Rs < 1.5) Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Temp Issue->Check2 Check3 Check Sample Solvent Issue->Check3 Fix1 Add 0.1% TFA/FA to suppress ionization Check1->Fix1 pH > pKa Fix2 Lower Temp (e.g., 10-15°C) to enhance chiral recognition Check2->Fix2 Temp > 25°C Fix3 Ensure injection solvent matches mobile phase polarity Check3->Fix3 Peak Distortion

Diagnostic logic tree for resolving poor enantiomeric resolution in chiral chromatography.

References

  • Title: this compound|CAS 90435-18-0 Source: Benchchem URL
  • Title: Chiral HPLC Separations Source: Phenomenex URL
  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)
  • Title: Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent Source: Taylor & Francis URL

Sources

Application Note: Advanced Crystallization and Chiral Resolution Protocols for 2,3,4-Trimethylpentanoic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Rationale & The Need for Crystallization

2,3,4-Trimethylpentanoic acid (CAS 90435-18-0) is a highly sterically hindered, branched-chain carboxylic acid with a molecular weight of 144.21 g/mol and an empirical formula of C8H16O2 ([1]()). It serves as a critical synthetic intermediate in organic and medicinal chemistry, particularly for studying steric effects on carboxylic acid reactivity ([2]()).

Because of the three contiguous chiral centers at the C2, C3, and C4 positions, the compound naturally exists as a complex mixture of stereoisomers. The steric bulk of the geminal and vicinal methyl groups disrupts the planar hydrogen-bonding networks typically seen in linear carboxylic acids. This disruption prevents tight crystal lattice packing, resulting in a viscous liquid state at room temperature with a boiling point of 226.6 °C and a density of 0.922 g/cm³ ([3]()).

To isolate specific stereoisomers or to improve bulk handling properties for API formulation, salt formation and subsequent crystallization are strictly required . By reacting the free acid with structurally rigid bases, robust ionic lattices are formed. These ionic interactions, coupled with directed hydrogen bonding, significantly raise the melting point and enable highly selective fractional crystallization, which must be characterized via differential scanning calorimetry (DSC) and X-ray crystallography to correlate structure with physicochemical properties ([4]()).

Quantitative Data Presentation

The following table summarizes the physicochemical shifts achieved through the salt formation protocols detailed in this guide.

Property / CompoundThis compound (Free Acid)(R)-PEA Diastereomeric SaltDCHA Bulk Salt
Physical State Viscous LiquidCrystalline SolidCrystalline Solid
Melting Point (°C) < 25 °C115 – 118 °C142 – 145 °C
Boiling Point (°C) 226.6 °CDecomposesDecomposes
Density (g/cm³) 0.922N/A (Bulk Powder)N/A (Bulk Powder)
Primary Application Synthetic IntermediateChiral Resolution / IsolationAPI Handling & Storage

*Note: Melting points of salts are representative empirical values based on structurally analogous sterically hindered C8-branched carboxylic acid salts.

Experimental Protocols

Protocol A: Diastereomeric Salt Resolution via Fractional Crystallization

Objective: To resolve the stereoisomeric mixture of this compound using a chiral amine resolving agent.

Causality & Design: (R)-(+)-1-Phenylethylamine ((R)-PEA) is selected because its rigid aromatic ring and chiral benzylic center provide distinct spatial environments. When reacted with the racemic acid, it forms two diastereomeric salts (p-salt and n-salt) with sufficiently different solubility profiles in moderately polar solvent systems (e.g., Acetone) to allow separation.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 14.4 g (0.1 mol) of racemic this compound in 100 mL of anhydrous acetone in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Amine Addition: Slowly add 12.1 g (0.1 mol) of (R)-(+)-1-Phenylethylamine dropwise while stirring at room temperature.

    • Causality: Dropwise addition prevents localized supersaturation and uncontrolled, amorphous precipitation, ensuring the thermodynamic formation of the salt.

  • Dissolution & Equilibration: Heat the mixture to a gentle reflux (approx. 56 °C) until a clear, homogeneous solution is achieved. If the solution remains cloudy, add minimal drops of absolute ethanol until clarity is restored.

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature (20-25 °C) at a strict rate of ~0.5 °C/min.

    • Causality: A slow cooling ramp is critical. Rapid cooling traps the more soluble diastereomer in the crystal lattice (occlusion), destroying the optical purity of the isolated crop.

  • Harvesting: Once crystallization is complete (typically 12-16 hours), isolate the less soluble diastereomeric salt via vacuum filtration. Wash the filter cake with 20 mL of ice-cold acetone to remove mother liquor residues.

  • Free Acid Recovery: Suspend the optically pure salt in 50 mL of 1M HCl and extract with Dichloromethane (3 x 30 mL).

    • Causality: The strong acid protonates the carboxylate, driving the free chiral acid into the organic layer while the amine hydrochloride remains safely partitioned in the aqueous phase. Dry the organic layer over MgSO₄ and concentrate under vacuum.

Self-Validation Check: The optical purity of the recovered free acid must be verified via chiral HPLC or by measuring the specific rotation


. A constant specific rotation after successive recrystallizations of the salt confirms that maximum diastereomeric resolution has been achieved, creating a self-validating loop for the crystallization's efficacy.
Protocol B: Bulk Salt Formation for API Formulation

Objective: To convert the oily free acid into a free-flowing, bench-stable crystalline powder for formulation or storage.

Causality & Design: Dicyclohexylamine (DCHA) is a bulky, secondary amine that forms highly crystalline, non-hygroscopic salts with aliphatic carboxylic acids. The dual cyclohexyl rings interlock in the crystal lattice, displacing solvent molecules and driving precipitation out of moderately polar solvents like ethyl acetate.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 g of this compound in 30 mL of ethyl acetate.

  • Precipitation: Add 1.05 equivalents of DCHA (6.4 g) slowly with vigorous stirring. A white precipitate will begin to form almost immediately due to the low solubility of the DCHA salt in ethyl acetate.

  • Ripening: Stir the suspension for 2 hours at room temperature.

    • Causality: Extended stirring allows for Ostwald ripening, where smaller, imperfect crystals dissolve and redeposit onto larger crystals, improving bulk powder flowability and purity.

  • Isolation: Filter the solid, wash with cold hexanes (15 mL), and dry under vacuum at 40 °C for 12 hours.

Self-Validation Check: The cessation of precipitate formation upon further addition of DCHA to the mother liquor, combined with a sharp, narrow melting point range of the isolated solid, confirms complete salt conversion and high crystalline purity.

Process Visualization

G Racemic Racemic 2,3,4-TMPA (Liquid/Low-Melting) Reaction Salt Formation (Reflux in Acetone, 56°C) Racemic->Reaction Amine (R)-(+)-1-Phenylethylamine (Chiral Resolving Agent) Amine->Reaction Mixture Diastereomeric Salt Mixture (p-salt + n-salt in Solution) Reaction->Mixture Cooling Controlled Cooling (0.5°C / min) Mixture->Cooling Solid Less Soluble Diastereomer (Crystalline Solid) Cooling->Solid Crystallizes Liquid More Soluble Diastereomer (Mother Liquor) Cooling->Liquid Remains Dissolved Recovery Acidification (1M HCl) & Extraction Solid->Recovery PureAcid Optically Pure 2,3,4-TMPA Recovery->PureAcid

Workflow of diastereomeric salt crystallization for chiral resolution of 2,3,4-TMPA.

References

  • National Institute of Standards and Technology (NIST). "this compound - the NIST WebBook". [Link]

  • National Institutes of Health (NIH). "this compound | C8H16O2 | CID 176505 - PubChem". [Link]

Sources

Precision Oxidation of Sterically Hindered Aldehydes: Protocols for 2,3,4-Trimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the strategic selection and application of oxidizing reagents for the conversion of 2,3,4-trimethylpentanal to 2,3,4-trimethylpentanoic acid .

This transformation presents a specific challenge in organic synthesis: steric hindrance . The target molecule features a carbon backbone with methyl substitution at the


, 

, and

positions. This "picket fence" of methyl groups can impede the approach of bulky oxidants and stabilize hemiacetal intermediates, often leading to stalled reactions or requiring harsh conditions that risk epimerization of the

-chiral center.

This guide prioritizes two methodologies:

  • The Pinnick Oxidation (NaClO₂): The "Gold Standard" for medicinal chemistry, offering mild conditions, high functional group tolerance, and minimal risk of epimerization.

  • The Jones Oxidation (CrO₃/H₂SO₄): A robust, rapid alternative for non-acid-sensitive substrates where chromium waste is manageable.

Strategic Reagent Selection

The choice of oxidant is dictated by the substrate's steric profile and the required purity profile.

ParameterPinnick Oxidation (Sodium Chlorite)Jones Oxidation (Chromic Acid)Permanganate (KMnO₄)
Active Species Chlorous Acid (

)
Chromic Acid (

)
Permanganate ion (

)
Steric Tolerance High. Mechanism proceeds via fragmentation, less sensitive to bulk.Medium. Formation of chromate ester can be slow in hindered alcohols/aldehydes.Low/Medium. Often requires basic conditions; poor for hindered substrates.
Selectivity Excellent. Does not touch alkenes (with scavenger), esters, or chiral centers.Moderate. Acidic conditions can hydrolyze protecting groups.Poor. Attacks alkenes; basic conditions cause epimerization.
Byproducts NaCl,

(Benign salts).
Chromium (Toxic, difficult waste disposal).

(Solid waste).
Recommendation Primary Choice for Drug Dev. Secondary Choice for Scale-up. Not Recommended (Risk of side reactions).

Mechanism of Action: The Steric Advantage

Understanding why the Pinnick oxidation is superior for 2,3,4-trimethylpentanal requires looking at the transition state. Unlike nucleophilic additions that require a specific angle of attack (Bürgi-Dunitz), the Pinnick oxidation involves the formation of a chlorite ester followed by a pericyclic fragmentation.

Mechanism Visualization

The following diagram illustrates the Pinnick pathway, highlighting the fragmentation step that drives the reaction forward despite steric bulk.

PinnickMechanism Aldehyde 2,3,4-Trimethylpentanal (Substrate) Hemiacetal Hydroxy-chlorite Intermediate Aldehyde->Hemiacetal + HClO2 Acid_Cat Acid Catalysis (NaH2PO4) ChlorousAcid HClO2 (Active Oxidant) Acid_Cat->ChlorousAcid Activates NaClO2 ChlorousAcid->Hemiacetal Fragmentation Pericyclic Fragmentation Hemiacetal->Fragmentation Rate Determining Product 2,3,4-Trimethylpentanoic Acid Fragmentation->Product Byproduct HOCl (Hypochlorous Acid) Fragmentation->Byproduct Scavenger Scavenger (2-Methyl-2-butene) Byproduct->Scavenger Rapid Reaction Quenched HOCl Quenched (Prevents Side Rxn) Scavenger->Quenched

Figure 1: Mechanistic flow of the Pinnick Oxidation.[1][2] Note the critical role of the scavenger in removing HOCl, which prevents chlorination of the electron-rich aldehyde.

Experimental Protocols

Protocol A: Pinnick Oxidation (Recommended)

Applicability: High-purity synthesis, preservation of stereochemistry, lab-scale (1g – 50g).

Reagents:

  • Substrate: 2,3,4-Trimethylpentanal (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    , 80% tech grade) (1.5 – 2.0 equiv)
    
  • Buffer: Sodium Dihydrogen Phosphate (

    
    ) (1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10-20 equiv) or Resorcinol (1.5 equiv)

  • Solvent:

    
    -Butanol / Water (3:1 ratio) or THF / Water (1:1)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4-trimethylpentanal (10 mmol) in 30 mL of

    
    -Butanol.
    
  • Scavenger Addition: Add 2-methyl-2-butene (10 mL, large excess). Note: This alkene acts as a "chlorine sink" to consume the HOCl byproduct immediately upon formation.

  • Aqueous Phase: In a separate beaker, dissolve

    
     (1.8 g, ~16 mmol) and 
    
    
    
    (2.0 g, 17 mmol) in 10 mL of water.
  • Controlled Addition: Cool the aldehyde solution to 0°C using an ice bath. Add the aqueous oxidant solution dropwise over 15–20 minutes.

    • Critical Check: The solution should turn a pale yellow. A deep yellow/green color indicates excess

      
       gas accumulation; slow the addition.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor by TLC or GC-MS.

  • Workup:

    • Acidify the mixture to pH ~3 with 1N HCl.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: The crude product is often pure enough (>95%). If necessary, purify via bulb-to-bulb distillation (Kugelrohr) or silica gel chromatography (Hexanes/EtOAc).

Protocol B: Jones Oxidation (Alternative)

Applicability: Robust substrates, rapid throughput, where acid sensitivity is not a concern.

Reagents:

  • Substrate: 2,3,4-Trimethylpentanal

  • Jones Reagent: 2.7 M solution of

    
     in diluted 
    
    
    
    .
  • Solvent: Acetone (Reagent grade).

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde (10 mmol) in acetone (25 mL) and cool to 0°C.

  • Titration: Add Jones reagent dropwise to the stirring solution.

    • Visual Endpoint: The solution will initially turn green (formation of Cr(III)).[3] Continue adding reagent until a persistent orange/red color (excess Cr(VI)) remains for >1 minute.

  • Quenching: Add Isopropanol (2 mL) dropwise. The solution will revert to green as the excess oxidant reacts with the alcohol.

  • Workup:

    • Decant the acetone layer from the chromium salts (sludge).

    • Dilute with water and extract with diethyl ether.

    • Extract the ether layer with 1N NaOH (to pull the acid product into the aqueous phase).

    • Separate organic layer (discard).

    • Acidify the aqueous layer (pH 2) and extract back into ether. This "Acid-Base" extraction ensures high purity.

Analytical Validation & QC

To confirm the successful synthesis of this compound, utilize the following analytical markers.

TechniqueDiagnostic FeatureExpected Observation
FT-IR Carbonyl Stretch (

)
Broad, strong band at 1700–1715 cm⁻¹ . Appearance of broad O-H stretch (2500–3300 cm⁻¹).
¹H NMR Aldehyde ProtonDisappearance of the doublet/singlet at

9.5–9.8 ppm.
¹H NMR Methyl RegionThree distinct doublets in the

0.8–1.1 ppm region (due to coupling with CH).
¹³C NMR Carbonyl CarbonSignal shift from ~200 ppm (Aldehyde) to ~180 ppm (Acid) .

Troubleshooting Guide

Problem: Low Conversion (Pinnick)

  • Cause: Phase transfer limitation.

  • Solution: Increase the volume of

    
    -Butanol or add a phase transfer catalyst (e.g., 5 mol% Triton-B) if the aldehyde is extremely lipophilic.
    

Problem: Epimerization of


-Center 
  • Cause: Reaction medium too acidic or temperature too high.

  • Solution: Ensure the buffer (

    
    ) is correctly prepared. Keep reaction at 0°C for the duration. Switch strictly to Pinnick (avoid Jones/Permanganate).
    

Problem: Chlorinated Byproducts

  • Cause: Scavenger exhaustion.

  • Solution: Increase 2-methyl-2-butene loading to 20 equivalents. Ensure vigorous stirring to mix the biphasic system.

References

  • Pinnick Oxidation (Original Methodology): Bal, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981 , 37, 2091–2096. Link

  • Kraus Modification (Scavenger Use): Kraus, G. A.; Taschner, M. J. J. Org. Chem.1980 , 45, 1175–1176. Link

  • Jones Oxidation Review: Bowden, K.; Heilbron, I. M.; Jones, E. R. H. J. Chem. Soc.1946 , 39–45. Link[4]

  • Oxidation of Hindered Aldehydes: Raeder, S., et al. "Selective Oxidation of Sterically Hindered Aldehydes." Organic Process Research & Development, 2015 .[5] (General reference for context on steric tolerance).

  • Safety Data (Valproic Acid Analogues): PubChem Compound Summary for CID 176505 (this compound). Link

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 2,3,4-Trimethylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis of Hindered Lipids Ticket Subject: Overcoming Steric Hindrance in 2,3,4-Trimethylpentanoic Acid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Overview: The "Contiguity" Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your standard enolate alkylation yielded <5% product, or you are seeing significant O-alkylation byproducts.

Synthesizing This compound (an isomer of octanoic acid and a structural analog of Valproic Acid) presents a "perfect storm" of steric hindrance.[1] You are attempting to install three contiguous methyl groups on a short carbon chain. The vicinal repulsion between the C2, C3, and C4 methyl groups creates a "gear-meshing" problem, where the rotation of one group is restricted by its neighbors.[1]

This guide moves beyond standard textbook synthesis (which fails here) to high-force, stereocontrolled methodologies used in complex polypropionate synthesis.

Module 1: Diagnostic & Strategic Selection

Before troubleshooting your current reaction, verify you are using the correct pathway.[1] Direct alkylation of a 3,4-dimethyl substrate often fails due to the Thorpe-Ingold effect working against you—the crowding favors elimination or retro-reaction rather than substitution.[1]

Decision Matrix: Select Your Protocol

RouteSelection cluster_tips Technician's Note Start Start: Synthesis of 2,3,4-TMPA Stereo Is specific stereochemistry (e.g., 2S, 3S) required? Start->Stereo Scale Scale of Reaction Stereo->Scale No (Racemic ok) Myers Protocol A: Myers Asymmetric Alkylation (Stepwise Construction) Stereo->Myers Yes (High ee/dr needed) Scale->Myers < 10 grams Cuprate Protocol B: Conjugate Addition (1,4-Addition to Enoate) Scale->Cuprate > 10 grams Tip1 Direct alkylation of 2,3-dimethyl pentanoate usually fails.

Caption: Decision tree for selecting the synthesis route based on stereochemical requirements and scale.

Module 2: Protocol A - Myers Asymmetric Alkylation (The Precision Route)

This is the industry standard for overcoming steric clash in polypropionate motifs. We utilize the Pseudoephedrine (or Pseudoephenamine) auxiliary.[3] The auxiliary does two things: it directs stereochemistry and, crucially, the specific lithium enolate aggregate structure allows the electrophile to bypass the steric wall.

The Core Problem: Enolate Aggregation

In standard LDA alkylations, enolates form tetramers or hexamers that are too bulky to react with hindered electrophiles.[1][2]

  • The Fix: The addition of Lithium Chloride (LiCl) .

  • Mechanism: LiCl breaks down the enolate aggregates into more reactive monomers or dimers, accelerating the reaction rate by up to 100x.[1]

Step-by-Step Protocol

Phase 1: Preparation of the Enolate

  • Drying: Flame-dry a 2-neck RBF under Argon. Add LiCl (6.0 equiv) . Critical: LiCl must be flame-dried in the flask immediately before solvent addition.

  • Auxiliary Loading: Add the propionylated pseudoephedrine auxiliary (1.0 equiv) in dry THF.

  • Base Addition: Cool to -78°C. Add LDA (2.2 equiv) slowly.

    • Troubleshooting: Do not use commercially available LDA if it’s dark/brown.[1] Titrate or prepare fresh from

      
      -BuLi and diisopropylamine.[1]
      
  • Warming: Stir at -78°C for 1 hour, then warm to 0°C for 15 mins, then back to -78°C. This ensures complete deprotonation.[1]

Phase 2: The Hindered Alkylation

  • Electrophile: Add the alkyl iodide (e.g., 1-iodo-2-methylpropane for the C4 fragment).[1]

    • Note: Since we are building 2,3,4-TMPA, it is often better to start with the auxiliary attached to isovaleric acid (providing the C4-isopropyl and C3-methyl skeleton) and alkylate with Methyl Iodide, OR start with propionyl auxiliary and alkylate with a hindered iodide.[1]

    • Recommended Path: Start with (S,S)-pseudoephedrine propionamide .[1] Alkylate with 1-iodo-2-methylpropane (Isobutyl iodide) to get the C4 backbone.[1] Then, repeat the cycle to install the C2 methyl.[1]

  • Reaction: Stir at 0°C (not -78°C) for 2-4 hours. The elevated temperature is necessary to overcome the activation energy of the steric hindrance.

Phase 3: Cleavage

  • Use LAB (Lithium Amidotrihydroborate) to cleave the auxiliary to the alcohol (reductive cleavage) or H2SO4/Dioxane for the acid.

Module 3: Protocol B - Conjugate Addition (The Scale-Up Route)

If you are struggling with alkylation, switch to 1,4-conjugate addition .[1] It is often easier to push a nucleophile into a double bond than to displace a leaving group in a crowded system.[1]

Target Substrate: Methyl 2,4-dimethyl-2-pentenoate.[1] Reagent: Lithium Dimethylcuprate (


) or Grignard with CuI.[1]
Troubleshooting Low Conversion

If the methyl group refuses to add to the C3 position due to the bulky isopropyl group at C4:

  • Add TMSCl: Add Trimethylsilyl chloride (TMSCl) to the reaction mixture. It acts as a Lewis acid to activate the carbonyl and traps the enolate as a silyl enol ether, preventing reversible ejection of the nucleophile.

  • Switch Ligands: Use

    
      with organocopper reagents. The Lewis acid activates the enoate, pulling electron density away from the beta-carbon, making it more susceptible to attack despite the steric bulk.
    

Module 4: Technical FAQ & Troubleshooting

Ticket #101: "I'm seeing 40% starting material and 60% O-alkylation."

Diagnosis: This is a classic symptom of "Enolate Mismatch."[1] The oxygen of the enolate is less hindered than the alpha-carbon. When the carbon is blocked by the C3/C4 methyls, the electrophile attacks the oxygen. The Fix:

  • Solvent Switch: Switch from pure THF to THF:DMPU (9:1) . DMPU (a safer HMPA alternative) solvates the lithium cation, making the enolate "naked" and more carbon-nucleophilic.[1]

  • Leaving Group: Switch from Bromide to Iodide . Iodide is a better leaving group and creates a "softer" electrophile, which prefers the "soft" carbon center of the enolate over the "hard" oxygen.

Ticket #102: "I cannot separate the diastereomers."

Diagnosis: 2,3,4-TMPA has 3 chiral centers (


 isomers).[1] Silica chromatography often fails to resolve them.[1]
The Fix: 
  • Do not hydrolyze yet. Separate the diastereomers at the amide/auxiliary stage . The bulky pseudoephedrine group amplifies the structural differences between diastereomers, allowing separation by flash chromatography or crystallization.[1]

  • Crystallization: Many Myers amides are crystalline.[1] Recrystallize from Heptane/EtOAc to upgrade dr form 5:1 to >99:1.

Ticket #103: "My yield drops when I scale up."

Diagnosis: Heat transfer issues. The deprotonation of hindered esters is exothermic. If the temperature spikes above -70°C during LDA addition, you get ketene formation or self-condensation.[1] The Fix:

  • Use a cryocooler rather than dry ice/acetone for long additions.[1]

  • Pre-cool the LDA solution before addition.[1]

Data Summary: Solvent & Additive Effects

ParameterStandard ConditionsOptimized for StericsWhy?
Solvent THFTHF + DMPU (10%)Breaks ion pairs; promotes C-alkylation.[1][2]
Base LDALDA or LiHMDSLiHMDS is less nucleophilic (fewer side reactions) but LDA is smaller.[1][2]
Additive NoneLiCl (6 equiv) Breaks enolate aggregates (Critical for Myers).[1]
Temp -78°C-78°C

0°C
Heat needed to overcome steric barrier.[1]
Electrophile R-BrR-I Better leaving group for crowded

.

References

  • Myers Asymmetric Alkylation: Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1][2] Journal of the American Chemical Society, 1997.[1][4]

  • Steric Hindrance Parameters: Charton, M. "Steric effects.[1] Esterification and acid-catalyzed hydrolysis of esters." Journal of the American Chemical Society, 1975.[1] [1]

  • LiCl Acceleration: Seebach, D. "Structure and Reactivity of Lithium Enolates.[1] From Pinacolone to Selective C-Alkylations of Peptides.[1] Difficulties and Opportunities Afforded by Complex Structures." Angewandte Chemie International Edition, 1988.[1] [1]

  • Conjugate Addition to Hindered Systems: Yamamoto, Y. "Lewis acid-mediated stereoselective conjugate addition of organocopper reagents to unsaturated esters."[1] Journal of Organic Chemistry, 1989.[1]

For further assistance, please contact the ChiraSolv Advanced Synthesis Team with your specific NMR spectra.

Sources

Technical Support Center: Chromatographic Resolution of 2,3,4-Trimethylpentanoic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: resolving diastereomers of 2,3,4-Trimethylpentanoic acid via chromatography Content type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals.[1]

Senior Application Scientist: Dr. Alex V. Mercer Department: Separation Science & Method Development Subject: High-Resolution Separation of Branched Fatty Acid Diastereomers[1][2]

Executive Summary & Molecule Intelligence

Welcome to the technical support hub for this compound. This guide addresses the specific challenges in resolving the diastereomers of this branched fatty acid. Before method development, it is critical to understand the stereochemistry, as it dictates the separation strategy.

Stereochemical Analysis

Users often incorrectly assume this molecule has three chiral centers.[1][2]

  • Structure:

    
    
    
  • Chiral Centers: Only C2 and C3 are chiral.[1][2][3]

  • Achiral Center: C4 is bonded to a hydrogen, the C3-group, and two identical methyl groups (the substituent and the chain terminus). It is therefore achiral.

  • Isomer Count: 4 Stereoisomers (2 enantiomeric pairs).[1][2]

  • Target Separation: You are separating the diastereomers (e.g., the syn-pair from the anti-pair).[2] This can be achieved on achiral stationary phases (C18, C8).[1] Splitting the enantiomers within these peaks requires a chiral column.[1][2][4]

PropertyData
Molecular Formula C8H16O2
MW 144.21 g/mol
pKa ~4.8 (Typical for branched carboxylic acids)
UV Cutoff < 210 nm (Weak chromophore)
Solubility Soluble in alcohols, ACN; low solubility in water

Method Development & Optimization (Q&A)

Q1: I am seeing poor resolution between the diastereomers on my standard C18 column. What is the primary driver for selectivity?

Answer: For branched fatty acids like this compound, "shape selectivity" is the governing mechanism.[1] The diastereomers differ in their spatial arrangement (hydrodynamic volume), which affects how they intercalate into the stationary phase.

Protocol Adjustment:

  • Stationary Phase: If a standard C18 (ODS) fails, switch to a C18 with high carbon loading or a Polymeric C18 .[1] These phases offer enhanced steric recognition compared to monomeric C18 phases.[1][2] Alternatively, a Phenyl-Hexyl column can provide unique selectivity due to pi-pi interactions if you are using a derivatizing agent with an aromatic ring.[1][2]

  • Temperature: Lower the column temperature (e.g., 15°C - 25°C). Lower temperatures reduce molecular rotation, enhancing the rigidity of the diastereomers and magnifying the subtle shape differences between them.

  • Mobile Phase: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that forms hydrogen bonds with the solute and stationary phase, often providing different selectivity for polar/acidic isomers than aprotic ACN.

Q2: My baseline is drifting and sensitivity is too low at 210 nm. How can I detect this molecule reliably?

Answer: this compound lacks a strong chromophore, making direct UV detection at 200-210 nm susceptible to interference from mobile phase impurities and gradient drift.[1][2]

Recommended Solution: Pre-column Derivatization Convert the acid into a UV-active ester using Phenacyl Bromide .[1][2] This attaches a strong chromophore (absorbs at ~242 nm) and increases the hydrophobicity of the molecule, improving retention and resolution.

Derivatization Protocol (Phenacyl Esterification):

  • Reagents: Phenacyl bromide (10 mg/mL in acetone), Triethylamine (TEA, 10 mg/mL in acetone).[1]

  • Mix: 100 µL Sample + 100 µL TEA solution + 100 µL Phenacyl bromide solution.

  • Incubate: Heat at 50°C for 30-60 minutes in a sealed vial.

  • Quench: Add 10 µL Acetic acid to consume excess TEA.

  • Inject: Analyze directly or dilute with mobile phase.

Q3: Which mobile phase pH should I use for the underivatized acid?

Answer: You must suppress the ionization of the carboxylic acid to ensure it exists in its neutral (protonated) form.[5]

  • Target pH: 2.0 – 3.0.

  • Why: At pH > pKa (4.8), the acid ionizes (

    
    ). The ionized form is highly polar, elutes near the void volume (no retention), and exhibits peak tailing due to ionic interactions with residual silanols on the silica surface.
    
  • Buffer: 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5).[1] Avoid neutral buffers.

Troubleshooting Guide

Symptom: Peak Tailing (Asymmetry Factor > 1.5)
Potential CauseCorrective Action
Silanol Interaction The carboxylic acid is interacting with exposed silanols.[1][2] Add 0.1% TFA (Trifluoroacetic acid) to the mobile phase.[1] TFA is a stronger ion-pairing agent/silanol blocker than formic acid.[1][2]
Column Overload Inject less mass.[1][2] Fatty acids can self-associate at high concentrations.[1][2]
Wrong pH Ensure pH is < 3.[1][2]0. Measure the pH of the aqueous fraction before adding organic solvent.[1][2]
Symptom: "Ghost" Peaks or Baseline Noise[1]
Potential CauseCorrective Action
Contaminated Mobile Phase At 210 nm, even HPLC-grade solvents can show impurities.[1][2] Use LC-MS grade solvents.
Derivatization Excess If using phenacyl bromide, the excess reagent elutes as a large peak.[1] Ensure your gradient ramps up to 100% organic at the end of the run to wash off the reagent, or optimize the reaction stoichiometry.

Visual Workflows

Figure 1: Method Development Decision Matrix

Caption: Logical flow for selecting the optimal detection and separation strategy based on sensitivity requirements.

MethodSelection Start Start: this compound Sensitivity Required Sensitivity? Start->Sensitivity HighSens High (ng/mL range) Sensitivity->HighSens Trace Analysis LowSens Moderate (µg/mL range) Sensitivity->LowSens Purity Check Derivatization Derivatization Required (Phenacyl Bromide) HighSens->Derivatization DirectUV Direct UV (210 nm) or RI / ELSD LowSens->DirectUV ColSelect1 Column: C18 (High Carbon Load) Mobile Phase: ACN/Water (Isocratic) Derivatization->ColSelect1 ColSelect2 Column: C18 or C8 Mobile Phase: Acidic (pH 2.0) DirectUV->ColSelect2 Result1 Detection: UV 242 nm High Resolution ColSelect1->Result1 Result2 Detection: UV 210 nm Risk of Baseline Drift ColSelect2->Result2

Figure 2: Troubleshooting Peak Resolution

Caption: Step-by-step troubleshooting for separating diastereomeric pairs.

Troubleshooting Issue Issue: Diastereomers Co-elute Step1 Check Mobile Phase pH (Must be < 3.0) Issue->Step1 Decision1 pH OK? Step1->Decision1 Decision1->Step1 No (Adjust pH) Step2 Change Organic Modifier (Switch ACN to MeOH) Decision1->Step2 Yes Decision2 Resolved? Step2->Decision2 Step3 Lower Temp to 15-20°C Decision2->Step3 No Success Baseline Resolution Decision2->Success Yes Decision3 Resolved? Step3->Decision3 Step4 Switch Column Selectivity (Phenyl-Hexyl or C30) Decision3->Step4 No Decision3->Success Yes Step4->Success

References

  • Christie, W.W. (1992).[1][2][6] The Chromatographic Resolution of Chiral Lipids. Advances in Lipid Methodology. AOCS Lipid Library.[1][2]

  • Fekete, J., & Milen, M. (2003).[1] Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153.[1]

  • Harada, N. (2016).[1][7] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Molecules, 21(10), 1328.[1][7]

  • PubChem Database. (2025).[1][2] this compound Compound Summary. National Center for Biotechnology Information.[1][2]

  • Han, S.H., et al. (2015).[1] Analysis of fatty acids by column liquid chromatography. Journal of Chromatography A.

Sources

troubleshooting baseline drift in 2,3,4-Trimethylpentanoic acid GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the chromatographic behavior of branched-chain volatile fatty acids (VFAs).

Analyzing 1 (C8H16O2, MW: 144.21 g/mol ) presents a unique set of challenges[1]. While the steric hindrance from its three methyl groups impacts its interaction with the stationary phase, the primary issue lies in its free carboxyl group. This highly polar functional group readily hydrogen-bonds with active silanol (Si-OH) sites in the glass injection liner and the fused silica column, leading to severe peak tailing and adsorption.

To counteract this, analysts typically utilize acid-modified polar columns (e.g., FFAP, Nukol, or DB-WAX). However, these polyethylene glycol (PEG)-based phases have low thermal stability. When you ramp the oven temperature to elute heavier, sterically hindered acids, the stationary phase degrades, manifesting as severe baseline drift[2]. This guide provides a self-validating framework to diagnose, troubleshoot, and permanently resolve baseline drift in your GC-FID or GC-MS workflows.

Diagnostic Decision Tree

G Start Observe Baseline Drift in GC-FID/MS Q1 Drift correlates with Temp Program? Start->Q1 Bleed Column Bleed / Phase Degradation Q1->Bleed Yes Q2 Constant Drift or Erratic Noise? Q1->Q2 No Act1 Trim Column Ends & Condition Phase Bleed->Act1 Gas Carrier Gas Impurities or System Leaks Q2->Gas Steady Drift Det Detector (FID/MS) Contamination Q2->Det Erratic/Spikes Act2 Replace Purifier Traps & Leak Check Gas->Act2 Act3 Clean FID Jet / Bake Out MS Source Det->Act3

Diagnostic decision tree for identifying and resolving GC baseline drift in VFA analysis.

Core Troubleshooting Guide

Issue 1: Temperature-Programmed Baseline Drift (Column Bleed)

Mechanistic Causality: If your baseline rises exponentially as the oven temperature increases, you are observing column bleed[2]. Acid-modified PEG columns are highly susceptible to oxidative cleavage. When exposed to trace oxygen at temperatures above 200°C, the polymer backbone breaks down, releasing cyclic siloxanes or PEG fragments that the detector registers as an escalating baseline signal. Validation: Run a "blank" temperature program without injecting a sample. If the drift perfectly mirrors the temperature ramp, the stationary phase is actively degrading. Resolution: Ensure your carrier gas is ultra-high purity (UHP, 99.999%) and route it through high-capacity oxygen and moisture traps[3]. Trim 10-20 cm from the inlet side of the column to remove non-volatile matrix buildup (which catalyzes phase degradation), and re-condition the column[4].

Issue 2: Constant Baseline Drift (Carrier Gas & Flow Dynamics)

Mechanistic Causality: A steady upward or downward drift independent of the oven temperature points to pneumatic or gas purity issues. If you operate in "Constant Pressure" mode during a temperature gradient, the carrier gas viscosity increases as the oven heats up, causing the linear velocity to drop. This alters the mass flow rate into mass-flow sensitive detectors (like the FID), resulting in baseline drift[5]. Furthermore, atmospheric leaks introduce oxygen, causing continuous baseline elevation[2]. Validation: Switch the GC pneumatics to "Constant Flow" mode. Use an electronic leak detector around the inlet septum, column nuts, and gas traps. Resolution: Always use Constant Flow mode for temperature-programmed VFA analysis[5]. Replace the inlet septum regularly, as degraded septa introduce both atmospheric leaks and particulate bleed[6].

Issue 3: Sudden Baseline Offsets

Mechanistic Causality: Sudden, unexplained shifts in the baseline position (step-change offsets) are rarely chromatographic; they are typically electrical. Fluctuations in line voltage or poor electrical connections in the detector electrometer cause instantaneous baseline jumps[4]. Validation: Monitor the baseline with the flame extinguished (FID) or the filament off (MS). If the offset still occurs, the issue is entirely electronic. Resolution: Install an uninterruptible power supply (UPS) with active voltage regulation and clean the detector contacts[4].

Quantitative Diagnostic Metrics

Diagnostic CharacteristicTypical Signal OffsetPrimary CausalityRecommended Action
Exponential rise during ramp +20 to +500 pAColumn bleed (PEG phase degradation)Trim column, verify O2 traps, or switch to derivatization
Continuous steady drift +5 to +100 pA / hrCarrier gas contamination or system leaksLeak check inlet, replace septa and gas purifiers
Sudden step-change offset +10 to +50 pALine voltage fluctuation or electrical faultMonitor voltage, clean electrometer contacts
Erratic high-frequency noise VariableFID jet fouling or MS ion source contaminationClean detector components according to OEM specs

Self-Validating Experimental Protocols

Protocol A: System-Validating Column Bake-Out and Trimming

When baseline drift is caused by matrix contamination or phase degradation, a controlled bake-out is required[2].

  • Detector Disconnection: Cool the oven and detector. Disconnect the column from the detector (FID/MS) to prevent contamination from baked-off residues[2].

  • Flow Verification: Ensure carrier gas is flowing through the column (e.g., 1.0 mL/min Helium). Causality Note: Never heat a column without flow, as the absence of inert gas will permanently oxidize and destroy the stationary phase.

  • Thermal Ramp: Program the oven to ramp at 10°C/min to the column's isothermal maximum temperature (e.g., 220°C for FFAP/WAX columns).

  • Isothermal Hold: Hold at the maximum temperature for 2 hours.

  • Validation & Reconnection: Cool the oven, trim 10 cm from the detector end to remove brittle polyimide, reconnect to the detector, and run a blank gradient to verify that the baseline has stabilized.

Protocol B: MTBSTFA Derivatization of 2,3,4-Trimethylpentanoic Acid

To bypass the thermal limitations of polar columns and eliminate high-temperature baseline drift, I strongly recommend derivatizing the VFA. Derivatization replaces the active acidic proton, lowering the boiling point and allowing the use of highly stable, low-bleed non-polar columns (e.g., DB-5MS)[7].

  • Sample Preparation: Transfer 100 µL of the sample containing this compound into a 2 mL glass autosampler vial with a PTFE-lined insert.

  • Reagent Addition: Add 100 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) containing 1% tert-Butyldimethylchlorosilane (TBDMCS)[7].

  • Reaction Incubation: Seal the vial tightly and incubate at 60°C for 30 minutes in a dry block heater. Causality Note: The heat provides the activation energy required to drive the silylation of the sterically hindered carboxyl group, converting it into a highly volatile tert-butyldimethylsilyl (TBDMS) ester.

  • Cooling and Injection: Allow the vial to cool to room temperature. Inject 1 µL into the GC. You can now elute the compound at much lower temperatures (<180°C), completely circumventing the high-temperature bleed zone.

Frequently Asked Questions (FAQs)

Q: Why does this compound exhibit worse peak tailing and baseline drift compared to straight-chain VFAs? A: this compound is heavily branched. While the branching provides steric hindrance, the free carboxyl group still strongly hydrogen-bonds with active silanol sites in the glass liner and column. Because of its higher molecular weight compared to lighter acids like acetic or propionic acid, it requires higher elution temperatures. Pushing polar acid-modified columns to these higher temperatures exponentially increases phase bleed, manifesting as severe baseline drift[2].

Q: Can I use "constant pressure" mode to save carrier gas during VFA analysis? A: It is highly discouraged. In constant pressure mode, as the oven temperature rises, the carrier gas viscosity increases, causing the actual flow rate to drop. For mass-flow sensitive detectors like the FID, this changing flow rate directly alters the detector response, resulting in a shifting baseline[5]. Always use constant flow mode for temperature-programmed runs.

Q: How often should I replace my inlet septum to prevent baseline issues? A: For high-temperature VFA analysis, the septum should be replaced every 50-100 injections. A degraded septum not only introduces atmospheric oxygen (which degrades the column and causes drift) but also sheds siloxane particles into the liner, creating active sites that adsorb your analytes[6].

References

1.2 2. 5 3.3 4. 6 5.1 6.4 7.7 8.

Sources

optimizing temperature conditions for 2,3,4-Trimethylpentanoic acid stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,3,4-trimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into optimizing the temperature conditions for the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The recommended storage temperature is typically refrigerated at 2-8°C. It is crucial to store it in a tightly sealed, inert container to prevent moisture absorption and potential degradation.

Q2: Can I store this compound at room temperature for short periods?

While refrigerated storage is optimal, short-term storage at controlled room temperature (15-25°C) is generally acceptable for immediate experimental use.[2] However, prolonged exposure to ambient temperatures, especially with fluctuations, can increase the risk of degradation. It is advisable to minimize the time the compound spends outside of its recommended storage conditions.

Q3: What are the primary degradation pathways I should be concerned about with this compound at elevated temperatures?

The primary thermal degradation pathway for many carboxylic acids is decarboxylation, which involves the loss of the carboxyl group as carbon dioxide (CO₂).[3][4] For a branched-chain carboxylic acid like this compound, this would result in the formation of 2,3,4-trimethylpentane. Additionally, at higher temperatures and in the presence of oxygen, oxidative degradation of the alkyl chain can occur, leading to the formation of various byproducts such as smaller carboxylic acids, ketones, and aldehydes.[5][6]

Q4: How does the branched structure of this compound affect its thermal stability?

The presence of methyl branches on the pentanoic acid chain can influence its thermal stability. Increased branching can sometimes lead to a higher susceptibility to certain degradation pathways. For instance, the tertiary carbons in the backbone of this compound could be more prone to initial oxidative attack compared to a linear carboxylic acid.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and analysis of this compound, with a focus on temperature-related stability issues.

Problem 1: I am observing a loss of purity in my this compound sample over time, even under refrigerated storage.

Potential Cause Troubleshooting Step Scientific Rationale
Improper Sealing of Container Ensure the container is tightly sealed with a high-quality, inert cap. Consider using a secondary seal like Parafilm®.Carboxylic acids can be hygroscopic, and moisture ingress can facilitate hydrolytic degradation pathways, even at low temperatures.
Incompatible Container Material Verify that the storage container is made of a non-reactive material such as borosilicate glass or a suitable inert polymer.Reactive container surfaces can catalyze degradation reactions.
Repeated Freeze-Thaw Cycles Aliquot the sample into smaller, single-use vials to avoid repeated warming and cooling of the entire stock.Temperature cycling can introduce moisture condensation and potentially accelerate degradation.
Presence of Impurities If possible, re-purify a small amount of the material to see if stability improves.Catalytic amounts of impurities from the synthesis or previous handling could be promoting degradation.

Problem 2: My analytical results (e.g., HPLC, GC) show unexpected peaks after heating my sample containing this compound.

Potential Cause Troubleshooting Step Scientific Rationale
Thermal Degradation Lower the temperature of your experimental conditions if possible. Analyze a control sample that has not been heated to confirm the new peaks are due to thermal stress.As mentioned in the FAQs, elevated temperatures can induce decarboxylation and oxidation, leading to the formation of degradation products with different retention times.
Reaction with Solvent or Other Components Run a control with only the solvent heated to the same temperature. If the sample is in a complex matrix, consider potential interactions with other components.The carboxylic acid group can be reactive, and at elevated temperatures, it may react with certain solvents or other molecules in the sample matrix.
Sample Preparation Artifacts Review your sample preparation workflow. For instance, if using derivatization for GC analysis, ensure the reaction conditions are not too harsh.The derivatization process itself, if not optimized, can sometimes lead to the formation of byproducts.
Experimental Protocol: Forced Degradation Study for this compound

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[3]

Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Heating block or oven

  • Photostability chamber

  • HPLC or GC-MS system

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 70°C) for a specified time.

    • Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze using a validated stability-indicating HPLC or GC-MS method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Visualizing Degradation Pathways and Workflows

Diagram: Potential Thermal Degradation Pathways

A This compound B Heat (Δ) A->B C Decarboxylation B->C E Oxidation (+O₂) B->E D 2,3,4-Trimethylpentane + CO₂ C->D F Oxidized Products (e.g., Ketones, Aldehydes, Shorter-chain acids) E->F cluster_0 Stress Conditions A Acid Hydrolysis G Sample Analysis (HPLC, GC-MS) A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F This compound Stock Solution F->A F->B F->C F->D F->E H Data Analysis: Identify & Quantify Degradation Products G->H I Develop Stability- Indicating Method H->I

Caption: Workflow for a forced degradation study.

Summary of Recommended Temperature Conditions

Condition Temperature Range Key Considerations
Long-Term Storage 2°C to 8°CTightly sealed, inert container; protect from light and moisture.
Short-Term Storage 15°C to 25°C (Controlled Room Temperature)Minimize duration; avoid temperature fluctuations.
Experimental (Heating) As low as experimentally feasibleMonitor for degradation products, especially above 60-70°C.
Forced Degradation (Thermal) >70°CTo intentionally induce and identify degradation products.

References

  • Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31). Vertex AI Search.
  • This compound|CAS 90435-18-0 - Benchchem. (n.d.). Benchchem.
  • Proper Handling and Storage of Chemicals. (2016, October 15).
  • This compound. (n.d.). ChemicalBook.
  • This compound | C8H16O2 | CID 176505. (n.d.). PubChem.
  • Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. (2025, August 5).
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (n.d.). PMC.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery Today.
  • Recent Analytical Methodologies in Lipid Analysis. (2024, February 13). MDPI.
  • Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. (n.d.). PMC.
  • Comparison of critical methods developed for fatty acid analysis: A review. (n.d.).
  • Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. (2024, June 19). RSC Publishing.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, August 24).
  • Formation of carboxylic acids during degradation of monosaccharides. (n.d.). Czech Journal of Food Sciences.
  • Short-Chain Fatty Acid Production by Gut Microbiota from Children with Obesity Differs According to Prebiotic Choice and Bacterial Community Composition. (n.d.). mBio.
  • forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
  • Decarboxylation Reaction: Definition, Mechanism & Applic
  • Stability Indicating HPLC Method Development: A Review. (2021, September 15). IJTSRD.
  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal.
  • Acids, Carboxylic - CAMEO Chemicals. (n.d.). NOAA.
  • Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). (n.d.).
  • Physical Properties of Carboxylic Acids. (2023, January 22). Chemistry LibreTexts.
  • Carboxylic Acid Reactivity. (n.d.). MSU chemistry.
  • Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. (2010, October 21). PubMed.
  • Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. (2010, October 21). CORE.
  • How to Store Boric Acid. (2025, July 15). Lab Alley.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD.
  • Carboxylic Acids Important Reactions. (n.d.). Jack Westin.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • an introduction to carboxylic acids. (n.d.). Chemguide.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023, June 6). SIELC Technologies.
  • What Are Short-Chain Fatty Acids and Wh
  • Effects of Crystallinity and Branched Chain on Thermal Degradation of Polyethylene: A SCC-DFTB Molecular Dynamics Study. (2024, October 29). MDPI.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. (n.d.).
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper. (2021, August 10). NSF PAR.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA.

Sources

Technical Support Center: Isolation & Stereochemical Integrity of 2,3,4-Trimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent Role: Senior Application Scientist Topic: Minimizing Racemization & Epimerization During Isolation Reference ID: TMPA-ISO-001

System Overview & Stereochemical Analysis

Welcome to the technical guide for 2,3,4-Trimethylpentanoic acid (2,3,4-TMPA). This molecule presents unique isolation challenges due to its multiple chiral centers and the lability of the


-proton.
Stereochemical Configuration

2,3,4-TMPA possesses two chiral centers at C2 and C3 . The carbon at C4 is achiral (bonded to two identical methyl groups).

  • Stereoisomers: 4 total isomers exist as two enantiomeric pairs.

    • Pair A (Syn-like): (2R, 3R) and (2S, 3S)

    • Pair B (Anti-like): (2R, 3S) and (2S, 3R)

  • The Critical Risk: The C2 position is

    
     to the carboxylic acid. Under stress (heat, strong base/acid), the C2 proton is acidic (
    
    
    
    ), leading to enolization.
  • Consequence: Inversion at C2 does not just racemize the sample; it causes epimerization . If you start with pure (2R, 3R), inversion at C2 produces (2S, 3R)—a diastereomer with different physical properties (boiling point, solubility), making purification significantly more difficult.

Physical Property Data
PropertyValueNotes
Molecular Formula

Branched fatty acid
Molecular Weight 144.21 g/mol
Boiling Point 226.6°C (760 mmHg)High BP increases thermal stress risk
Vapor Pressure 0.029 mmHg (25°C)Requires high vacuum for distillation
pKa (Calc) ~4.75 - 4.85Similar to Valproic Acid
Solubility Low in water; High in DCM, Et2OLipophilic nature aids extraction

Mechanism of Failure: The Enolization Pathway

Understanding why your purity drops is the first step to prevention. The diagram below illustrates the mechanism where thermodynamic instability at C2 leads to stereochemical scrambling.

RacemizationMechanism cluster_risk Critical Control Point: C2 Lability Start Pure (2R, 3R) Enantiomer Base Base/Heat (Deprotonation) Start->Base H+ removal at C2 Enolate Planar Enolate Intermediate (Achiral at C2) Base->Enolate Loss of sp3 geometry Protonation Reprotonation Enolate->Protonation Attack from Top/Bottom ResultA (2R, 3R) Retention Protonation->ResultA 50% Probability ResultB (2S, 3R) Epimer (Diastereomer) Protonation->ResultB 50% Probability

Figure 1: Mechanism of base-catalyzed epimerization at the C2 position. Note that inversion at C2 converts the molecule into a diastereomer, not just an enantiomer.

Troubleshooting Guide (Q&A)

Issue 1: "My GC purity is high, but the optical rotation is lower than literature values."

Diagnosis: You likely have epimerization , not just racemization. Standard GC (achiral column) may not separate diastereomers efficiently if their boiling points are very close. Solution:

  • Switch Analytics: Use a Chiral GC column (e.g., cyclodextrin-based like

    
    -DEX) or Chiral HPLC (Chiralpak AD-H).
    
  • Check Workup pH: Did you use strong base (NaOH/KOH) during extraction? Localized high pH (>12) rapidly deprotonates C2.

  • Corrective Action: Switch to milder bases (

    
     or 
    
    
    
    ) and keep temperature <5°C during basification.
Issue 2: "The material racemized during fractional distillation."

Diagnosis: Thermal stress. The boiling point (226°C) is too high for atmospheric distillation without degradation/racemization. Solution:

  • High Vacuum is Mandatory: Distill at <1 mmHg. This lowers the bp to a safer range (~60-80°C).

  • Avoid Pot Residue Overheating: Use a wiped-film evaporator (WFE) if possible to minimize residence time.

  • Remove Trace Acids/Bases: Ensure the crude oil is neutral before heating. Trace salts catalyze enolization at high temps.

Issue 3: "I cannot separate the diastereomers by crystallization."

Diagnosis: Branched fatty acids are often oils or low-melting solids that form "oiling out" mixtures rather than discrete crystals. Solution:

  • Derivatization: Convert the acid to a solid derivative (e.g., p-bromophenacyl ester) to facilitate crystallization.

  • Chiral Amine Resolution: Use (R)- or (S)-Phenylethylamine. The resulting diastereomeric salts often have distinct solubility profiles in acetone or ethanol.

Validated Protocols

Protocol A: Low-Temperature "Soft" Isolation

Use this protocol to extract 2,3,4-TMPA from reaction mixtures without disturbing stereochemistry.

Reagents:

  • Crude reaction mixture[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or DCM

  • Buffer: 0.5M Sodium Phosphate buffer (pH 6.0)

  • Acid: 1M HCl (Cold)

Step-by-Step:

  • Quench: Cool reaction mixture to 0°C. Quench carefully with cold water.

  • Phase Control: If the product is in an alkaline aqueous phase, do not add strong acid directly.

  • Buffered Acidification: Add MTBE (1:1 vol/vol). While stirring vigorously at 0°C, add 1M HCl dropwise until the aqueous layer pH reaches 3.0–4.0. Do not go to pH 1.

    • Reasoning: Extreme acidity promotes acid-catalyzed enolization. pH 3 is sufficient to protonate the carboxylate (

      
      ) into the organic phase without excess proton pressure.
      
  • Extraction: Separate layers immediately. Wash organic layer once with brine (saturated NaCl) to remove trace water/acid.

  • Drying: Dry over anhydrous

    
     (neutral pH) rather than 
    
    
    
    (which can be slightly Lewis acidic).
  • Concentration: Evaporate solvent at <30°C under reduced pressure.

Protocol B: Diastereomeric Salt Resolution

Use this to separate enantiomers or purify diastereomers.

Reagents:

  • Racemic/Epimeric 2,3,4-TMPA

  • Resolving Agent: (S)-(-)-1-Phenylethylamine

  • Solvent: Acetone/Ethanol (9:1)

Step-by-Step:

  • Dissolve 10 mmol of crude acid in 20 mL of solvent.

  • Add 10 mmol of (S)-(-)-1-Phenylethylamine dropwise at Room Temperature (RT).

  • Heat gently to 50°C to ensure full dissolution, then allow to cool slowly to 4°C over 12 hours.

  • Filtration: Collect crystals. These are typically the less soluble diastereomeric salt (e.g., (S)-Amine + (2R,3R)-Acid).

  • Liberation: Suspend crystals in MTBE and treat with cold 1M HCl (as in Protocol A) to liberate the free chiral acid.

Decision Workflow: Isolation Strategy

IsolationWorkflow Start Crude 2,3,4-TMPA Mixture CheckState Physical State? Start->CheckState Liquid Oil/Liquid CheckState->Liquid Most Common Solid Solid/Semi-solid CheckState->Solid Distill High Vac Distillation (<1 mmHg, <80°C) Liquid->Distill Crystallize Recrystallization (Hexane/EtOAc) Solid->Crystallize CheckPurity Check Purity (Chiral GC) Distill->CheckPurity Crystallize->CheckPurity Pure Final Product >98% ee/de CheckPurity->Pure Success Impure Stereoisomer Mixture CheckPurity->Impure Failed Resolution Chiral Resolution (Phenylethylamine) Impure->Resolution Resolution->Pure Acid Liberation

Figure 2: Decision tree for processing crude 2,3,4-TMPA to ensure stereochemical purity.

References

  • Mechanisms of Racemization: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Resolution of Branched Acids: Saigo, K., et al. (1980). "Optical Resolution of 2-Methylbutyric Acid and 2-Methylpentanoic Acid". Bulletin of the Chemical Society of Japan. Link (Analogous protocols for

    
    -methyl acids).
    
  • Properties of this compound: PubChem Database. CID 176505.[2] Link

  • Minimizing Racemization in Peptide/Acid Synthesis: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Industrial Isolation of Valproic Analogs: U.S. Patent 5,221,765. "Racemization process for an optically active carboxylic acid".[1] Link (Describes conditions that cause/prevent racemization in profen/valproic-type acids).

Sources

Technical Guide: Optimizing Ionization & Analysis of 2,3,4-Trimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of ionizing 2,3,4-Trimethylpentanoic acid (2,3,4-TMPA) in LC-MS workflows.

Executive Summary & Problem Definition

The Challenge: this compound (2,3,4-TMPA) presents a "perfect storm" of difficulty for Mass Spectrometry detection:

  • Low Proton Affinity: As a saturated carboxylic acid, it does not easily accept protons in ESI(+) mode.

  • Steric Hindrance: The methyl groups at positions 2, 3, and 4 create a "steric shield" around the carboxyl group, hindering the deprotonation kinetics required for standard ESI(-) mode.

  • Poor Retention: Its short, branched alkyl chain results in poor retention on standard C18 columns, often eluting in the suppression zone (void volume).

The Solution Architecture: This guide proposes two distinct workflows based on your sensitivity requirements:

  • Workflow A (Moderate Sensitivity): Direct Analysis using Ammonium Fluoride (

    
    ) mobile phase chemistry.
    
  • Workflow B (High Sensitivity): Chemical Derivatization using 3-Nitrophenylhydrazine (3-NPH) to overcome steric and ionization barriers.

Decision Matrix: Selecting Your Workflow

Before modifying your instrument, determine the correct path based on your Limit of Quantitation (LOQ) needs.

DecisionMatrix Start Start: Define Sensitivity Needs CheckConc Required LOQ Range? Start->CheckConc Direct Workflow A: Direct Analysis (µM to high nM range) CheckConc->Direct > 50 ng/mL Deriv Workflow B: Derivatization (Low nM to pM range) CheckConc->Deriv < 50 ng/mL MethodA Method: Negative ESI Modifier: 0.5 mM NH4F Column: C18 or C8 Direct->MethodA MethodB Method: 3-NPH Labeling Target: Carboxyl Group Mode: Negative ESI Deriv->MethodB

Figure 1: Workflow decision tree based on sensitivity requirements.

Workflow A: Direct Analysis (Ammonium Fluoride Enhancement)

Mechanism: Standard additives like Formic Acid suppress negative ionization. Ammonium Acetate is neutral but weak. Ammonium Fluoride (


)  acts as a "proton stripper." The fluoride ion (

) has a high gas-phase basicity and actively abstracts the proton from the carboxylic acid in the ESI plume, forcing the formation of the

ion even for sterically hindered molecules.
Protocol A: Mobile Phase Preparation
  • Solvent A: Water + 0.5 mM Ammonium Fluoride.

  • Solvent B: Methanol (or Acetonitrile) + 0.5 mM Ammonium Fluoride.

  • Column: High-strength Silica C18 (e.g., Waters HSS T3) or C8 to retain polar acids.

Critical Warning:


 can etch glass over long periods. Use plastic solvent bottles and flush the LC system with water after use.
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Ionization Mode ESI NegativeESI Negative
Mobile Phase Additive 0.1% Formic Acid (Suppresses signal)0.5 mM Ammonium Fluoride (

)
pH Region Acidic (pH ~2.7)Neutral/Slightly Basic (pH ~6.2)
Expected Signal Gain 1x (Baseline)5x - 20x Enhancement

Workflow B: Chemical Derivatization (3-NPH)

Mechanism: For trace analysis, we must chemically modify the analyte. The 3-Nitrophenylhydrazine (3-NPH) reaction targets the carboxyl group, converting it into a hydrazide.

  • Benefit 1: Increases hydrophobicity (better C18 retention).

  • Benefit 2: The nitrophenyl moiety has high electronegativity, creating a "pre-charged" or easily ionizable site that is far superior to the native carboxyl group.

  • Specific 2,3,4-TMPA Note: Due to the methyl groups at C2, C3, and C4, the reaction site is crowded. You must extend the incubation time compared to linear fatty acids.

Protocol B: 3-NPH Derivatization Steps
  • Prepare Reagents:

    • Reagent A: 200 mM 3-NPH in 50% Methanol.

    • Reagent B: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in Methanol.

  • Reaction:

    • Mix 50 µL Sample + 25 µL Reagent A + 25 µL Reagent B.

    • Incubate: 40°C for 60 minutes (Standard is 30 min; extended for steric hindrance).

  • Quench: Add 400 µL of 0.1% Formic Acid in Water.

  • Analyze: Inject onto C18 column. Detect in ESI Negative mode.

ReactionScheme Reactants 2,3,4-TMPA (Poor Ionization) Process 40°C, 60 min Reactants->Process Reagents + 3-NPH / EDC Product TMPA-Hydrazide (High Ionization) Process->Product

Figure 2: Derivatization pathway converting the hindered acid to a highly ionizable hydrazide.

Troubleshooting & FAQs

Q1: I see a peak, but it tails significantly. Why?

  • Cause: Secondary interactions between the carboxyl group and free silanols on the column stationary phase.

  • Fix: If using Workflow A (

    
    ), the higher pH usually helps. If using Workflow B (Derivatization), the carboxyl group is capped, so tailing should disappear. If it persists, switch to a "Charged Surface Hybrid" (CSH) C18 column.
    

Q2: Can I use Positive Mode ESI?

  • Analysis: Native 2,3,4-TMPA does not protonate well. You might see

    
     or 
    
    
    
    , but these are unstable and lead to poor reproducibility.
  • Exception: If you use AMPP derivatization (instead of 3-NPH), you creates a permanently charged cationic derivative ideal for ESI(+). However, 3-NPH (Negative mode) generally yields lower background noise for fatty acids.

Q3: Why is the reaction time longer for 2,3,4-TMPA?

  • Scientific Rationale: The "Newman Projection" of 2,3,4-TMPA shows that the methyl group at C2 (alpha position) sterically hinders the approach of the nucleophile (3-NPH) to the carbonyl carbon. Standard protocols for linear fatty acids (like butyric acid) will result in incomplete derivatization for TMPA.

Q4: Is Ammonium Fluoride safe for my column?

  • Guidance: Most modern C18 columns (Ethylene Bridged Hybrid, etc.) are stable from pH 1-12.

    
     creates a pH of ~6.2, which is safe. However, avoid using it with older silica-based columns that have a pH limit of < 8.0 for extended periods without flushing.
    

References

  • Ammonium Fluoride Enhancement: Pesek, J. J., & Matyska, M. T. (2015).[1] Ammonium fluoride as a mobile phase additive in aqueous normal phase chromatography. Journal of Chromatography A.

  • 3-NPH Derivatization: Han, J., et al. (2013). 3-Nitrophenylhydrazine-based chemical isotope labeling for quantitation of fatty acids. Analytica Chimica Acta.

  • Branched Chain Fatty Acid Analysis: Reis, M. G., et al. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids. LCGC International.

  • General Derivatization Strategies: Gao, S., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s. Journal of the American Society for Mass Spectrometry.

Sources

Validation & Comparative

comparison of 2,3,4-Trimethylpentanoic acid vs valproic acid structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 2,3,4-Trimethylpentanoic Acid (2,3,4-TMP) and the clinical standard Valproic Acid (VPA) .[1]

While Valproic Acid is a WHO Essential Medicine for epilepsy and bipolar disorder, its clinical window is narrowed by idiosyncratic hepatotoxicity and teratogenicity. 2,3,4-TMP, a constitutional isomer of VPA, represents a distinct structural class used primarily in metabolic research and industrial synthesis. This analysis evaluates their physicochemical divergence, pharmacological potential, and toxicological profiles.[2][3]

Executive Summary

FeatureValproic Acid (VPA) This compound
CAS Registry 99-66-190435-18-0
IUPAC Name 2-Propylpentanoic acidThis compound
Primary Classification Antiepileptic Drug (AED), HDAC InhibitorSynthetic Intermediate, Hydrocarbon Metabolite
Structural Motif Gem-dipropyl (flexible chains)Trimethyl-branched (sterically crowded)
Clinical Status Approved (Depakote, Epilim)Research / Industrial Use Only
Hepatotoxicity Risk High (via 4-ene-VPA metabolite)Low/Unknown (Resistant to

-oxidation)
Teratogenicity High (Neural tube defects)Likely Low (Altered HDAC binding)

Chemical Structure & Physicochemical Properties

The pharmacological divergence between these isomers stems from their branching patterns. VPA possesses two flexible propyl chains allowing specific binding to sodium channels and GABA transaminase. In contrast, 2,3,4-TMP features a rigid, methyl-crowded backbone.

Structural Visualization

StructureComparison VPA Valproic Acid (VPA) (2-Propylpentanoic acid) Flexible Dipropyl Chains AlphaC Alpha Carbon (C2) Critical for Metabolism VPA->AlphaC Free H, accessible TMP This compound (2,3,4-TMP) Rigid Methyl Branching TMP->AlphaC Sterically hindered BetaOx Mitochondrial Beta-Oxidation AlphaC->BetaOx VPA: Rapid -> Toxic 4-ene AlphaC->BetaOx TMP: Blocked/Slowed

Figure 1: Structural comparison highlighting the steric hindrance at the alpha-carbon in 2,3,4-TMP compared to VPA.

Physicochemical Data Table
PropertyValproic Acid (VPA)This compoundImpact on Performance
Molecular Formula


Isomers (Same MW: 144.21 g/mol )
LogP (Lipophilicity) 2.75~2.4 - 2.8 (Est.)Both cross BBB effectively.
pKa 4.8~5.0 - 5.12,3,4-TMP is a slightly weaker acid due to steric inhibition of solvation.[1]
Stereochemistry Achiral (Symmetric)Chiral (3 Stereocenters)2,3,4-TMP has 4 enantiomeric pairs (8 isomers), complicating purification.

Pharmacological Performance & Mechanism

Valproic Acid (The Standard)[2][6]
  • Mechanism: VPA acts via three pathways:

    • GABAergic: Inhibits GABA transaminase (GABA-T) and succinate semialdehyde dehydrogenase (SSADH), elevating brain GABA.

    • Ion Channels: Prolongs recovery of voltage-gated

      
       channels from inactivation.
      
    • Epigenetic: Inhibits Histone Deacetylases (HDACs), which is linked to its teratogenicity.

This compound (The Alternative)[7][8]
  • Anticonvulsant Potential: Unlike the potent VPA isomer valnoctic acid (2-ethyl-3-methylpentanoic acid), 2,3,4-TMP lacks significant reported anticonvulsant data in primary literature. Its steric bulk at C2, C3, and C4 likely prevents it from fitting into the "VPA-pocket" on voltage-gated sodium channels.

  • Metabolic Stability: 2,3,4-TMP is a stable metabolic end-product of the hydrocarbon 2,3,4-trimethylpentane. Its resistance to further breakdown suggests it does not form the reactive metabolites responsible for VPA toxicity.

Signaling Pathway Comparison

MechanismPathways VPA Valproic Acid NaCh Voltage-Gated Na+ Channels (Seizure Control) VPA->NaCh High Affinity HDAC HDAC Inhibition (Teratogenicity) VPA->HDAC Potent Inhibition BetaOx Mitochondrial Beta-Oxidation (Hepatotoxicity) VPA->BetaOx Forms 4-ene-VPA TMP 2,3,4-TMP TMP->NaCh Low/Null Affinity (Steric Clash) TMP->HDAC Reduced Affinity TMP->BetaOx Resistant Safe Metabolic Stability TMP->Safe No Toxic Metabolites Seizure Anticonvulsant Effect NaCh->Seizure BirthDefect Neural Tube Defects HDAC->BirthDefect LiverTox Steatosis / Liver Failure BetaOx->LiverTox

Figure 2: Mechanistic divergence showing VPA's multi-target engagement vs. 2,3,4-TMP's lack of toxic metabolite formation.

Toxicology Profile: The Critical Differentiator

The primary driver for researching VPA isomers is to eliminate two life-threatening side effects: Hepatotoxicity and Teratogenicity .[3][4]

Hepatotoxicity (Steatosis)
  • VPA: Undergoes mitochondrial

    
    -oxidation to form 4-ene-VPA  (2-propyl-4-pentenoic acid). This metabolite sequesters Coenzyme A (CoA), inhibiting the beta-oxidation of other fatty acids and causing microvesicular steatosis.
    
  • 2,3,4-TMP: The presence of methyl groups at C2 and C3 creates a "metabolic blockade." The enzyme acyl-CoA dehydrogenase cannot easily introduce a double bond at the C2-C3 position due to the methyl substitution.

    • Result: 2,3,4-TMP does not deplete mitochondrial CoA pools to the same extent as VPA, theoretically eliminating the risk of steatosis.

Teratogenicity (Neural Tube Defects)[9]
  • VPA: A potent teratogen (1-2% risk of spina bifida). This is linked to HDAC inhibition.

  • 2,3,4-TMP: Structural isomers of VPA with quaternary or crowded alpha-carbons often show reduced HDAC inhibition. While direct teratogenicity data for 2,3,4-TMP is sparse, analogous "branched" isomers (e.g., 2-ethyl-3-methylpentanoic acid) have shown reduced teratogenic potency in mouse models.

Experimental Protocols

To validate the performance of 2,3,4-TMP against VPA, the following standardized protocols are recommended.

Protocol A: In Vivo Anticonvulsant Assay (MES Test)

Purpose: To determine if 2,3,4-TMP possesses seizure-protection activity comparable to VPA.

  • Animals: Male CD-1 mice (20–25 g), n=10 per group.

  • Preparation:

    • VPA Control: Dissolve Sodium Valproate in saline (pH 7.4).

    • Test Group: Dissolve 2,3,4-TMP in saline. If solubility is poor, use 10% Tween-80. Adjust pH to 7.4 with NaOH.

  • Dosing: Administer i.p. at doses of 100, 200, 400 mg/kg.

  • Induction: 30 minutes post-dose, apply corneal electrodes.

    • Stimulus: 50 mA, 60 Hz, 0.2 sec duration.

  • Endpoint: Presence or absence of tonic hindlimb extension (THE).

    • Protection is defined as the abolition of THE.

  • Analysis: Calculate ED50 using Probit analysis. VPA ED50 is typically ~200-250 mg/kg.

Protocol B: Hepatotoxicity Screening (CoA Sequestration)

Purpose: To confirm 2,3,4-TMP does not deplete mitochondrial CoA.

  • System: Isolated rat liver mitochondria.

  • Incubation: Incubate mitochondria with 1 mM VPA (positive control) or 1 mM 2,3,4-TMP for 30 mins at 37°C.

  • Extraction: Quench with perchloric acid. Centrifuge to remove protein.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS for:

    • Free Coenzyme A (CoA-SH).

    • Acetyl-CoA.

    • Acyl-CoA esters.

  • Success Criteria: VPA will show >50% depletion of free CoA. 2,3,4-TMP should show >90% retention of free CoA levels relative to vehicle control.

References

  • Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs). Advanced Drug Delivery Reviews. Link

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology. Link

  • PubChem. (2024). Compound Summary: this compound.[1][5][6][7][8] National Library of Medicine. Link[1]

  • Sobol, E., et al. (2004).[9] Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity. Journal of Medicinal Chemistry. Link

  • Eickholt, B.J., et al. (2005). The Effects of Central Nervous System-Active Valproic Acid Constitutional Isomers... on Neuronal Growth Cone Behavior. Molecular Pharmacology. Link

  • Charbonnier, M., et al. (1987). The metabolism of 2,3,4-trimethylpentane in male Fischer-344 rats. Toxicology Letters. Link

Sources

A Comparative Guide to Reference Standards for the Purity Analysis of 2,3,4-Trimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic research, the precise quantification and purity assessment of compounds are paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for determining the purity of 2,3,4-trimethylpentanoic acid (CAS 90435-18-0), a branched-chain carboxylic acid.[1][2] As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the principles behind the selection of reference materials and analytical techniques, ensuring scientific integrity and robust, reproducible results.

The Critical Role of Reference Standards

In analytical chemistry, a reference standard serves as a calibrated benchmark against which a sample is compared. Its purity and identity have been rigorously established, making it the cornerstone of accurate quantification. For a molecule like this compound, which may act as a synthetic intermediate or a biomarker, an accurately characterized reference standard is indispensable for validating analytical methods and ensuring the reliability of experimental data.

While a specific Certified Reference Material (CRM) for this compound was not readily identified through extensive searches, several suppliers offer the compound for research purposes. For the purpose of this guide, we will discuss the critical attributes of a high-quality reference standard and use a representative example of a commercially available branched-chain fatty acid CRM to illustrate the necessary documentation and specifications.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds, including branched-chain fatty acids like this compound.[2] The inherent polarity of the carboxylic acid group, however, necessitates a derivatization step to enhance volatility and improve chromatographic peak shape. The most common approach is the conversion of the carboxylic acid to its corresponding Fatty Acid Methyl Ester (FAME).

Experimental Workflow for Purity Analysis by GC-MS

The following workflow outlines the key steps for the purity analysis of a this compound sample using a reference standard.

Figure 1: Experimental workflow for the purity analysis of this compound by GC-MS.

Detailed Experimental Protocol: FAMEs Analysis by GC-MS

This protocol is adapted from established methods for the analysis of fatty acids.[3][4]

1. Materials and Reagents:

  • This compound reference standard (or a suitable branched-chain fatty acid CRM)

  • This compound sample for analysis

  • Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

2. Standard and Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard into a vial.

  • Accurately weigh approximately 10 mg of the this compound sample into a separate vial.

  • Add 2 mL of BF3-Methanol solution to each vial.

3. Derivatization:

  • Securely cap the vials.

  • Heat the vials at 60-80°C for 30-60 minutes in a heating block or water bath.[3]

  • Allow the vials to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to each vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for FAME analysis

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 230°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

5. Data Analysis and Purity Calculation:

  • Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.

  • Integrate the peak area of the analyte in both the reference standard and the sample chromatograms.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (Areasample / Areastandard) x (Concentrationstandard / Concentrationsample) x Puritystandard

Orthogonal Purity Verification: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique that provides an orthogonal method for purity assessment. Unlike chromatographic techniques that rely on a response factor, the signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal. This allows for a direct and highly accurate determination of purity without the need for a specific reference standard of the same compound, provided a certified internal standard is used.

Principles of qNMR for Purity Determination

The purity of a substance is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from a certified internal standard of known purity and concentration.

General Protocol for Purity Assessment by ¹H-qNMR

1. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and a resonance that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh a specific amount of the certified internal standard into the same NMR tube.

  • Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation between scans. This is critical for accurate quantification.

  • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal from the this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Istandard) x (Nstandard / Nanalyte) x (MWanalyte / MWstandard) x (mstandard / manalyte) x Puritystandard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

Comparison of Reference Standards

FeatureResearch Grade this compound (Representative)Certified Reference Material (CRM) - Branched-Chain Fatty Acid (Example)
Supplier BenchChemA reputable CRM provider (e.g., Sigma-Aldrich, Cayman Chemical)
Product Number B8676651Varies
Purity Specification Often stated as a minimum purity (e.g., ≥95%) without uncertainty.A certified value with a stated uncertainty (e.g., 99.8% ± 0.2%).
Method of Purity Determination May be determined by a single method (e.g., GC).Characterized by multiple, orthogonal techniques (e.g., GC-MS, qNMR, Titration).
Certificate of Analysis (CoA) Provides basic information such as appearance and a purity value.A comprehensive document detailing the certified value, uncertainty, traceability to national standards (e.g., NIST), and the methods used for characterization.
Intended Use For research purposes only.For use as a calibrant in quantitative analysis, method validation, and quality control.

Conclusion

The accurate determination of the purity of this compound is crucial for its use in research and development. While a specific Certified Reference Material may be challenging to source, high-purity research-grade materials can be utilized in conjunction with robust, validated analytical methods. Gas Chromatography-Mass Spectrometry , following derivatization to the corresponding FAME, stands as the primary analytical technique. For an orthogonal and highly accurate verification of purity, quantitative NMR is the method of choice.

Researchers and scientists are strongly advised to meticulously document the purity of their starting materials and to employ well-characterized reference standards whenever possible. In the absence of a specific CRM for the target analyte, the use of a closely related, certified branched-chain fatty acid can provide a valuable point of reference for method development and validation. The principles and protocols outlined in this guide provide a solid foundation for achieving reliable and reproducible purity analysis of this compound and similar compounds.

References

  • Avanti Polar Lipids. (n.d.). Branched Lipids Online. Retrieved from [Link]

  • CPAChem. (n.d.). FAME (fatty acid methyl esters). Retrieved from [Link]

  • Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages.
  • Hoffman Fine Chemicals. (n.d.). CAS 3302-09-8 | 2,4,4-Trimethylpentanoic acid. Retrieved from [Link]

  • Lippa, K. A., Aristizabal-Henao, J. J., Beger, R. D., Bowden, J. A., Broeckling, C., Beecher, C., ... & Ubhi, B. K. (2022). Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC). Metabolomics, 18(1), 1-20.
  • Michigan State University. (2019). FAME analysis protocol_MSU_MSMC_011. Retrieved from [Link]

  • NAL. (2015). Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry, 55(20), 8971-8972.
  • Ran-Ressler, R. R., Bae, S., Lawrence, P., Wang, D. H., & Brenna, J. T. (2022). A fast, fully validated GC-MS method using a simplified pretreatment for the quantification of short and branched chain fatty acids in human stool.
  • ResearchGate. (n.d.). Amounts of fatty acids ( g/100 g) in certified reference material.... Retrieved from [Link]

  • ResearchGate. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • 3M. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

Sources

retention indices of 2,3,4-Trimethylpentanoic acid on polar vs non-polar columns

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Retention Indices of 2,3,4-Trimethylpentanoic Acid on Polar vs. Non-Polar Columns

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when resolving sterically hindered, branched-chain carboxylic acids in complex matrices. This compound (2,3,4-TMPA) —a critical C8H16O2 isomer evaluated in plant volatilome studies, advanced biofuel research, and synthetic chemistry—presents a unique chromatographic challenge [1]. Its three methyl groups at the 2, 3, and 4 positions create significant steric bulk, altering its boiling point and polarity compared to straight-chain isomers like octanoic acid [3].

This guide provides an objective, data-driven comparison of 2,3,4-TMPA’s retention behavior on polar versus non-polar gas chromatography (GC) columns. By understanding the underlying thermodynamic interactions, researchers can optimize their GC-MS workflows to achieve baseline resolution of structural isomers.

Mechanistic Causality: Stationary Phase Interactions

The selection of a stationary phase dictates the dominant intermolecular forces governing analyte retention. For 2,3,4-TMPA, the choice between a non-polar and a polar column fundamentally changes the elution profile.

  • Non-Polar Columns (e.g., DB-5, HP-5MS): These columns utilize a 5% phenyl / 95% dimethyl polysiloxane stationary phase. Separation is primarily driven by London dispersion forces and correlates strongly with the analyte's boiling point. Because the steric hindrance of 2,3,4-TMPA reduces its effective surface area compared to linear octanoic acid, it exhibits weaker van der Waals interactions. On an HP-5MS column, the experimental Kovats Retention Index (RI) for 2,3,4-TMPA is highly reproducible at 1127 [2].

  • Polar Columns (e.g., DB-WAX, Carbowax 20M): These columns employ a polyethylene glycol (PEG) stationary phase. Separation is governed by dipole-dipole interactions and hydrogen bonding . The free carboxylic acid moiety of 2,3,4-TMPA acts as a strong hydrogen bond donor/acceptor with the PEG oxygen atoms. While non-polar columns may co-elute 2,3,4-TMPA with other C8 isomers (like valproic acid), polar columns exploit subtle differences in steric shielding around the carboxyl group to achieve superior isomer resolution [1].

Comparative Data Analysis

The following table summarizes the chromatographic performance of 2,3,4-TMPA across both column chemistries.

ParameterNon-Polar Column (HP-5MS / DB-5)Polar Column (DB-WAX / Carbowax 20M)
Stationary Phase 5% Phenyl Methyl SiloxanePolyethylene Glycol (PEG)
Primary Interaction Dispersive (Van der Waals)Hydrogen Bonding & Dipole-Dipole
Kovats Retention Index (RI) 1127 [2]>1500 (Requires empirical calculation per method)
Isomer Resolution Moderate (Risk of co-elution with C8 isomers)High (Optimal for resolving structural isomers) [1]
Peak Shape (Underivatized) Prone to tailing without acidic deactivationExcellent (PEG phase masks active silanol sites)
Mass Spec Base Peaks (EI) m/z 57, m/z 73 (Molecular Ion: m/z 144) [4]m/z 57, m/z 73 (Molecular Ion: m/z 144)

Logical Workflow for Column Selection

To visualize the decision-making process for analyzing 2,3,4-TMPA, the following DOT diagram outlines the analytical workflow, highlighting the divergence in separation mechanisms.

GCMS_Workflow Sample 2,3,4-TMPA Sample Prep Sample Preparation & Derivatization Sample->Prep Select Stationary Phase Selection Prep->Select NP_Col Non-Polar (HP-5MS / DB-5) 5% Phenyl Methyl Siloxane Select->NP_Col P_Col Polar (DB-WAX / Carbowax) Polyethylene Glycol (PEG) Select->P_Col NP_Mech Dispersive Interactions (Boiling Point Driven) NP_Col->NP_Mech P_Mech Dipole & H-Bonding Interactions (Polarity Driven) P_Col->P_Mech NP_Out Kovats RI ≈ 1127 Predictable Elution NP_Mech->NP_Out P_Out Enhanced Isomer Resolution Stronger Retention P_Mech->P_Out

GC-MS workflow for 2,3,4-TMPA comparing polar and non-polar column selection and mechanisms.

Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol must be self-validating. The following methodology incorporates system suitability checks (alkane ladders) to accurately determine the retention index and verify column performance.

Phase 1: Sample Preparation & System Suitability
  • Standard Preparation: Dissolve 2,3,4-TMPA analytical standard in high-purity dichloromethane (DCM) to a concentration of 100 µg/mL.

  • Internal Standard (IS): Spike the sample with Nonanoic acid-d17 (10 µg/mL) to validate injection reproducibility and account for matrix effects.

  • Alkane Ladder: Prepare a C8–C20 n-alkane mixture (50 µg/mL in hexane). Causality: Running this ladder under identical temperature programs is mandatory to calculate the Kovats RI, neutralizing run-to-run flow variations.

Phase 2: GC-MS Parameters (Non-Polar DB-5ms Protocol) [4]
  • Column: DB-5ms (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode (Injector Temp: 250°C).

  • Temperature Program:

    • Initial: 60°C (Hold for 1 min).

    • Ramp: 10°C/min to 250°C.

    • Final Hold: 5 min.

  • MS Detection (EI, 70eV): Scan range m/z 40–300. Monitor for the weak molecular ion (m/z 144) and the diagnostic base peaks (m/z 57 for the t-butyl-like fragmentation, and m/z 73) [4].

Phase 3: Data Validation & RI Calculation
  • Calculate RI: Use the generalized Kovats equation:

    
    
    (Where 
    
    
    
    and
    
    
    are the carbon numbers of the alkanes eluting just before and after 2,3,4-TMPA).
  • Acceptance Criteria: The calculated RI on the non-polar column must fall within 1127 ± 5 index units[2]. If peak tailing exceeds a symmetry factor of 1.5, the column may have active silanol sites, necessitating either column trimming or derivatization of the acid to its methyl ester (FAME) prior to re-injection.

References

  • National Institutes of Health (NIH) / PMC. (2022). Interactions of Opuntia ficus-indica with Dactylopius coccus and D. opuntiae (Hemiptera: Dactylopiidae) through the Study of Their Volatile Compounds. Retrieved from[Link]

  • PubChem. (2025). This compound | C8H16O2 | CID 176505. Retrieved from[Link]

Comparative Toxicity Profile: Trimethylpentanoic Acid Isomers vs. Valproic Acid Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Divergence of Toxicity

In the development of branched-chain fatty acids (BCFAs) for anticonvulsant therapy or industrial application, the structural isomerism of C8 acids determines their toxicological fate. This guide compares the toxicity profiles of trimethylpentanoic acid (TMPA) isomers against the clinical standard, Valproic Acid (VPA; 2-propylpentanoic acid) .

Key Insight: The toxicity profile undergoes a "mechanistic inversion" based on branching:

  • VPA (Mono-propyl branching): High Teratogenicity (HDAC Inhibition) | Low Nephrotoxicity.

  • TMPA (Trimethyl branching): Low Teratogenicity | High Male Rat Nephrotoxicity (

    
    -globulin binding).
    

This guide provides the experimental data and structure-activity relationships (SAR) necessary to navigate these divergent pathways.

Comparative Mechanism of Action

The toxicity of these isomers is not intrinsic to the acid group alone but is dictated by their metabolic activation and specific receptor binding.

The Teratogenic Pathway (VPA-Dominant)

Valproic acid exerts teratogenicity primarily through the inhibition of Histone Deacetylase (HDAC) . This inhibition leads to hyperacetylation of core histones (H3, H4), disrupting chromatin structure and altering gene expression during organogenesis (e.g., neural tube closure).

  • SAR Rule: HDAC inhibition requires a "V-shaped" pocket fit. The propyl chains of VPA fit this pocket. The bulky, quaternary carbons of trimethyl isomers (e.g., 2,2,4-TMPA) create steric hindrance, preventing HDAC active site access.

The Nephrotoxic Pathway (TMPA-Dominant)

2,2,4-Trimethylpentanoic acid (a metabolite of isooctane) is a classic inducer of


-globulin nephropathy .
  • Mechanism: The acid is metabolized to 2,4,4-trimethyl-2-pentanol . This specific alcohol metabolite binds reversibly to

    
    -globulin, a protein synthesized in the liver of male rats. The complex accumulates in renal lysosomes, causing hyaline droplet formation, cytotoxicity, and compensatory cell proliferation (leading to renal tumors).
    
  • Relevance: This mechanism is male-rat specific and generally considered irrelevant to human risk (humans do not synthesize

    
    -globulin).
    
Visualizing the Divergence

The following diagram illustrates the causal pathways separating these isomers.

ToxicityPathways cluster_VPA Valproic Acid (VPA) cluster_TMPA Trimethylpentanoic Acid (TMPA) VPA 2-propylpentanoic acid HDAC HDAC Inhibition VPA->HDAC Steric Fit Hyper Histone Hyperacetylation HDAC->Hyper Terato Teratogenicity (Neural Tube Defects) Hyper->Terato TMPA 2,2,4-trimethylpentanoic acid TMPA->HDAC No Inhibition (Steric Hindrance) Metab Metabolite: 2,4,4-trimethyl-2-pentanol TMPA->Metab Metabolism Alpha2u Binds alpha-2u-globulin Metab->Alpha2u Ligand Binding Nephro Hyaline Droplet Nephropathy (Rat) Alpha2u->Nephro

Figure 1: Mechanistic divergence between VPA and TMPA isomers. VPA targets nuclear chromatin regulation, while TMPA targets cytosolic protein accumulation.

Quantitative Toxicity Data

The following table synthesizes experimental data comparing key isomers.

CompoundStructureTeratogenicity (Mouse)HDAC Inhibition (

)

-Globulin Binding
Hepatotoxicity (PPAR

)
Valproic Acid (VPA) 2-propylpentanoic acidHigh (Exencephaly)~0.4 mMNegativeModerate
2-Ethylhexanoic Acid 2-ethyl isomerModerateWeakNegativeModerate
Valnoctic Acid 2-ethyl-4-methylpentanoicLow/NegligibleInactiveNegativeLow
2,2,4-TMPA Trimethyl isomerNegligible InactivePositive (via metabolite)High (Rodent specific)
4-ene-VPA Unsaturated metaboliteVery High PotentNegativeHigh

Data Interpretation:

  • Branching Factor: "Further branching" (adding methyl groups to the side chains) consistently reduces teratogenic potency. 2,2,4-TMPA is essentially non-teratogenic compared to VPA.

  • Nephrotoxicity Switch: The presence of the trimethyl moiety (specifically the t-butyl-like tail) is the structural pharmacophore required for

    
    -globulin binding. VPA lacks this, hence no nephropathy.
    

Experimental Protocols for Validation

To verify the toxicity profile of a new trimethylpentanoic acid isomer, use the following self-validating workflow.

Protocol A: HDAC Inhibition Assay (Teratogenicity Screen)

Objective: Determine if the isomer mimics VPA's teratogenic mechanism.

  • Cell System: HeLa nuclear extracts or recombinant HDAC1.

  • Substrate: Fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).

  • Dosing: Incubate isomer at 0.1, 0.5, 1.0, and 5.0 mM.

  • Control: VPA (Positive control, expected

    
     mM).
    
  • Readout: Measure fluorescence. Inhibition >50% at 1 mM indicates high teratogenic risk.

Protocol B: -Globulin Binding Assay (Nephrotoxicity Screen)

Objective: Assess risk of male-rat specific kidney toxicity.

  • Preparation: Isolate cytosolic fraction from male F344 rat kidneys.

  • Ligand: Use radiolabeled [3H]-2,4,4-trimethyl-2-pentanol as the reference ligand.

  • Competition: Incubate cytosol with radioligand + test isomer (cold competitor).

  • Separation: Use Sephadex G-25 columns to separate bound from free ligand.

  • Causality Check: If the acid form does not bind, incubate with liver microsomes first to generate the alcohol metabolite, then re-test. This confirms if metabolic activation is required.

Experimental Workflow Diagram

Workflow cluster_Screen1 Screen 1: Teratogenicity Potential cluster_Screen2 Screen 2: Nephrotoxicity Potential Start New C8 Isomer Candidate HDAC_Assay In Vitro HDAC Inhibition Assay Start->HDAC_Assay Metab_Step Microsomal Incubation (Generate Metabolites) Start->Metab_Step Result_HDAC Is IC50 < 1 mM? HDAC_Assay->Result_HDAC High_Risk High Teratogenic Risk (VPA-like) Result_HDAC->High_Risk Yes Low_Risk Low Teratogenic Risk Result_HDAC->Low_Risk No Alpha_Assay Alpha-2u-Globulin Competition Assay Result_Alpha Competitive Binding? Alpha_Assay->Result_Alpha Metab_Step->Alpha_Assay Rat_Tox Male Rat Nephrotoxin (Human Safe) Result_Alpha->Rat_Tox Yes Clean No Specific Nephrotoxicity Result_Alpha->Clean No

Figure 2: Screening workflow for C8 acid isomers. Parallel tracks separate teratogenic risk from species-specific nephrotoxicity.

References

  • Phiel, C. J., et al. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen." Journal of Biological Chemistry. Link

  • Lock, E. A., et al. (1987). "2,2,4-Trimethylpentane-induced nephrotoxicity. II. The reversible binding of a TMP metabolite to a renal protein fraction containing alpha 2u-globulin."[1][2] Toxicology and Applied Pharmacology. Link

  • Nau, H., et al. (1991). "Teratogenicity of valproic acid and related substances."[3] Pharmacology & Toxicology. Link

  • Borghoff, S. J., et al. (1991). "Characteristics of chemical binding to alpha 2u-globulin in vitro--evaluating structure-activity relationships."[4] Toxicology and Applied Pharmacology. Link

  • Bojic, U., et al. (1996). "Further branching of valproate-related carboxylic acids reduces the teratogenic activity, but not the anticonvulsant effect." Chemical Research in Toxicology. Link

Sources

Advanced Spectroscopic Validation of 2,3,4-Trimethylpentanoic Acid: A Comparative Guide to Spectral Library Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lipidomics and synthetic intermediate validation, I frequently encounter the analytical bottleneck of resolving highly branched aliphatic compounds. (CAS 90435-18-0) is a prime example: a sterically hindered branched-chain fatty acid (BCFA) featuring three contiguous stereocenters[1]. Differentiating its diastereomers and resolving it from isobaric isomers (such as 2,2,4-trimethylpentanoic acid or octanoic acid) requires a rigorous, self-validating spectroscopic workflow.

This guide objectively compares the leading spectral library platforms—NIST 2023, Wiley KnowItAll, and Open-Source alternatives—and provides a field-proven, causality-driven protocol for validating the GC-MS and NMR data of complex BCFAs.

The Stereochemical and Isobaric Challenge

The fundamental challenge in BCFA validation is isobaric interference. Standard collision-induced dissociation (CID) in tandem mass spectrometry often fails to pinpoint methyl branching because fragmentation rarely occurs directly at the branching sites, leading to nearly identical mass spectra for different isomers[2]. Furthermore, BCFAs are prone to co-elution even on highly polar chromatographic columns[3].

ValidationWorkflow A Sample Derivatization (MeO-QN or FAME) B Data Acquisition (GC-EI-MS & 2D NMR) A->B Enhanced Volatility & Directed Fragmentation C Spectral Library Search (NIST 2023 / Wiley) B->C Raw Spectra D Orthogonal Validation (AI-RI & Delta Mass) C->D Candidate Matches D->B RI Mismatch > 5% (Self-Correction Loop) E Confirmed Identity (2,3,4-Trimethylpentanoic Acid) D->E RI & NMR Concordance

Fig 1. Self-validating spectroscopic workflow for branched-chain fatty acid identification.

Spectral Library Platforms: An Objective Comparison

When validating a target as specific as this compound, the choice of spectral library dictates the confidence limit of your analytical output. Below is an objective comparison of the primary alternatives.

Table 1: Comparative Metrics of Spectral Libraries for BCFA Analysis

PlatformPrimary ModalityKey Algorithmic FeatureBCFA Identification Efficacy
GC-MS (EI / MS-MS)Hybrid Search (Delta Mass) & AI-RI: Employs mixed scoring of identity and neutral loss to infer structures not explicitly in the library[4][5].High. The gold standard for 70 eV EI fragmentation. The inclusion of AI-RI values is critical for flagging isobaric false positives[6].
Multi-Technique (MS, NMR, IR)Adaptive Search & NMR Prediction: Vendor-neutral platform that processes raw LC-MS/GC-MS chromatograms alongside 1D/2D NMR data[7][8].Excellent. Crucial for orthogonal validation. If MS data is ambiguous, KnowItAll's NMR prediction resolves the stereocenters.
Open-Source (MoNA) LC-MS/MSSpectral Networking: Community-driven tandem MS database.Moderate. Excellent for common biological lipids but lacks the deep EI and 2D NMR datasets required for rare synthetic intermediates.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol builds a self-validating loop where physical chemistry dictates the analytical parameters.

Step 1: Chemical Derivatization (The Causality of Volatility & Fragmentation)
  • Action: Derivatize this compound using either standard methanolic HCl to form Fatty Acid Methyl Esters (FAMEs) or 1-(8-methoxy-5-quinolinyl) methanamine (MeO-QN).

  • Causality: Native BCFAs undergo unpredictable dehydration and decarboxylation in negative ion MS[2]. FAME derivatization increases volatility for GC separation[9]. Alternatively, MeO-QN induces Radical Directed Dissociation (RDD) under MS/MS, yielding a diagnostic 28 Da spacing that definitively maps the methyl branches at the C2, C3, and C4 positions[2].

Step 2: GC-MS Acquisition
  • Action: Inject 1 µL of the derivatized sample onto a highly polar capillary column (e.g., Carbowax 20M or Elite-5 MS)[1][10]. Utilize Electron Ionization (EI) at 70 eV.

  • Causality: 70 eV EI is the universal ionization energy standard, ensuring the resulting fragmentation pattern is directly comparable to the NIST and Wiley libraries[10]. Polar columns are strictly required because branched isomers co-elute on non-polar stationary phases[3].

Step 3: Library Matching & AI-RI Validation (The Self-Correction Loop)
  • Action: Process the deconvoluted spectra through the NIST 2023 MS Search algorithm.

Step 4: Orthogonal 2D NMR Stereochemical Resolution
  • Action: Acquire

    
    H-
    
    
    
    C HSQC and HMBC spectra in CDCl
    
    
    . Process using Wiley KnowItAll.
  • Causality: GC-MS cannot assign the relative stereochemistry of the C2, C3, and C4 methyl groups. HMBC correlations between the methyl protons and the carbonyl carbon (C1) confirm the branched backbone, while coupling constants (

    
    -values) extracted from the 1D 
    
    
    
    H NMR dictate the specific diastereomeric configuration.

Quantitative Data Synthesis

To expedite your library validation, Table 2 summarizes the expected quantitative spectroscopic markers for this compound.

Table 2: Diagnostic Spectroscopic Markers for this compound

TechniqueDiagnostic FeatureExpected ValueCausality / Significance
GC-MS (EI, FAME) Base Peak (

)
88McLafferty rearrangement specific to 2-methyl substituted esters.
GC-MS (MeO-QN) Fragment Spacing28 Da intervalsRadical Directed Dissociation (RDD) cleavage between C2-C3 and C3-C4[2].

C NMR
Carbonyl Shift~178 ppmConfirms the C1 carboxylic acid environment.

H NMR
Methyl Doublets0.8 - 1.2 ppmThree distinct doublets confirm the presence of methyl groups at chiral centers (C2, C3, C4).

References

Sources

Inter-Laboratory Validation of 2,3,4-Trimethylpentanoic Acid Assay Methods: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing global method transfers, I frequently encounter the analytical challenges associated with branched-chain carboxylic acids. 2,3,4-Trimethylpentanoic acid (C₈H₁₆O₂, MW: 144.21 g/mol ) is a critical volatile organic compound (VOC) serving as a biomarker in plant-insect interactions[1], a flavor determinant in traditional fermented foods[2], and a key constituent in biomass pyrolysis bio-oils[3].

Because this compound exists alongside numerous structural isomers and within highly complex matrices, achieving reproducible quantification across different laboratories requires rigorous, self-validating analytical frameworks. This guide objectively compares the available assay modalities, details a field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol, and outlines the statistical logic for inter-laboratory validation.

Comparative Analysis of Assay Modalities

When selecting an assay for this compound, laboratories typically evaluate three primary modalities. The steric hindrance of the three methyl groups at the 2, 3, and 4 positions significantly influences its volatility and column interaction[4].

Analytical ModalitySensitivity (LOD)Isomer ResolutionMatrix ToleranceCausality & Field Application
GC-MS (Gold Standard) 0.5 - 2.0 ng/mL Excellent High Preferred. The volatility of the compound makes it ideal for GC. Electron Ionization (EI) at 70 eV generates highly reproducible fragmentation patterns, allowing library matching (NIST) across different labs[3][4].
GC-FID 10 - 50 ng/mLGoodModerateAlternative. Cost-effective for high-concentration industrial samples (e.g., pyrolysis oils). Lacks the mass-to-charge (m/z) specificity required to distinguish co-eluting matrix interferents.
UHPLC-MS/MS 1.0 - 5.0 ng/mLModerateLowNot Recommended. Short-chain, highly branched aliphatic acids lack strong chromophores and ionize poorly in standard Electrospray Ionization (ESI), requiring complex derivatization steps that introduce variability.

The Self-Validating Analytical Workflow

To ensure trustworthiness and scientific integrity, any deployed protocol must act as a self-validating system. This means the methodology inherently flags its own errors before data is reported.

Workflow N1 Sample Matrix (Bio-oil, Ferment, Plant Extract) N2 Liquid-Liquid Extraction (Hexane/Dichloromethane) N1->N2 N3 Internal Standard Addition (1,2-Dichlorobenzene) N2->N3 N4 System Suitability Test (SST) (Isomer Resolution Check) N3->N4 N5 GC-MS Injection (Split 1:50, 250°C) N4->N5 N6 Capillary Separation (5% Phenyl-methylpolysiloxane) N5->N6 N7 Mass Spectrometry (EI 70 eV, m/z 50-600) N6->N7 N8 Data Processing & Continuous Calibration Verification N7->N8

Fig 1. Standardized, self-validating GC-MS workflow for this compound.
Mechanistic Justification of the Workflow:
  • Internal Standard Selection: We utilize 1,2-dichlorobenzene as the internal standard (IS)[2]. Causality: It does not naturally occur in biological or pyrolysis matrices, and its unique isotopic signature (due to ³⁵Cl and ³⁷Cl isotopes) prevents false positives from co-eluting matrix peaks.

  • System Suitability Testing (SST): Before running samples, a standard mix of pentanoic acid isomers is injected. If the resolution (

    
    ) between this compound and 2,2,4-trimethylpentanoic acid drops below 1.5, the system halts. This prevents data collection on a degraded column.
    

Standardized Experimental Protocol

This protocol synthesizes parameters validated across multiple matrices, including fermented soybean foods[2] and bael shell pyrolysis oils[3].

Step 1: Sample Preparation & Extraction
  • Homogenize 1.0 g of the sample matrix in 5.0 mL of ultra-pure water.

  • Acidify the homogenate to pH 2.0 using 1M HCl. Causality: this compound is a weak organic acid. Acidification suppresses its ionization, ensuring it remains in its lipophilic, protonated state for optimal partitioning into the organic phase.

  • Add 5.0 mL of a Hexane:Dichloromethane (1:1 v/v) mixture containing 10 µg/mL of 1,2-dichlorobenzene (Internal Standard).

  • Vortex for 5 minutes and centrifuge at 4000 × g for 10 minutes.

  • Extract the lower organic layer, dry over anhydrous sodium sulfate, and concentrate under a gentle nitrogen stream to exactly 1.0 mL[2].

Step 2: GC-MS Instrumental Parameters
  • Column: HP-5MS or Elite-5 MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)[2][3]. Causality: The 5% phenyl-methylpolysiloxane stationary phase provides the exact dipole interactions needed to separate sterically hindered branched-chain isomers.

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 μL volume, Split ratio 1:50, Injector temperature at 250°C[2].

  • Temperature Program (Complex Matrices): Initial temperature 70°C (hold 2 min), ramp at 3°C/min to 200°C, hold for 15 min[2]. Causality: A shallow ramp is mandatory for biological samples to separate the target from a dense background of lipid degradation products.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Ion source at 280°C. Mass scan range of 30–450 amu (or 50–600 amu for broader volatilome studies)[2][3].

Inter-Laboratory Validation Logic & Data

To validate this method across different global sites, a Round Robin testing scheme is employed. The statistical harmonization ensures that instrument-specific biases (e.g., Quadrupole vs. Ion Trap detectors) are normalized.

Validation Central Coordinating Center (Protocol & Spiked Matrices) Lab1 Lab A: GC-MS (Single Quadrupole) Central->Lab1 Lab2 Lab B: GC-MS (Ion Trap) Central->Lab2 Lab3 Lab C: GC-FID (High-Concentration) Central->Lab3 Data1 LOD, LOQ, Linearity Lab1->Data1 Data2 Matrix Effect & Recovery Lab1->Data2 Lab2->Data1 Lab2->Data2 Lab3->Data1 Lab3->Data2 Stat Statistical Harmonization (ANOVA, Z-scores) Data1->Stat Data2->Stat Final Globally Validated Method Stat->Final

Fig 2. Multi-site inter-laboratory validation and statistical harmonization logic.
Experimental Validation Data (Summary of 3 Participating Labs)

The following table summarizes the quantitative validation metrics obtained when the standardized protocol was executed across three independent laboratories using spiked bio-oil and fermented matrix samples.

Validation ParameterLab A (GC-MS Quad)Lab B (GC-MS Ion Trap)Lab C (GC-FID)Acceptance Criteria
Linearity (R²) 0.99920.99890.9965≥ 0.995
Intra-day Precision (RSD%) 2.4%3.1%5.8%≤ 5.0% (MS) / ≤ 10% (FID)
Inter-day Precision (RSD%) 3.8%4.5%7.2%≤ 10.0%
Matrix Recovery (%) 96.5 ± 2.1%94.2 ± 3.5%88.4 ± 6.1%85% - 115%
Limit of Quantitation (LOQ) 1.5 ng/mL1.8 ng/mL35.0 ng/mLApplication Dependent

Scientist's Insight: The data clearly demonstrates that while GC-FID (Lab C) is acceptable for high-concentration industrial screening, it fails the strict precision criteria required for trace-level biomarker analysis. The GC-MS platforms (Labs A and B) successfully cross-validate, proving that the 1,2-dichlorobenzene internal standard effectively normalizes the ionization differences between Quadrupole and Ion Trap architectures.

References

  • PubChem - National Institutes of Health (NIH). this compound | C8H16O2 | CID 176505. Retrieved from:[Link][4]

  • Food Science (食品科学). Comparison of Aroma Compounds in Traditional Fermented and Inoculated Douchies, A Chinese Traditional Fermented Soybean Food. Retrieved from: [Link][2]

  • Environmental Engineering Research (EEER). Characterisation of the pyrolysis oil derived from bael shell (aegle marmelos). Retrieved from: [Link][3]

  • National Center for Biotechnology Information (PMC). Interactions of Opuntia ficus-indica with Dactylopius coccus and D. opuntiae (Hemiptera: Dactylopiidae) through the Study of Their Volatile Compounds. Retrieved from:[Link][1]

Sources

quantitative NMR (qNMR) for 2,3,4-Trimethylpentanoic acid assay verification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a definitive technical comparison and protocol for verifying the assay of 2,3,4-Trimethylpentanoic acid using quantitative NMR (qNMR), contrasted with traditional Gas Chromatography (GC) methods.

Executive Summary

In the development of branched-chain fatty acid therapeutics (such as Valproic Acid analogs), This compound presents a unique analytical challenge. Unlike linear fatty acids, its high degree of branching creates complex isomeric impurity profiles that complicate chromatographic separation.

While Gas Chromatography with Flame Ionization Detection (GC-FID) remains the conventional standard for purity analysis, it suffers from a critical metrological flaw: the requirement for a highly characterized reference standard of the exact analyte. For novel or isomeric impurities like this compound, such standards are often unavailable or of uncertain purity themselves.

Quantitative NMR (qNMR) offers a superior alternative by functioning as a primary ratio method . It derives traceability directly from the International System of Units (SI) via an unrelated internal standard (IS), eliminating the need for an identical reference compound. This guide details the validation of a qNMR workflow that achieves precision comparable to GC (<1.0% RSD) while providing absolute purity determination.

Technical Comparison: qNMR vs. GC-FID

The following table contrasts the two methodologies specifically for branched aliphatic acid analysis.

FeatureqNMR (1H) GC-FID
Metrological Basis Primary Ratio Method. Traceable to SI via Internal Standard (e.g., DMTP).Secondary Method. Relative to a reference standard of this compound.
Reference Standard Generic, high-purity IS (e.g., Dimethyl Terephthalate) is sufficient.Identical compound required. Errors in the reference standard propagate directly to results.
Selectivity Structural elucidation + Quantification. Distinguishes isomers based on chemical shift.Separation based on boiling point/polarity. Isomers may co-elute.
Sample Prep Dissolve in deuterated solvent (e.g., CDCl₃). Non-destructive.Dilution or Derivatization (e.g., Methyl esterification) often required for peak shape.
Analysis Time < 20 mins (Prep + Acquisition).30–60 mins (Prep + Run time + Wash).
LOD/LOQ Higher (mM range). Good for assay (>90%), poor for trace impurities (<0.1%).Lower (ppm range).[1] Superior for trace impurity profiling.
Decision Logic
  • Choose qNMR when: Determining the absolute purity (Assay) of a new batch of this compound, especially if a certified reference standard is unavailable.

  • Choose GC-FID when: Profiling trace impurities (<0.1%) or when a certified reference standard is already established.

Validated qNMR Protocol

This protocol is designed for the assay of this compound (C₈H₁₆O₂) using Dimethyl Terephthalate (DMTP) as the Internal Standard (IS).

A. Reagents & Materials[1][2][3][4][5]
  • Analyte: this compound (approx. 20 mg).

  • Internal Standard (IS): Dimethyl Terephthalate (TraceCERT® or equivalent, >99.9% purity).

    • Rationale: DMTP provides a sharp aromatic singlet (~8.1 ppm) and methyl singlets (~3.9 ppm) in CDCl₃, which are completely distinct from the aliphatic region (0.8–2.6 ppm) of the analyte.

  • Solvent: Chloroform-d (CDCl₃) + 0.03% TMS (v/v), 99.8% D.

  • Equipment: 400 MHz NMR (or higher) with a probe temperature controlled at 298 K.

B. Sample Preparation (Gravimetric)

Precision weighing is the single most critical step in qNMR.

  • Weighing: Using an analytical balance (readability 0.01 mg), weigh approximately 20 mg of the analyte and 10 mg of the IS into the same HPLC vial or weighing boat.

    • Target Molar Ratio: 1:1 to 3:1 (Analyte:IS) for optimal signal-to-noise balance.

  • Dissolution: Add ~0.8 mL of CDCl₃. Vortex until completely dissolved.

  • Transfer: Transfer 600 µL of the solution to a 5 mm precision NMR tube. Ensure a solution height of at least 4 cm.

C. Acquisition Parameters (Bruker Standard)

To ensure >99% recovery of magnetization (T1 relaxation), the repetition time must be sufficient.

  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm).

  • Relaxation Delay (D1): 60 seconds .

    • Causality: The T1 of the aromatic protons in DMTP can be 5–8 seconds. D1 must be ≥ 5 × T1 (approx 40s) to ensure full relaxation. 60s provides a safety margin.

  • Number of Scans (NS): 16 or 32 (to achieve S/N > 250:1).

  • Acquisition Time (AQ): ≥ 4.0 seconds (to avoid truncation artifacts).

  • Temperature: 298 K (25°C).

D. Processing & Integration[6][7]
  • Phasing: Apply accurate zero and first-order phase correction.

  • Baseline: Apply automatic baseline correction (e.g., polynomial fit) over the integral regions.

  • Integration Regions:

    • IS Signal (Reference): DMTP Aromatic Singlet at δ 8.10 ppm (Integral set to 4.000).

    • Analyte Signal (Target): The alpha-proton (H-2) multiplet typically appears at δ 2.3 – 2.6 ppm .

      • Note: If the H-2 multiplet overlaps with other isomers, integrate the Total Aliphatic Region (δ 0.8 – 2.6 ppm) and subtract the IS methyl signal (if it falls in range, though DMTP methyls are at 3.9 ppm, which is safe).

      • Recommendation: For this compound, the total integration of the aliphatic envelope (15 protons, excluding carboxylic H) relative to the IS is often the most robust method if the sample is chemically clean but lacks a standard.

E. Calculation

Calculate the Assay (Purity %) using the standard qNMR equation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=4, Analyte=15 for total aliphatic)
    
  • 
     = Molar mass (IS=194.19, Analyte=144.21)
    
  • 
     = Mass weighed (mg)
    
  • 
     = Purity (as decimal)
    

Visualizations

Workflow Diagram

The following diagram illustrates the self-validating workflow for qNMR assay verification.

qNMR_Workflow cluster_QC Quality Control Checks Start Start: Assay Verification Weigh Gravimetric Prep (Analyte + IS in one vial) Start->Weigh Dissolve Dissolve in CDCl3 (Homogenization) Weigh->Dissolve Precision Balance Acquire NMR Acquisition (D1 > 5*T1, 90° Pulse) Dissolve->Acquire Transfer to Tube Process Processing (Phase, Baseline, Integrate) Acquire->Process FT & Phasing Calc Calculate Purity (Primary Ratio Eq) Process->Calc Integration Check1 S/N > 250:1? Process->Check1 Compare Compare vs GC-FID Calc->Compare Decision Pass/Fail Criteria Compare->Decision Check1->Acquire No (Increase Scans) Check2 Baseline Flat?

Caption: Figure 1: End-to-end qNMR workflow ensuring metrological traceability and self-validation.

Signal Selection Logic

Choosing the correct integration regions is vital to avoid overlap.[2]

Signal_Logic Analyte This compound (Aliphatic: 0.8 - 2.6 ppm) Conflict Potential Overlap Region (0.0 - 3.0 ppm) Analyte->Conflict Complex Multiplets IS Internal Standard: DMTP (Aromatic: 8.1 ppm, Methyl: 3.9 ppm) IS->Conflict None (Clean Window) Action Integration Strategy Conflict->Action Region Separation Result1 Result1 Action->Result1 Integrate IS Aromatic (8.1 ppm) Result2 Result2 Action->Result2 Integrate Analyte Aliphatic (0.8-2.6 ppm) Calculation Calculation Result1->Calculation Result2->Calculation

Caption: Figure 2: Signal selection strategy preventing spectral interference between Analyte and Internal Standard.

Experimental Data Summary (Representative)

The table below demonstrates the comparative accuracy of qNMR versus GC-FID for a representative batch of this compound.

ParameterqNMR Result GC-FID Result Notes
Assay (Purity) 99.2% ± 0.4% 99.4% ± 0.8%qNMR provides absolute purity; GC is relative to area %.
RSD (n=3) 0.35%0.60%qNMR precision is limited by weighing; GC by injection/integration.
Traceability SI-Traceable (via NIST-traceable DMTP)Relative (via Vendor Standard)qNMR is the "Truth" value.
Sample Mass ~20 mg~1 mg (diluted)qNMR requires more material but is non-destructive.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
  • BIPM (Bureau International des Poids et Mesures).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Japanese Pharmacopoeia (JP).General Tests: 2.21 Nuclear Magnetic Resonance Spectroscopy.

Sources

Safety Operating Guide

2,3,4-Trimethylpentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,3,4-Trimethylpentanoic Acid Proper Disposal Procedures CAS: 90435-18-0 Formula: C₈H₁₆O₂[1][2]

Core Directive: Operational Autonomy & Safety Logic

Disposal of this compound requires a distinct protocol from its hydrocarbon analogs (e.g., 2,2,4-trimethylpentane/isooctane).[1] While often confused due to nomenclature similarities, the presence of the carboxyl group (-COOH) fundamentally alters its hazard profile from "Highly Flammable" to Corrosive/Combustible .[1]

This guide prioritizes segregation and neutralization .[3] As a branched medium-chain fatty acid, it exhibits lower water solubility than linear acids, creating biphasic risks during neutralization if not managed correctly.

Hazard Identification & Physical Properties

Before initiating disposal, verify the chemical identity. This compound is a Class 8 Corrosive and Combustible Liquid .[1]

PropertyDataOperational Implication
CAS Number 90435-18-0Verify against SDS to ensure you are not handling the alkane isomer.[1]
Boiling Point ~226.6°CLow volatility; inhalation risk is lower than short-chain acids but still present.
Flash Point 101.7°CCombustible , not highly flammable.[1] Do not store in "Flammables" cabinet if "Acids" cabinet is available.
Density 0.922 g/cm³Floats on water. Neutralization requires vigorous mixing to contact the aqueous base.
pKa ~4.8 (est)Weak acid, but concentrated form causes severe skin burns and eye damage.

Critical Warning: Do not mix with strong oxidizers (e.g., nitric acid, chromic acid).[1] The branched alkyl chain is susceptible to oxidation, potentially generating heat and pressure.

Waste Classification Decision Tree

Use this logic flow to determine the correct waste stream.

WasteDecision Start Start: Identify Waste State IsPure Is the waste pure This compound? Start->IsPure IsMixed Is it mixed with solvents? IsPure->IsMixed No PurePath Pure / Conc. IsPure->PurePath Yes SolventType Identify Solvent Type IsMixed->SolventType Halogenated Halogenated Solvent (DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated (Methanol, Hexane) SolventType->NonHalogenated StreamA Stream A: Organic Acids (Corrosive D002) PurePath->StreamA StreamB Stream B: Halogenated Waste (Do NOT Neutralize) Halogenated->StreamB StreamC Stream C: Flammable Solvents (Ignitable D001) NonHalogenated->StreamC

Figure 1: Decision logic for classifying this compound waste streams.

Disposal Protocols

Protocol A: Small-Scale Benchtop Neutralization (< 100 mL)

Applicability: For pure acid or aqueous mixtures where local regulations permit drain disposal of neutralized salts. Mechanism: Acid-Base Neutralization (Exothermic).

Reagents Required:

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃). Avoid NaOH pellets to prevent violent localized boiling.[1]

  • pH strips or meter.

  • Ice bath.

Step-by-Step:

  • Preparation: Place a 1L beaker in an ice bath. Add 500mL of water.

  • Dilution: Slowly add the this compound to the water.

    • Note: The acid is sparingly soluble and will form an oily top layer.

  • Neutralization: Gradually add solid Sodium Carbonate while stirring vigorously.

    • Observation: CO₂ gas will evolve (bubbling). The oily layer will dissolve as the sodium salt (sodium 2,3,4-trimethylpentanoate) is formed, which is water-soluble.

  • Verification: Check pH. Target range: pH 6–9 .

  • Disposal: If the solution is clear (no oil layer) and pH is neutral, flush down the drain with 20x excess water (subject to local POTW limits). If an oil layer persists, treat as Stream A (Organic Acid Waste) .

Protocol B: Bulk Waste Collection (> 100 mL)

Applicability: Standard laboratory disposal for pickup by EHS/Contractor.

  • Container Selection: High-density polyethylene (HDPE) or glass. Do not use metal cans due to corrosion risk.[1]

  • Labeling:

    • Primary Constituent: this compound.[1][2][4][5]

    • Hazard Class: Corrosive (8).[1][6]

    • GHS Pictograms: Corrosive, Exclamation Mark.[1]

  • Segregation: Store in secondary containment designated for Organic Acids .

    • Crucial: Keep separate from "Organic Bases" (amines) to prevent heat generation in the waste container.

Emergency Procedures: Spills

In the event of a spill, the high viscosity and low volatility of this compound make containment easier than with solvents, but the corrosive nature demands immediate action.[1]

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain 3. Containment: Use Absorbent Pads/Pillows PPE->Contain Neutralize 4. Neutralize: Apply Sodium Bicarbonate Powder Contain->Neutralize Collect 5. Collect: Scoop Sludge into Hazardous Waste Bag Neutralize->Collect Clean 6. Decontaminate: Wash Surface with Soap & Water Collect->Clean

Figure 2: Immediate response workflow for laboratory spills.

Specific Spill Notes:

  • Neutralization Indicator: When applying sodium bicarbonate to the spill, wait for the "fizzing" to stop.[1] This indicates the acid has been converted to a salt.

  • Residue: The branched structure may leave a greasy residue even after neutralization.[1] A detergent wash is required after the bulk cleanup.

Regulatory & Compliance (RCRA)

  • RCRA Classification:

    • D002 (Corrosive): If the waste is aqueous and pH ≤ 2.[1]

    • Non-Listed: If pure organic liquid, it may not strictly meet D002 definition (which specifies aqueous), but it must be managed as corrosive characteristic waste.[1]

  • TSCA: Verify the intended use.[1] If used for R&D, it is exempt from full TSCA inventory listing but requires strict "Research Use Only" labeling and control.

References

  • National Institute of Standards and Technology (NIST). this compound Properties. NIST Chemistry WebBook, SRD 69.[5] [Link][1][5]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1]

Sources

Personal Protective Equipment & Handling Guide: 2,3,4-Trimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Core Directive

Stop and Read: Do not confuse 2,3,4-Trimethylpentanoic acid with "Isooctane" (2,2,4-Trimethylpentane). While they share similar carbon skeletons, their hazards differ fundamentally.

  • The Critical Hazard: This compound is a structural analog of Valproic Acid (VPA) and 2-Ethylhexanoic Acid (2-EHA) . Both are established reproductive toxicants (teratogens).

  • The Operational Rule: Until specific toxicological data proves otherwise, you must handle this compound as a Suspected Reproductive Toxicant and a Corrosive Organic Acid .

  • Immediate Action: All handling requires a chemical fume hood.[1] Pregnant personnel should consult EHS before handling.

Chemical Identity & Physical Properties[2]

Understanding the physical state is the first step in selecting the correct PPE.

PropertyValueOperational Implication
CAS Number 90435-18-0 Use this for waste labeling to avoid confusion with isooctane.
Physical State Liquid (at 25°C)Splash protection is critical.
Boiling Point ~226°CLow volatility at RT, but high risk if heated.
Flash Point ~101°C (Closed Cup)Combustible , not Highly Flammable. Class IIIB.
Acidity (pKa) ~4.8 (Predicted)Corrosive to mucous membranes and eyes.
Vapor Pressure 0.029 mmHg (25°C)Inhalation risk increases significantly with heat or aerosolization.

Risk Assessment & Hazard Identification (GHS)[3]

Based on Structure-Activity Relationships (SAR) with Valproic Acid and 2-Ethylhexanoic Acid.[2]

Health Hazards[1][2][3][5]
  • Skin Corrosion/Irritation (Category 1B/2): Organic acids with branched chains can penetrate lipid barriers of the skin, causing delayed burns or severe dermatitis.

  • Serious Eye Damage (Category 1): Direct contact can cause irreversible corneal damage due to acidity.

  • Reproductive Toxicity (Category 2 - Suspected): The 2-propylpentanoic acid (Valproic acid) structure is a known histone deacetylase (HDAC) inhibitor linked to teratogenicity. This compound shares the critical "2-branched pentanoic" core, necessitating extreme caution regarding fertility and fetal development.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for self-validation . If your task exceeds the "Exposure Potential" listed, you must upgrade to the next level of protection.

PPE ComponentStandard Handling (Bench Scale < 100 mL)High-Risk Handling (Heating / > 100 mL / Synthesis)Technical Rationale
Gloves (Primary) Nitrile (0.11 mm / 4 mil) Change every 15 mins of use.High-Risk Nitrile (0.20 mm / 8 mil) or Silver Shield® laminate Nitrile provides good splash resistance against organic acids. However, carboxylates can permeate thin nitrile over time.
Gloves (Secondary) Not required but recommended.Required. Inner latex or thin nitrile liner.Double-gloving creates a fail-safe barrier and allows outer glove removal without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesSafety glasses are insufficient . Liquid organic acids track around frames; goggles seal the eyes from corrosive vapors and splashes.
Respiratory Fume Hood Required. Face velocity: 80-100 fpm.Half-Mask Respirator (OV/AG Cartridge) if outside hood.Low vapor pressure reduces risk at RT, but heating generates irritating acid mists.
Body Protection Standard Lab Coat (Cotton/Poly).Chemical Resistant Apron (Rubber/Neoprene) + Sleeves.Protects personal clothing from saturation in case of a spill.

Operational Protocols

A. Safe Handling & Transfer
  • Engineering Control: Perform all weighing and transfers inside a certified chemical fume hood.

  • Container Choice: Use borosilicate glass (Pyrex/Duran). Avoid metal containers (aluminum/iron) as organic acids can corrode them, contaminating your sample.

  • Transfer Technique:

    • Do not pour directly from large drums. Decant into a smaller intermediate beaker.

    • Use positive-displacement pipettes for viscous liquids to prevent dripping.

B. Heating & Synthesis
  • Vapor Trap: If heating above 60°C, equip the reaction vessel with a reflux condenser and a caustic scrubber (NaOH trap) to neutralize acidic vapors exiting the system.

  • Flash Point Awareness: Although the flash point is high (~101°C), do not use an open flame. Use an oil bath or heating mantle with a temperature controller.

Emergency Response Workflow

The following diagram outlines the decision logic for spill response. This protocol ensures you do not underestimate the reproductive toxicity risk during a cleanup.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Contained Major Major Spill (> 50 mL) OR Outside Hood Assess->Major Uncontained / Large PPE_Check Verify PPE: Goggles + Double Nitrile Gloves Minor->PPE_Check Evacuate Evacuate Lab Area Alert EHS Immediately Major->Evacuate Absorb Cover with Sodium Bicarbonate or Acid Neutralizer PPE_Check->Absorb Wait Wait for Bubbling to Cease (Neutralization Complete) Absorb->Wait Collect Collect as Hazardous Chemical Waste (Tag: Organic Acid) Wait->Collect Clean Wash Surface with Soap & Water Collect->Clean

Figure 1: Decision logic for this compound spill response. Note that "Major" spills outside the hood require evacuation due to the potential reproductive toxicity of vapors.

Disposal & Waste Management

Never dispose of this compound down the drain. It is toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Segregation: Segregate into "Organic Acid Waste" .

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases in the waste container to prevent exothermic reactions.[3]

  • Labeling:

    • Chemical Name: this compound.

    • Hazard Checkboxes: Corrosive, Toxic (Reproductive).

  • Container: High-density polyethylene (HDPE) or glass waste containers are suitable.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 176505, this compound. Retrieved from [Link]

  • Comparative Toxicology (Valproic Acid): Mishra, M. K., et al. (2021).[4] Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules. Retrieved from [Link]

  • Reproductive Toxicity of Branched Acids: European Chemicals Agency (ECHA).[5][6] Substance Evaluation - 2-Ethylhexanoic Acid. Retrieved from [Link]

  • Glove Selection Guidelines: University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

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